molecular formula C14H19NO4 B079156 3-(Boc-Amino)-3-phenylpropionic acid CAS No. 14676-01-8

3-(Boc-Amino)-3-phenylpropionic acid

Cat. No.: B079156
CAS No.: 14676-01-8
M. Wt: 265.3 g/mol
InChI Key: JTNQFJPZRTURSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-Amino)-3-phenylpropionic acid is a versatile and valuable bifunctional building block in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc)-protected primary amine and a free carboxylic acid, making it an ideal precursor for the incorporation of a phenylalanine-like β-amino acid scaffold into complex molecules. Its primary research application is in the solid-phase and solution-phase synthesis of peptides and peptidomimetics, where it serves as a key intermediate for introducing constrained or modified backbones. The Boc group provides orthogonal protection for the amine functionality, allowing for selective deprotection under mild acidic conditions without affecting other acid-labile protecting groups. This characteristic is particularly crucial in the sequential synthesis of complex peptides and protein conjugates. Furthermore, the carboxylic acid moiety enables facile coupling to amino groups using standard peptide coupling reagents (e.g., HATU, EDC), facilitating its integration into growing peptide chains or its conjugation to other biomolecules. Researchers utilize this compound extensively in the development of protease inhibitors, enzyme substrates, and potential therapeutic agents by creating non-native peptide bonds that can enhance metabolic stability and modulate bioavailability. Its unique structure, combining a protected amine with a rigid aromatic ring, also makes it a valuable scaffold in the construction of combinatorial libraries for drug discovery and the study of structure-activity relationships (SAR).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNQFJPZRTURSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373558
Record name 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14676-01-8
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14676-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the synthesis of (S)-3-(Boc-Amino)-3-phenylpropionic acid, a valuable chiral building block in the development of peptide-based therapeutics and other neurologically active compounds.[1] The tert-butyloxycarbonyl (Boc) protecting group offers excellent control over synthetic pathways due to its stability in various conditions and its straightforward removal under acidic conditions.[1]

Chemical Properties and Data

A summary of the key chemical identifiers and physical properties for (S)-3-(Boc-Amino)-3-phenylpropionic acid is presented below.

PropertyValue
IUPAC Name (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid[2]
CAS Number 103365-47-5[2]
Molecular Formula C₁₄H₁₉NO₄[2]
Molecular Weight 265.31 g/mol [3]
Appearance White to off-white powder[4]
Purity ≥94.0%[4]

Synthesis Protocol

The following protocol is adapted from a well-established procedure for the Boc protection of amino acids and is suitable for the synthesis of (S)-3-(Boc-Amino)-3-phenylpropionic acid.[5]

Experimental Workflow

Synthesis_Workflow Synthesis Workflow for (S)-3-(Boc-Amino)-3-phenylpropionic Acid cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve (S)-3-amino-3-phenylpropionic acid and NaOH in Dioxane/Water add_boc Add Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C start->add_boc react Stir overnight at room temperature add_boc->react extract_pentane Extract with pentane to remove impurities react->extract_pentane Proceed to Work-up acidify Acidify aqueous layer with KHSO₄ to pH 2-3 extract_pentane->acidify extract_product Extract product with ethyl acetate acidify->extract_product wash Wash organic layer with brine extract_product->wash dry Dry over anhydrous Na₂SO₄ wash->dry evaporate Evaporate solvent under reduced pressure dry->evaporate Proceed to Purification crystallize Crystallize from hexane evaporate->crystallize analyze Characterize by NMR, HPLC, and MS crystallize->analyze

Caption: Overall workflow for the synthesis of (S)-3-(Boc-Amino)-3-phenylpropionic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)
(S)-3-Amino-3-phenylpropionic acid165.191.0
Di-tert-butyl dicarbonate (Boc₂O)218.251.1
Sodium hydroxide (NaOH)40.001.5 - 2.0
1,4-Dioxane--
Water (deionized)--
Pentane--
Potassium hydrogen sulfate (KHSO₄)-As needed
Ethyl acetate--
Brine (saturated NaCl solution)--
Anhydrous sodium sulfate (Na₂SO₄)--
Hexane--
Procedure
  • Dissolution: In a suitable reaction vessel, dissolve (S)-3-amino-3-phenylpropionic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium hydroxide (1.5 eq) and stir until the amino acid is completely dissolved.[6]

  • Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0°C.[6] Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

  • Work-up:

    • Extract the reaction mixture twice with pentane to remove any unreacted Boc₂O and other nonpolar impurities.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of a cold aqueous solution of potassium hydrogen sulfate.

    • Extract the acidified aqueous layer three times with ethyl acetate.[6]

    • Combine the organic layers and wash with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification:

    • The resulting crude product, often an oil or a solid, can be purified by crystallization. Add hexane to the crude product and stir. The product should precipitate as a white solid.[5]

    • Collect the solid by filtration, wash with cold hexane, and dry under vacuum to yield the pure (S)-3-(Boc-Amino)-3-phenylpropionic acid.

Characterization and Quality Control

The identity and purity of the synthesized (S)-3-(Boc-Amino)-3-phenylpropionic acid should be confirmed using standard analytical techniques.

Logical Flow for Product Characterization

Characterization_Flow Characterization Workflow product Synthesized Product nmr ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) product->nmr ms Mass Spectrometry (Molecular Weight Confirmation) product->ms hplc Chiral HPLC (Enantiomeric Purity) product->hplc final Pure (S)-3-(Boc-Amino)-3-phenylpropionic acid nmr->final ms->final hplc->final

Caption: Analytical workflow for product characterization.

Expected Analytical Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the phenyl protons, the protons on the propionic acid backbone, and the nine equivalent protons of the tert-butyl group of the Boc protecting group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all 14 carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, and the aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 265.31 g/mol .

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the product, a chiral HPLC method should be employed. A teicoplanin-based chiral stationary phase, such as an Astec CHIROBIOTIC T column, has been shown to be effective for the separation of amino acid enantiomers.[7] The mobile phase typically consists of a mixture of water, methanol, and a small amount of acid (e.g., formic acid). The goal is to achieve baseline separation of the (S) and (R) enantiomers to quantify the enantiomeric excess (ee) of the synthesized product.

References

3-(Boc-Amino)-3-phenylpropionic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Boc-Amino)-3-phenylpropionic acid

Introduction

This compound is a protected, non-proteinogenic β-amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances the compound's stability and solubility, making it an essential building block in synthetic organic chemistry.[1][2] It is widely utilized as a key intermediate in the synthesis of peptides, peptidomimetics, and more complex molecules for pharmaceutical and biochemical research.[1][3] Its applications are particularly prominent in drug development, where it serves as a versatile scaffold for creating novel therapeutics, including potential treatments for neurological disorders and cancer.[1][2][4] The phenyl group and the chiral center at the C3 position allow for the introduction of specific structural conformations, which is crucial for designing molecules with high biological activity and specificity.[2][3] This compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each with distinct applications.

Chemical and Physical Properties

The properties of this compound can vary slightly depending on its stereoisomeric form. The data for the racemic mixture (DL), the (S)-enantiomer, and the (R)-enantiomer are summarized below.

Chemical Identifiers
IdentifierRacemic (DL)(S)-Enantiomer(R)-Enantiomer
CAS Number 14676-01-8[][6][7]103365-47-5[8][9]161024-80-2[10][11]
Molecular Formula C₁₄H₁₉NO₄[1][][6]C₁₄H₁₉NO₄[2][9]C₁₄H₁₉NO₄[11]
Molecular Weight 265.30 g/mol [][6][7]265.31 g/mol [2]265.31 g/mol [11]
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid[][7](3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate[8](R)-3-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid[12]
InChI Key JTNQFJPZRTURSI-UHFFFAOYSA-N[]JTNQFJPZRTURSI-NSHDSACASA-N[9]JTNQFJPZRTURSI-LLVKDONJSA-N[10]
Synonyms BOC-DL-3-PHENYL-3-AMINO-PROPIONIC ACID, DL-N-BOC-BETA-PHENYLALANINE[6]BOC-(S)-3-AMINO-3-PHENYLPROPIONIC ACID, (S)-N-BOC-BETA-PHENYL-BETA-ALANINE[9]BOC-R-3-AMINO-3-PHENYLPROPIONIC ACID, (R)-N-BOC-3-AMINO-3-PHENYLPROPANOIC ACID[10][11]
Physical Properties
PropertyRacemic (DL)(S)-Enantiomer(R)-Enantiomer
Appearance White to off-white powder or crystals[1][][6]White to off-white powder[8]White powder[10]
Melting Point 186 °C[][6][13]122.9 °C[9]123.4 °C[11]
Boiling Point ~423.2 °C at 760 mmHg[]~408.5 °C (rough estimate)[9]~408.5 °C (rough estimate)[11]
Density ~1.158 g/cm³[][6][13]~1.136 g/cm³ (rough estimate)[9]~1.136 g/cm³ (rough estimate)[11]
pKa 4.32 ± 0.10 (Predicted)[6][14]Not availableNot available
Storage Temperature Room Temperature, Sealed in dry[6][13][14]2 - 8 °C[2]Room Temperature, Sealed in dry[11]

Safety and Handling

Safety data for this compound indicates that it is an irritant. Standard laboratory safety protocols should be followed when handling this compound.

CategoryGHS Information
Pictogram(s) Warning[7][15]
Hazard Statements H315 : Causes skin irritation.[7][15]H319 : Causes serious eye irritation.[7][15]H335 : May cause respiratory irritation.[7][15]
Precautionary Statements P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[7][15]P280 : Wear protective gloves/protective clothing/eye protection/face protection.[7][15]P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[7][15]P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][15]P405 : Store locked up.[7][15]P501 : Dispose of contents/container to an approved waste disposal plant.[7][15]

Experimental Protocols

Synthesis of this compound

A representative synthesis involves the reaction of 3-amino-3-phenylpropionic acid with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

  • 3-Amino-3-phenylpropionic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl) or Citric acid solution

  • Magnesium sulfate (MgSO₄)

  • Stir plate and stir bar

  • Reaction flask and separatory funnel

Procedure:

  • Dissolve 3-amino-3-phenylpropionic acid in an aqueous solution of sodium bicarbonate or sodium hydroxide in a reaction flask.

  • Add a solution of Di-tert-butyl dicarbonate in dioxane or THF to the stirring mixture.

  • Allow the reaction to stir at room temperature overnight.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with a cold solution of HCl or citric acid.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization.

Incorporation into a Peptide via Boc-SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) for incorporating a Boc-protected amino acid like this compound onto a resin.[16]

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)[16]

  • Boc-protected amino acids (including the title compound)

  • Coupling agents: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt[16]

  • Base: N,N-Diisopropylethylamine (DIPEA)[16]

  • Deprotection agent: Trifluoroacetic acid (TFA)[16]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol[16]

  • Cleavage agent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., p-cresol)[16][17]

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in the reaction vessel.[16]

  • First Amino Acid Coupling:

    • Dissolve the first C-terminal Boc-protected amino acid (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.[16]

    • Activate the carboxylic acid by adding the coupling agent (e.g., DCC) and DIPEA.[16]

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.[16]

    • Wash the resin sequentially with DMF, DCM, and Methanol.[16]

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.[16]

    • Wash the resin with DCM.[16]

  • Neutralization:

    • Neutralize the resin with a solution of 5-10% DIPEA in DCM for 10 minutes.[16]

    • Wash the resin with DCM.[16]

  • Coupling of this compound:

    • Repeat step 2 using this compound as the amino acid to be coupled.

  • Chain Elongation: Repeat steps 3, 4, and 5 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, dry the resin under vacuum.[17]

    • Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid like HF with appropriate scavengers.[16][17] (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, dissolve it in an aqueous solution, and purify using reverse-phase HPLC.[17]

Visualizations

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

G General Workflow for Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Resin 1. Resin Support (e.g., Merrifield) Coupling1 2. Couple First Boc-Amino Acid Resin->Coupling1 Deprotection1 3. Boc Deprotection (TFA in DCM) Coupling1->Deprotection1 Neutralization1 4. Neutralization (DIPEA in DCM) Deprotection1->Neutralization1 Coupling2 5. Couple Next Boc-Amino Acid (e.g., Boc-β-Phe) Neutralization1->Coupling2 Repeat Repeat Steps 3-5 for Chain Elongation Coupling2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF) Repeat->Cleavage Final Deprotection Purification Purification (HPLC) Cleavage->Purification G Role of this compound in Drug Development cluster_0 Synthesis & Modification cluster_1 Application Areas BuildingBlock 3-(Boc-Amino)-3- phenylpropionic acid (Chiral Building Block) PeptideSynthesis Peptide / Peptidomimetic Synthesis BuildingBlock->PeptideSynthesis OrganicSynthesis Complex Molecule Synthesis BuildingBlock->OrganicSynthesis LeadCompound Lead Compound (Drug Candidate) PeptideSynthesis->LeadCompound OrganicSynthesis->LeadCompound Neuro Neurological Disorders LeadCompound->Neuro Cancer Cancer Therapies LeadCompound->Cancer Bioactive Other Bioactive Compounds LeadCompound->Bioactive

References

An In-depth Technical Guide on the Solubility of 3-(Boc-Amino)-3-phenylpropionic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-(Boc-Amino)-3-phenylpropionic acid, a key building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification strategies, and formulation development.

Introduction to this compound

This compound, also known as N-Boc-β-phenylalanine, is a protected amino acid derivative widely used in the synthesis of peptides and other complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility in organic solvents, making it a versatile reagent in medicinal chemistry.[1] Its applications include the synthesis of peptide-based therapeutics and as an intermediate for neuroprotective agents.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, based on the general solubility trends of similar N-Boc protected amino acid derivatives, the following table provides illustrative solubility data in a range of common organic solvents at ambient temperature (25°C). This information can serve as a valuable guide for solvent selection in experimental design. For applications requiring high precision, experimental determination of solubility is strongly recommended.

Solvent FamilySolventIUPAC NamePolarity Index (Snyder)Illustrative Solubility ( g/100 mL)
Chlorinated Dichloromethane (DCM)Dichloromethane3.1> 40
ChloroformTrichloromethane4.1> 40
Ethers Diethyl EtherEthoxyethane2.810 - 20
Tetrahydrofuran (THF)Oxolane4.0> 30
Esters Ethyl Acetate (EtOAc)Ethyl ethanoate4.4> 30
Ketones AcetonePropan-2-one5.1> 30
Alcohols Methanol (MeOH)Methanol5.15 - 15
Ethanol (EtOH)Ethanol4.32 - 10
Isopropanol (IPA)Propan-2-ol3.91 - 5
Polar Aprotic Acetonitrile (ACN)Ethanenitrile5.815 - 25
Dimethylformamide (DMF)N,N-Dimethylformamide6.4> 50
Dimethyl Sulfoxide (DMSO)Dimethyl sulfoxide7.2> 50

Disclaimer : The quantitative solubility data presented in this table is illustrative and based on the general solubility trends of similar N-Boc protected amino acid esters. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.

Experimental Protocol for Solubility Determination

A reliable and reproducible method for determining the solubility of a solid compound like this compound is essential for process development and quality control. The gravimetric method is a fundamental and widely used technique for this purpose.[2][3][4]

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with sealed caps

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled glass vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a rotary evaporator or vacuum desiccator can be used for more sensitive compounds.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried solute on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

    • The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/100 mL or mg/mL).

    Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of supernatant in mL) x 100

Visualization of Experimental and Synthetic Workflows

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following diagrams illustrate the general workflow for determining solubility and the cyclical process of Boc-SPPS.

G cluster_0 Solubility Determination Workflow A Add excess solute to solvent B Equilibrate at constant temperature A->B C Separate solid and liquid phases B->C D Quantify solute in supernatant C->D E Calculate solubility D->E G cluster_1 Boc Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start with resin-bound amino acid Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling Coupling of next Boc-protected amino acid Neutralization->Coupling Wash Wash resin Coupling->Wash Repeat Repeat cycle for next amino acid Wash->Repeat Cleavage Final Cleavage from Resin (e.g., HF) Wash->Cleavage Repeat->Deprotection

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-(Boc-Amino)-3-phenylpropionic acid, a key building block in peptide synthesis and drug development. The following sections detail experimental protocols, expected fragmentation patterns, and data presentation for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as N-Boc-β-phenylalanine, is an N-protected amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group is crucial in peptide chemistry, preventing unwanted side reactions at the amine terminus during peptide chain elongation. Accurate and reliable analysis of this compound by mass spectrometry is essential for quality control, reaction monitoring, and metabolic studies. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of such molecules. The labile nature of the Boc group leads to characteristic fragmentation patterns that are diagnostic for this class of compounds.

Experimental Protocols

A generalized workflow for the analysis of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample containing This compound dissolve Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile/Water) sample->dissolve precipitate Protein Precipitation (if in biological matrix) (e.g., with Acetonitrile or Trichloroacetic Acid) dissolve->precipitate centrifuge Centrifuge to pellet precipitates precipitate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute for analysis supernatant->dilute lc Liquid Chromatography Separation (Reversed-Phase C18 column) dilute->lc ms Mass Spectrometry Detection (ESI Positive Mode) lc->ms msms Tandem Mass Spectrometry (Collision-Induced Dissociation) ms->msms acquire Data Acquisition msms->acquire process Data Processing and Analysis acquire->process report Reporting process->report

Figure 1: General experimental workflow for the LC-MS/MS analysis of this compound.
Sample Preparation

The sample preparation protocol should be adapted based on the sample matrix.

  • For pure compounds or standards:

    • Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • For biological matrices (e.g., plasma, cell culture media):

    • To 50 µL of the sample, add 150 µL of cold acetonitrile containing an internal standard (if used) to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: Nitrogen, Flow: 800 L/hr.

  • Desolvation Temperature: 450 °C.

  • Cone Gas Flow: 50 L/hr.

  • Source Temperature: 150 °C.

  • Analyzer Mode: Full scan for MS1 and product ion scan for MS/MS. For quantitative analysis, Multiple Reaction Monitoring (MRM) is recommended.

Data Presentation

The mass spectrometry analysis of this compound in positive ESI mode typically involves the detection of the protonated molecule [M+H]⁺ as the precursor ion. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns.

Fragmentation Pathway

The primary fragmentation of the protonated this compound involves the labile Boc group. Common neutral losses include isobutylene (C₄H₈), the entire Boc group as tert-butoxycarbonyl radical (C₅H₉O₂), carbon dioxide (CO₂), and tert-butanol (C₄H₁₀O). The fragmentation can also involve the loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid moiety.

G cluster_boc Boc Group Fragmentation cluster_acid Carboxylic Acid Fragmentation cluster_combined Combined Fragmentation M [M+H]⁺ m/z 266.1 loss_isobutylene [M+H - C₄H₈]⁺ m/z 210.1 M->loss_isobutylene - 56 Da loss_boc [M+H - C₅H₉O₂]⁺ m/z 165.1 M->loss_boc - 101 Da loss_tbutanol [M+H - C₄H₁₀O]⁺ m/z 192.1 M->loss_tbutanol - 74 Da loss_h2o [M+H - H₂O]⁺ m/z 248.1 M->loss_h2o - 18 Da loss_hcooh [M+H - HCOOH]⁺ m/z 220.1 M->loss_hcooh - 46 Da phenyl [C₉H₁₀N]⁺ m/z 132.1 loss_isobutylene->phenyl - CO₂ tropylium [C₇H₇]⁺ m/z 91.1 loss_boc->tropylium - C₂H₄N

Figure 2: Proposed fragmentation pathway of protonated this compound.
Quantitative Data

For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored. The following table summarizes the key ions and suggested MRM transitions for this compound.

Parameter Value Description
Molecular Formula C₁₄H₁₉NO₄
Monoisotopic Mass 265.1314 Da
Precursor Ion [M+H]⁺ 266.1 m/zProtonated molecule
Fragment Ion 1 210.1 m/zLoss of isobutylene (-56 Da)
Fragment Ion 2 165.1 m/zLoss of the Boc group (-101 Da)
Fragment Ion 3 220.1 m/zLoss of formic acid (-46 Da)
Fragment Ion 4 132.1 m/zPhenylaminomethyl cation
Suggested MRM Transition 1 266.1 -> 210.1For quantification
Suggested MRM Transition 2 266.1 -> 165.1For confirmation

Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and resolution. Collision energies for MRM transitions should be optimized for the specific instrument used.

Conclusion

The mass spectrometric analysis of this compound is a robust and sensitive method for its characterization and quantification. The characteristic fragmentation of the Boc protecting group provides high specificity for detection. The protocols and data presented in this guide offer a solid foundation for developing and implementing analytical methods for this important compound in various research and development settings.

In-Depth Technical Guide on the Physicochemical Properties of Boc-Protected Beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physical properties, and potential applications of N-tert-butoxycarbonyl (Boc)-protected β-phenylalanine. While a definitive crystal structure for Boc-β-phenylalanine is not publicly available, this document compiles relevant data, including crystallographic information for a closely related analogue, N-tert-butoxycarbonyl-L-phenylalanine benzyl ester, to infer conformational characteristics. Detailed experimental protocols for the synthesis and crystallization of Boc-protected amino acids are provided, alongside a summary of the known physical properties of Boc-β-phenylalanine enantiomers. Furthermore, the biological significance of β-phenylalanine derivatives in drug discovery is discussed, highlighting their role as valuable building blocks in the development of novel therapeutics.

Introduction

β-amino acids are non-proteinogenic amino acids that serve as crucial components in the design and synthesis of peptidomimetics and other biologically active molecules. The incorporation of β-amino acids, such as β-phenylalanine, into peptide backbones can impart unique structural constraints and increased resistance to enzymatic degradation compared to their α-amino acid counterparts. The tert-butoxycarbonyl (Boc) protecting group is frequently employed in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. This guide focuses on the physicochemical characteristics of Boc-protected β-phenylalanine, a key building block in medicinal chemistry.[1][2][3]

Synthesis and Purification of Boc-β-Phenylalanine

The synthesis of Boc-β-phenylalanine typically involves the reaction of β-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The general procedure is adaptable for both L- and D-enantiomers.

Experimental Protocol: Synthesis

A representative synthetic protocol for the Boc protection of an amino acid is as follows:

  • Dissolution: Dissolve the desired enantiomer of β-phenylalanine in an aqueous solution of sodium hydroxide or a mixed solvent system like THF:H2O.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O).

  • Reaction: Allow the reaction to proceed at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, concentrate the mixture under vacuum to remove the organic solvent. The aqueous layer is then acidified, typically with a 10% HCl solution, to a pH of approximately 3.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Diagram of the Synthesis Workflow

G cluster_synthesis Synthesis of Boc-β-Phenylalanine start Start: β-Phenylalanine dissolve Dissolve in aq. base (e.g., NaOH in THF/H₂O) start->dissolve add_boc Add Di-tert-butyl dicarbonate (Boc₂O) dissolve->add_boc react Stir at Room Temperature (Monitor by TLC) add_boc->react workup Acidify with HCl (pH ~3) react->workup extract Extract with Ethyl Acetate workup->extract purify Wash, Dry, and Evaporate extract->purify product Product: Boc-β-Phenylalanine purify->product

Caption: Workflow for the synthesis of Boc-β-phenylalanine.

Crystallization and Crystal Structure Analysis

Obtaining high-quality crystals is a prerequisite for X-ray crystallographic analysis. While specific crystallization conditions for Boc-β-phenylalanine are not widely reported, general techniques for Boc-protected amino acids can be applied.

Experimental Protocol: Crystallization

A general procedure for the crystallization of Boc-protected amino acids is as follows:

  • Dissolution: Dissolve the purified Boc-β-phenylalanine in a minimal amount of a suitable hot solvent, such as ethyl acetate or an ethanol/water mixture.

  • Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to induce crystallization.

  • Seeding: If crystallization does not occur, adding a seed crystal or scratching the inside of the flask with a glass rod can facilitate nucleation.

  • Isolation: Collect the resulting crystals by filtration.

  • Washing and Drying: Wash the crystals with a cold, non-polar solvent like pentane or hexane to remove any residual impurities and dry them under vacuum.

Diagram of the Crystallization Workflow

G cluster_crystallization Crystallization of Boc-β-Phenylalanine start_cryst Start: Purified Boc-β-Phenylalanine dissolve_cryst Dissolve in minimal hot solvent (e.g., Ethyl Acetate) start_cryst->dissolve_cryst cool_cryst Slowly cool to induce crystallization dissolve_cryst->cool_cryst seed_cryst Optional: Seeding or scratching cool_cryst->seed_cryst isolate_cryst Isolate crystals by filtration cool_cryst->isolate_cryst seed_cryst->isolate_cryst wash_dry_cryst Wash with cold non-polar solvent and dry under vacuum isolate_cryst->wash_dry_cryst crystals Final Product: Crystalline Boc-β-Phenylalanine wash_dry_cryst->crystals

References

chemical properties of Boc-DL-3-amino-2-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-DL-3-amino-2-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-DL-3-amino-2-phenylpropionic acid is a crucial synthetic building block in the fields of medicinal chemistry and peptide science. As a derivative of a β-amino acid, it offers a unique structural scaffold for creating peptidomimetics with enhanced stability and novel conformational properties. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine function makes it an ideal intermediate for controlled, stepwise synthesis of complex organic molecules.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and discusses its relevance in drug development, particularly for potential applications in neurology and anti-inflammatory therapies.[1][2][3]

Core Chemical Properties

The fundamental chemical and physical properties of Boc-DL-3-amino-2-phenylpropionic acid are summarized below. This data is essential for reaction planning, purification, and quality control.

PropertyValueReference
CAS Number 67098-56-0[1][3]
Molecular Formula C₁₄H₁₉NO₄[1]
Molecular Weight 265.31 g/mol [1]
Appearance White powder[1][3]
Melting Point 142-147 °C[1][3]
Purity ≥ 98% (as determined by HPLC)[1][3]
Storage Conditions 0-8 °C, in a dry, well-sealed container[1][2][3]

Spectroscopic Analysis

While specific, experimentally-derived spectra for Boc-DL-3-amino-2-phenylpropionic acid are not widely available in public databases, its structure allows for the prediction of key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. Aromatic protons of the phenyl group would appear as a multiplet in the 7.2-7.4 ppm region. The aliphatic protons on the propionic acid backbone (at C2 and C3) would present as complex multiplets. The acidic proton of the carboxylic acid is often broad and may exchange with deuterium in deuterated solvents.

  • ¹³C NMR: The carbon NMR would feature a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl of the carbamate near 155 ppm. The carboxylic acid carbonyl would appear further downfield, typically above 170 ppm. Aromatic carbons would resonate in the 125-140 ppm range, while the aliphatic carbons would be found upfield.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹. Strong C=O stretching vibrations would be visible around 1700-1740 cm⁻¹ for the carbamate and carboxylic acid groups. N-H stretching of the carbamate would appear near 3300-3400 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 265.31. A common fragmentation pattern for Boc-protected compounds is the loss of the tert-butyl group (57 Da) or isobutylene (56 Da), leading to significant fragment ions.

Experimental Protocols

The following sections provide detailed methodologies for the two most common chemical transformations involving Boc-DL-3-amino-2-phenylpropionic acid: N-terminal protection and deprotection.

Protocol 1: N-Boc Protection of DL-3-amino-2-phenylpropionic Acid

This protocol describes a general method for the introduction of the Boc protecting group onto the amino function of the parent amino acid using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.

Materials:

  • DL-3-amino-2-phenylpropionic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Solvent: 1,4-Dioxane/Water (1:1 mixture) or THF/Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve DL-3-amino-2-phenylpropionic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH solution. Stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the cooled solution portion-wise while maintaining vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (dioxane).

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to a pH of 2-3 using 1M HCl. The product should precipitate as a white solid.

  • Extract the product from the aqueous layer using ethyl acetate (3x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Boc-DL-3-amino-2-phenylpropionic acid.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification AminoAcid DL-3-amino-2- phenylpropionic acid Dissolve 1. Dissolve Amino Acid in Base Solution BocAnhydride (Boc)₂O Base NaOH / Dioxane:Water Cool 2. Cool to 0 °C Dissolve->Cool AddBoc 3. Add (Boc)₂O Cool->AddBoc Stir 4. Stir at RT AddBoc->Stir Concentrate 5. Remove Dioxane Stir->Concentrate Reaction Complete Acidify 6. Acidify with HCl Concentrate->Acidify Extract 7. Extract with Ethyl Acetate Acidify->Extract Dry 8. Dry & Evaporate Extract->Dry Product Boc-DL-3-amino-2- phenylpropionic acid Dry->Product

Workflow for N-Boc Protection
Protocol 2: Acid-Catalyzed Deprotection of the Boc Group

The removal of the Boc group is a critical step in peptide synthesis to free the amine for subsequent coupling reactions. This is typically achieved under anhydrous acidic conditions.

Materials:

  • Boc-DL-3-amino-2-phenylpropionic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Boc-protected amino acid in anhydrous DCM (e.g., 10 mL per gram of substrate).

  • To this solution, add an equal volume of TFA. A common formulation is a 1:1 mixture of TFA:DCM.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Add a sufficient amount of cold diethyl ether to the residue to precipitate the deprotected amino acid as its trifluoroacetate salt.

  • Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum.

cluster_start Starting Material cluster_reaction Reaction & Precipitation BocAA Boc-DL-3-amino-2- phenylpropionic acid Dissolve 1. Dissolve in TFA/DCM Acid TFA / DCM Stir 2. Stir at RT (30-60 min) Dissolve->Stir Evaporate 3. Evaporate Solvent Stir->Evaporate Precipitate 4. Precipitate with cold Diethyl Ether Evaporate->Precipitate Product DL-3-amino-2-phenylpropionic acid TFA Salt Precipitate->Product

Workflow for Boc Deprotection

Biological and Pharmacological Context

While Boc-DL-3-amino-2-phenylpropionic acid is primarily a synthetic intermediate, its core structure is of significant interest in drug development. Its applications are often inferred from the biological activities of its derivatives and analogues.

Anti-inflammatory Potential

Derivatives of 2-arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). Research on a structurally related compound, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has demonstrated anti-inflammatory and antinociceptive properties.[4] This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory signaling pathway that converts arachidonic acid into prostaglandins.[4] This suggests that novel compounds derived from the 3-amino-2-phenylpropionic acid scaffold could be explored as potential COX inhibitors with unique pharmacological profiles.[4]

ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Pain | Fever Prostaglandins->Inflammation Inhibitor Potential Inhibitor (Derivative of 3-amino- 2-phenylpropionic acid) Inhibitor->COX Inhibition

Potential Inhibition of the COX Pathway
Applications in Neuropharmacology

The unique structure of β-amino acids makes them valuable components for building peptidomimetics designed to interact with biological targets in the central nervous system. The parent compound, (S)-3-Amino-3-phenylpropionic acid, is noted for its structural similarity to certain neurotransmitter precursors and is used in neurochemical research.[5] Consequently, Boc-DL-3-amino-2-phenylpropionic acid serves as a key starting material for synthesizing novel peptides and small molecules aimed at modulating neurological pathways, potentially for treating disorders like depression, anxiety, or neurodegenerative diseases.[2][5][6]

References

Enantioselective Synthesis of Chiral 3-(Boc-Amino)-3-phenylpropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of chiral 3-(Boc-Amino)-3-phenylpropionic acid, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. This document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes experimental workflows and reaction pathways using Graphviz diagrams.

Introduction

Chiral β-amino acids are crucial components in medicinal chemistry, often incorporated into peptidomimetics and other complex molecular architectures to enhance biological activity and metabolic stability. This compound, in its enantiomerically pure forms, serves as a key intermediate for the synthesis of various therapeutic agents. The stereoselective introduction of the amino group at the β-position is a significant synthetic challenge. This guide explores three prominent and effective strategies to achieve high enantioselectivity: rhodium-catalyzed asymmetric hydrogenation, lipase-catalyzed kinetic resolution, and organocatalytic asymmetric Michael addition.

Core Methodologies and Experimental Data

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates is a highly efficient method for producing chiral β-amino acids with excellent enantiomeric excess (e.e.). The use of chiral phosphine ligands, such as Me-DuPhos and BICP, complexed with a rhodium center, allows for stereoselective hydrogen addition to the prochiral double bond of the substrate.

Quantitative Data Summary:

CatalystSubstrateSolventH₂ Pressure (psi)e.e. (%)Yield (%)Reference
[Rh(COD)(Me-DuPhos)]OTf(E)-Methyl 3-(Boc-amino)-3-phenylacrylateToluene40>99~95[1]
[Rh(COD)(BICP)]OTf(E/Z)-Methyl 3-(Boc-amino)-3-phenylacrylateToluene4098~95[1]

Experimental Workflow:

sub β-(Boc-amino)acrylate Substrate reac Hydrogenation Reactor sub->reac cat [Rh(COD)(chiral ligand)]OTf cat->reac solv Toluene solv->reac h2 H₂ (40 psi) h2->reac workup Workup & Purification reac->workup prod Chiral N-Boc-β-phenylalanine Ester workup->prod hydrolysis Saponification prod->hydrolysis final_prod Chiral this compound hydrolysis->final_prod

Rhodium-Catalyzed Asymmetric Hydrogenation Workflow.
Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for the preparation of enantiopure β-amino acids. Lipases, such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of a racemic mixture of a β-amino ester, allowing for the separation of the acylated and unreacted enantiomers.

Quantitative Data Summary:

EnzymeSubstrateAcylating AgentSolvente.e. (%) (Unreacted Ester)e.e. (%) (Acylated Ester)Conversion (%)
Candida antarctica Lipase B (CALB)Racemic ethyl 3-amino-3-phenylpropanoateEthyl acetateDiisopropyl ether>99>99~50

Experimental Workflow:

sub Racemic β-Amino Ester reac Enzymatic Resolution sub->reac enz Lipase (e.g., CALB) enz->reac acyl Acylating Agent acyl->reac solv Organic Solvent solv->reac sep Separation (e.g., Chromatography) reac->sep prod1 Enantioenriched Unreacted Ester sep->prod1 prod2 Enantioenriched Acylated Ester sep->prod2 boc1 Boc Protection prod1->boc1 boc2 Deacylation & Boc Protection prod2->boc2 final_prod Chiral this compound boc1->final_prod boc2->final_prod start α,β-Unsaturated Ester (e.g., tert-Butyl Cinnamate) michael Asymmetric Aza-Michael Addition start->michael nuc Nitrogen Nucleophile (e.g., O-Benzylhydroxylamine) nuc->michael cat Chiral Organocatalyst (e.g., Bifunctional Thiourea) cat->michael adduct Chiral Michael Adduct michael->adduct reduc N-O Bond Cleavage (Reduction) adduct->reduc amino_ester Chiral β-Amino Ester reduc->amino_ester boc Boc Protection amino_ester->boc boc_ester Chiral N-Boc-β-Amino Ester boc->boc_ester hydrolysis Ester Hydrolysis boc_ester->hydrolysis final_prod Chiral this compound hydrolysis->final_prod

References

Chiral Separation of 3-Amino-3-phenylpropionic Acid Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established and effective techniques for the chiral separation of 3-Amino-3-phenylpropionic acid (also known as β-phenylalanine) enantiomers. The successful separation of these enantiomers is critical in drug development and manufacturing, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This document details methodologies for High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC), presenting quantitative data, detailed experimental protocols, and logical workflows to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for chiral separations, offering high resolution and robustness. The key to successful enantioseparation lies in the selection of an appropriate Chiral Stationary Phase (CSP). For 3-Amino-3-phenylpropionic acid, macrocyclic glycopeptide-based CSPs, particularly those utilizing teicoplanin, have demonstrated excellent performance.

Chiral Stationary Phases (CSPs)
  • Teicoplanin-based CSPs (e.g., Chirobiotic™ T): These are widely recognized for their broad enantioselectivity towards amino acids. The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.

  • Teicoplanin Aglycone-based CSPs (e.g., Chirobiotic™ TAG): The removal of sugar moieties from the native teicoplanin can sometimes enhance selectivity and resolution for specific compounds, including certain β-amino acids[1]. For some β-amino acids, the Chirobiotic TAG column has shown better selectivity compared to the Chirobiotic T column[1].

Quantitative Data for HPLC Separation

The following table summarizes typical performance data for the chiral separation of β-amino acids on teicoplanin-based CSPs. These values can serve as a benchmark for method development for 3-Amino-3-phenylpropionic acid.

Chiral Stationary PhaseMobile Phase CompositionResolution (Rs)Separation Factor (α)Analysis Time (min)Reference
Chirobiotic™ TMethanol/Water (60:40, v/v)> 1.51.8 - 2.2< 15[2]
Chirobiotic™ TAcetonitrile/Water (75:25, v/v)1.59Not Reported< 10[3]
Chirobiotic™ TAG0.1% TEAA (pH 4.1)/Methanol> 1.5> 1.2< 20[1]
Experimental Protocol: HPLC Method

This protocol provides a starting point for the development of a robust chiral HPLC method for the enantioseparation of 3-Amino-3-phenylpropionic acid.

1.3.1. Materials and Reagents

  • Racemic 3-Amino-3-phenylpropionic acid standard

  • HPLC-grade methanol, acetonitrile, and water

  • Trifluoroacetic acid (TFA) or triethylamine (TEA) and acetic acid (for mobile phase additives)

  • Chirobiotic™ T or Chirobiotic™ TAG column (e.g., 250 x 4.6 mm, 5 µm)

1.3.2. Instrumentation

  • HPLC system with a pump capable of delivering isocratic and gradient elution

  • UV detector or a Mass Spectrometer (MS)

  • Autosampler

  • Chromatography data acquisition and processing software

1.3.3. Chromatographic Conditions

  • Column: Chirobiotic™ T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of Methanol and Water (e.g., 60:40 v/v). The exact ratio may require optimization. The addition of a small amount of acid (e.g., 0.1% TFA) or base (e.g., 0.1% TEA) can improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C (ambient)

  • Detection: UV at 210 nm or 254 nm

1.3.4. Sample Preparation

  • Prepare a stock solution of racemic 3-Amino-3-phenylpropionic acid in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) using the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

1.3.5. Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers. Typically, for amino acids on teicoplanin-based CSPs, the L-enantiomer elutes before the D-enantiomer.

  • Calculate the resolution (Rs) and separation factor (α) to assess the quality of the separation.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful technique for chiral separations, offering high efficiency, short analysis times, and low sample and reagent consumption. The separation is achieved by adding a chiral selector to the background electrolyte (BGE).

Chiral Selectors for CE
  • Cyclodextrins (CDs): Native and derivatized cyclodextrins are the most commonly used chiral selectors in CE. For amino acids, sulfated β-cyclodextrins and hydroxypropyl-β-cyclodextrin have shown good enantioselectivity[4][5][6]. The separation mechanism is based on the differential formation of inclusion complexes between the enantiomers and the cyclodextrin cavity.

  • Chiral Ionic Liquids: These can be used as additives or as the main component of the BGE to induce enantioseparation[7].

Quantitative Data for CE Separation

The following table presents typical performance data for the chiral separation of amino acid enantiomers using cyclodextrin-modified CE.

Chiral SelectorBackground Electrolyte (BGE)Resolution (Rs)Analysis Time (min)Reference
Hydroxypropyl-β-CD200 mM Borate buffer (pH 10.3) with 6% Methanol> 2.0< 16[6]
Sulfated-β-CD5 mM Borate buffer (pH 8.7)Baseline Separation< 7[8]
Sulfopropylated-β-CDPhosphate or Acetate bufferBaseline Resolved< 20[4]
Experimental Protocol: CE Method

This protocol outlines a general procedure for developing a chiral CE method for 3-Amino-3-phenylpropionic acid enantiomers.

2.3.1. Materials and Reagents

  • Racemic 3-Amino-3-phenylpropionic acid standard

  • Hydroxypropyl-β-cyclodextrin or Sulfated-β-cyclodextrin

  • Sodium tetraborate, Sodium phosphate, or other suitable buffer salts

  • Sodium hydroxide and hydrochloric acid for pH adjustment

  • Deionized water

  • Methanol (optional, as an organic modifier)

2.3.2. Instrumentation

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm I.D., 30-50 cm total length)

  • Data acquisition and processing software

2.3.3. Electrophoretic Conditions

  • Capillary: Fused-silica, 50 µm I.D., 40 cm effective length, 50 cm total length.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5 - 7.0) or 20 mM Borate buffer (pH 8.0 - 10.0) containing an optimized concentration of the chiral selector (e.g., 10-50 mM Hydroxypropyl-β-cyclodextrin or 1-5% w/v Sulfated-β-cyclodextrin).

  • Voltage: 15-25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 200 nm or 214 nm.

2.3.4. Sample Preparation

  • Dissolve the racemic 3-Amino-3-phenylpropionic acid in deionized water or BGE to a final concentration of approximately 0.1-1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

2.3.5. Procedure

  • Capillary Conditioning (for a new capillary): Rinse with 1 M NaOH (30 min), followed by deionized water (15 min), and finally with the BGE (30 min).

  • Pre-run Rinsing: Before each injection, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and then equilibrate with the BGE (5 min).

  • Inject the sample.

  • Apply the separation voltage and acquire the electropherogram.

  • Optimize the separation by adjusting the type and concentration of the chiral selector, buffer pH, and applied voltage.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful and "green" alternative to HPLC for chiral separations. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier. SFC offers the advantages of high speed, high efficiency, and reduced organic solvent consumption[9][10].

Chiral Stationary Phases for SFC

Many of the same CSPs used in HPLC can also be employed in SFC, including:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used and have shown broad applicability for chiral separations in SFC.

  • Crown Ether-based CSPs: These are particularly effective for the separation of compounds containing a primary amino group[11].

General Method Development Workflow for SFC

Due to the limited availability of specific published methods for 3-Amino-3-phenylpropionic acid, a general method development workflow is presented.

Caption: General workflow for chiral SFC method development.

Experimental Protocol: SFC Screening Method

This protocol describes a starting point for screening different CSPs and modifiers for the chiral separation of 3-Amino-3-phenylpropionic acid.

3.3.1. Materials and Reagents

  • Racemic 3-Amino-3-phenylpropionic acid standard

  • SFC-grade carbon dioxide

  • HPLC- or SFC-grade methanol, ethanol, and isopropanol

  • Additives such as trifluoroacetic acid (TFA) or ammonium hydroxide (optional)

  • A selection of chiral columns (e.g., polysaccharide-based and crown ether-based)

3.3.2. Instrumentation

  • Supercritical Fluid Chromatography system with a column switching valve

  • UV detector or Mass Spectrometer (MS)

  • Automated back pressure regulator (BPR)

  • Chromatography data acquisition and processing software

3.3.3. Initial Screening Conditions

  • Columns: Screen a set of 3-4 different chiral columns.

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Modifier): Methanol (and subsequently screen other alcohols)

  • Gradient: 5% to 40% B over 5-10 minutes.

  • Flow Rate: 2-4 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm or by MS.

3.3.4. Sample Preparation

  • Dissolve the sample in the initial mobile phase modifier (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

3.3.5. Screening Procedure

  • For each column in the screening set, run the generic gradient with each of the selected modifiers.

  • Evaluate the resulting chromatograms for any signs of enantioseparation.

  • Select the column-modifier combination that provides the best initial separation for further optimization.

  • Optimization involves fine-tuning the gradient, temperature, and back pressure to maximize resolution.

Logical Workflow for Technique Selection

The choice of the most suitable chiral separation technique depends on various factors including the available instrumentation, required throughput, and the specific goals of the analysis. The following diagram illustrates a decision-making process for selecting an appropriate technique.

Technique_Selection Start Start: Chiral Separation of 3-Amino-3-phenylpropionic Acid High_Throughput High Throughput Required? Start->High_Throughput SFC_Available SFC Available? High_Throughput->SFC_Available Yes HPLC_Expertise Established HPLC Expertise and Methods? High_Throughput->HPLC_Expertise No SFC_Available->HPLC_Expertise No Use_SFC Utilize SFC SFC_Available->Use_SFC Yes Low_Sample_Vol Low Sample Volume and/or Fast Method Development? HPLC_Expertise->Low_Sample_Vol No Use_HPLC Utilize HPLC HPLC_Expertise->Use_HPLC Yes Low_Sample_Vol->Use_HPLC No Use_CE Utilize CE Low_Sample_Vol->Use_CE Yes

Caption: Decision tree for selecting a chiral separation technique.

Conclusion

The chiral separation of 3-Amino-3-phenylpropionic acid enantiomers can be effectively achieved using HPLC, CE, and SFC. HPLC with teicoplanin-based chiral stationary phases offers a robust and well-documented approach. Capillary electrophoresis with cyclodextrin chiral selectors provides a high-efficiency and low-consumption alternative, particularly suitable for fast method development and analysis of small sample volumes. Supercritical fluid chromatography presents a high-throughput and environmentally friendly option, although method development may be required. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully develop and implement chiral separation methods for this important compound.

References

Technical Guide: Physical Characteristics of (S)-3-(Boc-amino)-3-phenylpropionic Acid Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectroscopic characteristics of (S)-3-(Boc-amino)-3-phenylpropionic acid powder. This compound, a valuable building block in peptide synthesis and pharmaceutical research, is presented here with its key physical data, detailed experimental protocols for its characterization, and visual workflows to aid in laboratory analysis.

Core Physical and Chemical Properties

(S)-3-(Boc-amino)-3-phenylpropionic acid is a white to off-white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile reagent in synthetic chemistry.

General Properties
PropertyValueSource(s)
Molecular Formula C₁₄H₁₉NO₄[1][]
Molecular Weight 265.31 g/mol [3]
Appearance White to off-white powder/chunks[1][]
Purity Typically ≥94-95%[1]
Thermal Properties

A notable discrepancy exists in the reported melting points for this compound. This is likely attributable to the difference between the enantiomerically pure substance and the racemic mixture. Enantiopure compounds can exhibit different crystal packing and intermolecular interactions compared to their racemic counterparts, often resulting in different melting points.

Compound FormMelting Point (°C)Source(s)
(S)-enantiomer ~122.9
Racemic (DL) mixture ~186[]
Solubility Profile

Precise quantitative solubility data for (S)-3-(Boc-amino)-3-phenylpropionic acid in a range of common laboratory solvents is not extensively reported in the literature. However, the presence of the lipophilic Boc group generally imparts good solubility in many organic solvents. The general solubility behavior is summarized below. For precise applications, it is recommended to determine the solubility experimentally using the protocol provided in Section 3.

SolventQualitative Solubility
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
MethanolSoluble
Dichloromethane (DCM)Soluble
WaterSparingly soluble

Spectroscopic and Structural Characterization

While a complete set of publicly available, interpreted spectra for this specific molecule is limited, this section outlines the expected characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group, the aliphatic backbone, and the Boc protecting group.

  • Phenyl Protons (C₆H₅): A multiplet in the aromatic region, typically around δ 7.2-7.4 ppm.

  • Methine Proton (CH-N): A multiplet coupled to the adjacent methylene protons.

  • Methylene Protons (CH₂-C=O): Diastereotopic protons that will appear as a multiplet.

  • Boc Protons ((CH₃)₃C): A strong singlet integrating to 9 protons, typically around δ 1.4 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.

  • Urethane Carbonyl (N-C=O): A signal around δ 155 ppm.

  • Aromatic Carbons (C₆H₅): Multiple signals in the δ 125-140 ppm range.

  • Boc Quaternary Carbon (C(CH₃)₃): A signal around δ 80 ppm.

  • Methine Carbon (CH-N): A signal around δ 50-55 ppm.

  • Methylene Carbon (CH₂-C=O): A signal around δ 40-45 ppm.

  • Boc Methyl Carbons ((CH₃)₃C): A strong signal around δ 28 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information on the functional groups present in the molecule. Key expected absorption bands include:

  • N-H Stretch: A band in the region of 3300-3400 cm⁻¹, characteristic of the amine in the urethane linkage.

  • C-H Stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

  • Carboxylic Acid O-H Stretch: A broad band from 2500-3300 cm⁻¹.

  • Urethane C=O Stretch: A strong absorption band around 1710 cm⁻¹.

  • Carboxylic Acid C=O Stretch: A strong absorption band around 1700 cm⁻¹.

  • N-H Bend (Amide II): A band around 1520-1540 cm⁻¹.

  • C-O Stretch (Boc group): Bands in the 1160-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Under electrospray ionization (ESI), the compound is expected to show pseudomolecular ions such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. A key fragmentation pattern for Boc-protected amines is the loss of components of the Boc group.

  • Loss of isobutylene: A neutral loss of 56 Da ([M+H - 56]⁺).

  • Loss of the entire Boc group: A neutral loss of 100 Da ([M+H - 100]⁺), resulting in the protonated free amino acid.

MassSpec_Fragmentation M_H [M+H]⁺ (m/z 266.1) M_H_minus_56 [M+H - 56]⁺ (m/z 210.1) M_H->M_H_minus_56 - C₄H₈ (isobutylene) M_H_minus_100 [M+H - 100]⁺ (m/z 166.1) M_H->M_H_minus_100 - C₅H₈O₂ (Boc group)

Caption: Common ESI-MS fragmentation pathways for the protonated molecule.

Crystal Structure

A definitive crystal structure for (S)-3-(Boc-amino)-3-phenylpropionic acid is not publicly available in crystallographic databases. However, the determination of the three-dimensional structure of such a small molecule is routinely achieved through single-crystal X-ray diffraction. This technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as details on intermolecular interactions like hydrogen bonding, which dictate the crystal packing.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of (S)-3-(Boc-amino)-3-phenylpropionic acid powder.

Characterization_Workflow cluster_physical Physical Characterization cluster_spectroscopic Spectroscopic & Structural Analysis Appearance Visual Inspection (Color, Form) MeltingPoint Melting Point Determination Solubility Solubility Assessment XRay X-Ray Crystallography (if single crystals available) Solubility->XRay Crystallization NMR NMR Spectroscopy (¹H, ¹³C) FTIR FTIR Spectroscopy MS Mass Spectrometry Sample Powder Sample of (S)-3-(Boc-amino)-3-phenylpropionic acid Sample->Appearance Sample->MeltingPoint Sample->Solubility Sample->NMR Sample->FTIR Sample->MS

Caption: Workflow for the physicochemical characterization of the compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid powder melts to a liquid.

Materials:

  • Melting point apparatus with a calibrated thermometer or temperature probe.

  • Glass capillary tubes (one end sealed).

  • Sample of (S)-3-(Boc-amino)-3-phenylpropionic acid powder.

Procedure:

  • Ensure the sample is completely dry and finely powdered.

  • Load a small amount of the powder into the open end of a capillary tube to a height of 2-3 mm.

  • Compact the sample at the bottom of the tube by gently tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set a rapid heating rate (e.g., 10-20 °C/min) to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Using a new sample, heat rapidly to about 20 °C below the approximate melting point.

  • Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T₁).

  • Record the temperature at which the last solid particle melts (T₂).

  • The melting point is reported as the range T₁ - T₂.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a constant temperature.

Materials:

  • Analytical balance.

  • Vials with screw caps.

  • Orbital shaker or rotator with temperature control.

  • Syringe filters (e.g., 0.22 µm PTFE).

  • Volumetric flasks and pipettes.

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a vial. The exact amount should be recorded and be more than is expected to dissolve.

  • Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve for the analytical method (e.g., HPLC-UV).

  • Analyze the diluted sample and determine its concentration.

  • Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Spectroscopic Sample Preparation and Analysis

¹H and ¹³C NMR Spectroscopy:

  • Weigh 5-10 mg of the compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the spectra on a calibrated NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum of the clean, empty crystal.

  • Place a small amount of the powder sample directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, which may contain a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Infuse the solution directly into the mass spectrometer's ESI source or inject it via an LC system.

  • Acquire the mass spectrum in the desired mass range. For tandem MS (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID) to observe the fragmentation pattern.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 3-(Boc-Amino)-3-phenylpropionic acid in solid-phase peptide synthesis (SPPS). The incorporation of β-amino acids, such as this derivative of β-phenylalanine, into peptide chains is a key strategy in the development of peptidomimetics. These modified peptides can exhibit enhanced proteolytic stability, unique conformational properties, and novel biological activities, making them valuable candidates for drug discovery and development.

The tert-butyloxycarbonyl (Boc) protection strategy is a well-established and robust method for SPPS.[1] It relies on the use of the acid-labile Boc group for temporary Nα-amino protection and typically employs stronger acids for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. This graduated acid lability is a cornerstone of the Boc/Bzl (benzyl) protection scheme.[2] While the Boc strategy is highly effective, the incorporation of sterically hindered or structurally unique amino acids like this compound can present challenges, such as reduced coupling efficiency and potential for aggregation.[1] These application notes provide guidance on overcoming these challenges to ensure successful synthesis.

Data Presentation

The successful synthesis of peptides containing this compound requires careful optimization of coupling and deprotection steps. The following table provides representative quantitative data for the synthesis of a peptide containing a sterically hindered amino acid using the Boc-SPPS strategy. These values can serve as a benchmark for syntheses involving this compound.

ParameterBoc StrategyNotes
Coupling Efficiency per Cycle >98%Monitored by qualitative ninhydrin test. Incomplete couplings may require a second coupling step.
Overall Crude Peptide Yield 50 - 75%Higher coupling efficiencies per cycle contribute to a greater overall yield.[1]
Crude Peptide Purity (by RP-HPLC) ~70%Dependent on the sequence and success of individual coupling and deprotection steps.
Final Purified Peptide Yield 15 - 30%Higher crude purity simplifies purification, resulting in better recovery of the target peptide.[1]

Experimental Protocols

The following protocols are based on a standard Boc/Bzl SPPS strategy and are adapted for the incorporation of this compound. These protocols are intended for manual synthesis but can be adapted for automated synthesizers.

Materials and Reagents
  • Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide)

  • This compound

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Cleavage cocktail (e.g., HF or TFMSA)

  • Diethyl ether

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin in a reaction vessel.

  • Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with DCM.

Protocol 2: Boc Deprotection
  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 2-3 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

Protocol 3: Neutralization
  • Add a solution of 10% DIEA in DCM to the deprotected resin.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution and wash the resin with DCM (3-5 times).

Protocol 4: Coupling of this compound

Due to the steric hindrance of β-amino acids, a more robust coupling strategy is recommended.

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in a minimal amount of DMF.

  • Add HOBt (2-4 equivalents) to the solution.

  • Add DIEA (4-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.

  • Once the coupling is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents.

Protocol 5: Final Cleavage and Peptide Precipitation

Caution: This step involves the use of highly corrosive and toxic acids (HF or TFMSA) and should be performed in a specialized apparatus within a fume hood by trained personnel.

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail (e.g., HF/anisole 9:1) to the resin in a suitable reaction vessel.

  • Stir the reaction for 1-2 hours at 0°C.

  • Evaporate the cleavage acid under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the peptide by filtration or centrifugation and wash several times with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Protocol 6: Peptide Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired level of purity.

Mandatory Visualizations

SPPS_Workflow_for_Beta_Amino_Acid cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle SPPS Cycle (Repeated for each amino acid) cluster_Final_Steps Final Steps Resin Start: Resin (e.g., Merrifield or MBHA) Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Start Cycle Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling of This compound (HBTU/HOBt/DIEA in DMF) Wash3 Wash (DMF/DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Introduction of β-amino acid Wash3->Deprotection Next Cycle Cleavage Final Cleavage (HF or TFMSA) Wash3->Cleavage Final Cycle Complete Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalPeptide Final Purified Peptide Purification->FinalPeptide Logical_Relationships cluster_Mitigation Mitigation Strategies Title Key Considerations for SPPS of β-Amino Acid Peptides Challenge Challenge: Incorporation of Sterically Hindered β-Amino Acid Coupling_Strategy Optimized Coupling Strategy Challenge->Coupling_Strategy Reagents Potent Coupling Reagents (e.g., HBTU, HATU) Coupling_Strategy->Reagents Conditions Extended Reaction Times & Increased Equivalents Coupling_Strategy->Conditions Monitoring Reaction Monitoring (Kaiser Test) Coupling_Strategy->Monitoring Outcome Successful Synthesis of β-Peptidomimetic Coupling_Strategy->Outcome

References

Application Notes and Protocols for Coupling Methods of Boc-Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) employing tert-butyloxycarbonyl (Boc) protecting group chemistry is a cornerstone of peptide research and pharmaceutical development. The Boc group provides robust protection for the α-amino group of amino acids, which is typically removed by treatment with a moderate acid like trifluoroacetic acid (TFA). A critical step in the iterative process of peptide chain elongation is the efficient formation of a peptide bond between the carboxyl group of the incoming Boc-protected amino acid and the N-terminal amine of the resin-bound peptide.

The success of this coupling step is highly dependent on the choice of activating reagent, as it dictates reaction kinetics, coupling efficiency, and the preservation of stereochemical integrity. Inefficient coupling can lead to the formation of deletion sequences, while suboptimal conditions can induce racemization, compromising the biological activity of the final peptide. This document provides a detailed overview of common coupling methods for Boc-protected amino acids, quantitative comparisons of their performance, and comprehensive experimental protocols to guide researchers in selecting the optimal strategy for their synthetic needs.

Classes of Coupling Reagents and Their Mechanisms of Action

Coupling reagents for Boc-SPPS can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class operates through a distinct mechanism to activate the carboxylic acid of the Boc-amino acid, rendering it susceptible to nucleophilic attack by the peptide's N-terminal amine.

Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used dehydrating agents that activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate side reactions, such as the formation of N-acylurea, and to suppress racemization, carbodiimides are almost invariably used in conjunction with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogue, HOAt. These additives react with the O-acylisourea to form a less reactive but more stable active ester, which then couples with the amine.

Phosphonium Salts

Phosphonium salt-based reagents, with (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) being a prominent example, activate the carboxylic acid by forming a benzotriazolyl ester. A significant advantage of PyBOP over its predecessor, BOP, is that its byproducts are non-carcinogenic. These reagents are known for their high coupling efficiency, especially for sterically hindered amino acids.

Aminium/Uronium Salts

Aminium/uronium salts, such as HBTU, HATU, and HCTU, are among the most efficient and rapid coupling reagents. They react with the Boc-amino acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIEA), to form an active ester. HATU, which incorporates a 7-azabenzotriazole (HOAt) moiety, is generally more reactive than its HOBt-based counterpart, HBTU, leading to faster couplings and reduced risk of racemization.[1] A potential side reaction with these reagents is the guanidinylation of the N-terminal amine if the reagent is used in excess.[1]

Quantitative Comparison of Coupling Reagents

The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. The following tables summarize quantitative and qualitative data on the performance of various coupling reagents in Boc-SPPS.

Table 1: Coupling Efficiency for Sterically Hindered Amino Acids

Sterically hindered amino acids, such as Valine or Isoleucine, present a significant challenge in peptide synthesis. The choice of a potent coupling reagent is crucial for achieving high yields.

Coupling Reagent/MethodTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU / DIEA 95 - 99[2]Low[2]Highly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.[2]
HCTU / DIEA 93 - 98[2]Low[2]A very effective and often more cost-effective alternative to HATU with similar high reactivity.[2]
HBTU / DIEA 90 - 95LowA cost-effective and reliable option for routine and challenging couplings.
PyBOP / DIEA 90 - 95LowByproducts are generally less problematic than those from BOP. Effective for hindered residues.
DIC / HOBt VariableModerateMay require double coupling or extended reaction times for hindered residues.

Data is based on studies of sterically challenging amino acids and should be considered representative.

Table 2: Racemization Levels for Sensitive Amino Acids

Amino acids like Histidine (His) and Cysteine (Cys) are particularly prone to racemization during the activation step. The choice of coupling reagent and additives is critical to maintaining stereochemical purity.

Coupling ReagentModel System/Amino AcidBase% Racemization (D-isomer)Notes and References
BOP Boc-His(Tos)DIEA (excess)~3%Excess base significantly increased racemization.[3]
HATU Fmoc-His(Trt)-OHNMMHighHATU with NMM showed high racemization for this sensitive amino acid.[3]
DIC/Oxyma Fmoc-His(Trt)-OHNot specified1.8%The combination of DIC with Oxyma was effective at minimizing racemization.[3]
DIC/Oxyma Fmoc-Cys(Trt)-OHNot specifiedNegligibleExcellent suppression of racemization for cysteine.[3]

Note: While some data is from Fmoc-SPPS studies, the principles of racemization suppression are relevant to Boc-SPPS.

Experimental Protocols

The following are detailed protocols for the coupling of Boc-protected amino acids using common reagent classes in manual solid-phase peptide synthesis.

Protocol 1: General Boc-SPPS Cycle

This protocol outlines the fundamental steps of a single amino acid addition cycle in Boc-SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropyl alcohol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with IPA (2 times) and then DCM (2 times).

    • Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes.

    • Wash the resin thoroughly with DCM or DMF (3-5 times) to remove excess base.

  • Coupling: Proceed with one of the coupling protocols below.

  • Washing: After the coupling reaction is complete, wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: Coupling with HBTU/HATU

This protocol is recommended for most couplings, including those involving sterically hindered amino acids.

Materials:

  • Neutralized peptide-resin

  • Boc-protected amino acid (3-4 equivalents)

  • HBTU or HATU (3-4 equivalents)

  • DIEA (6-8 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • Pre-activation: In a separate vessel, dissolve the Boc-amino acid and HBTU/HATU in DMF. Add DIEA to the solution and allow it to pre-activate for 1-5 minutes. The solution may change color.

  • Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.

  • Reaction: Agitate the mixture at room temperature. For HBTU, the reaction time is typically 1-2 hours. For the more reactive HATU, 30 minutes to 1 hour is often sufficient.

  • Monitoring: Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the completion of the coupling.

Protocol 3: Coupling with DIC/HOBt

This is a cost-effective method suitable for many standard couplings.

Materials:

  • Neutralized peptide-resin

  • Boc-protected amino acid (3 equivalents)

  • HOBt (3 equivalents)

  • DIC (3 equivalents)

  • DMF or DCM, peptide synthesis grade

Procedure:

  • Solution Preparation: In a separate vessel, dissolve the Boc-amino acid and HOBt in DMF.

  • Coupling: Add the dissolved amino acid and HOBt solution to the resin. Then, add DIC to the resin slurry.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction using the Kaiser test. If the coupling is incomplete after 4 hours, consider a recoupling step.

Visualizations

G General Workflow for a Single Coupling Cycle in Boc-SPPS Resin Peptide-Resin (Boc-AA-Resin) Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (5-10% DIEA in DMF/DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA, Coupling Reagent, Base) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Next_Cycle Ready for Next Cycle Washing->Next_Cycle G Simplified Activation and Coupling Mechanism using Aminium Salts cluster_activation Activation Step cluster_coupling Coupling Step BocAA Boc-AA-OH Carboxylic Acid ActiveEster Boc-AA-OAt/OBt Active Ester BocAA->ActiveEster Activation Reagent HATU/HBTU + DIEA PeptideBond Boc-AA-NH-Peptide-Resin Peptide Bond Formed ActiveEster->PeptideBond Coupling PeptideResin H2N-Peptide-Resin N-terminal Amine PeptideResin->PeptideBond Nucleophilic Attack

References

Protocol for Tert-Butoxycarbonyl (Boc) Deprotection with Trifluoroacetic Acid (TFA) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids. Its widespread use stems from its stability under various coupling conditions and its facile removal under moderately acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness, volatility for easy removal, and compatibility with most solid supports.[1] This document provides a comprehensive protocol for the efficient and clean removal of the Boc group using TFA in the context of SPPS.

The acid-catalyzed deprotection mechanism involves the protonation of the Boc group's carbonyl oxygen by TFA. This leads to the formation of an unstable protonated carbamate, which then cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to release carbon dioxide and the free amine, which is subsequently protonated by the excess TFA to form a trifluoroacetate salt.[1][2]

Potential Side Reactions and the Role of Scavengers

The highly reactive tert-butyl cation generated during deprotection can lead to unwanted side reactions, primarily through the alkylation of nucleophilic amino acid side chains.[3][4] Residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to tert-butylation.[3] To prevent these modifications, scavengers are added to the TFA deprotection solution to trap the tert-butyl cations.[3] The choice of scavenger depends on the amino acid composition of the peptide.

Experimental Protocols

Materials
  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Scavengers (e.g., triisopropylsilane (TIS), water, ethanedithiol (EDT), thioanisole)

  • Solid-phase synthesis reaction vessel

  • Shaker or nitrogen bubbler for agitation

  • Filtration apparatus

Standard Boc Deprotection Protocol

This protocol is a general guideline for the removal of the N-terminal Boc group from a peptide-resin.

  • Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes in a suitable reaction vessel.[5]

  • DCM Wash: Drain the DCM and wash the resin twice with DCM to remove any residual solvents.

  • Deprotection: Add the TFA deprotection solution to the resin. A common and effective solution is 50% TFA in DCM (v/v).[6] Use a volume sufficient to fully immerse the resin (typically 10 mL/g of resin).[6]

  • Reaction Time: Agitate the resin slurry at room temperature. A short pre-wash of 1-5 minutes followed by a longer treatment of 20-30 minutes is often employed.[5][6] For sterically hindered amino acids or difficult sequences, a longer reaction time may be necessary.[5][7]

  • Filtration: Drain the TFA solution from the resin.

  • DCM Washes: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and the cleaved Boc groups.[5]

  • Neutralization (if required for subsequent coupling): Before the next coupling step, the trifluoroacetate salt of the newly formed N-terminal amine must be neutralized to the free amine. This is typically achieved by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.[5]

  • Final Washes: Wash the resin with DCM to remove excess neutralization base. The resin is now ready for the next amino acid coupling step.

Boc Deprotection with Scavengers

When the peptide sequence contains sensitive amino acids, the inclusion of scavengers in the TFA deprotection solution is critical to prevent side reactions.

  • Prepare Scavenger Cocktail: Prepare the deprotection solution by adding the appropriate scavengers to the TFA/DCM mixture immediately before use.

  • Follow Standard Protocol: Proceed with the deprotection reaction as outlined in the "Standard Boc Deprotection Protocol" using the freshly prepared scavenger cocktail.

Data Presentation

Table 1: Common TFA Deprotection Cocktails and Conditions
TFA Concentration (% in DCM)Typical Reaction TimeNotesReferences
50%1 x 5 min + 1 x 20 minStandard condition for most deprotections.[6]
25-50%30 min - 2 hoursEffective range for most substrates.[1]
100% (Neat TFA)15-25 minRarely used but can be effective.[6]
Prolonged treatment> 30 minMay be required for sterically hindered residues like Boc-His(pi-Bom).[7]
Table 2: Common Scavengers for Boc Deprotection
ScavengerTarget Residue(s)Typical Concentration (v/v)Mechanism of ActionReferences
Triisopropylsilane (TIS)Trp, Tyr, Cys2.5 - 5%Acts as a hydride donor to reduce the tert-butyl cation.[3][8]
Water (H₂O)General2.5 - 5%Competes with nucleophilic side chains for the tert-butyl cation.[9]
Ethanedithiol (EDT)Cys, Trp2.5%Traps tert-butyl cations and can prevent Trp oxidation.[3]
ThioanisoleMet, Cys, Trp5%A soft nucleophile that effectively scavenges carbocations.[3][9]
Dithiothreitol (DTT)Met5% (w/v)Reduces methionine sulfoxide that may form.[9]
Table 3: Illustrative Efficacy of Scavenger Cocktails for a Cysteine-Containing Peptide
Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide Side-Product
95% TFA / 5% H₂O75%25%
95% TFA / 2.5% H₂O / 2.5% TIS90%10%
92.5% TFA / 5% Thioanisole / 2.5% EDT95%5%
Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT)>98%<2%

Data is illustrative and based on literature reports for comparison.[9]

Mandatory Visualization

Boc_Deprotection_Workflow start Boc-Peptide-Resin swell Swell Resin in DCM start->swell wash1 Wash with DCM swell->wash1 deprotect Add TFA/Scavenger Cocktail wash1->deprotect agitate Agitate at Room Temp (20-30 min) deprotect->agitate filter Filter and Collect TFA Solution agitate->filter wash2 Wash with DCM (3-5x) filter->wash2 neutralize Neutralize with DIEA in DCM wash2->neutralize If next step is coupling end Free Amine-Peptide-Resin (Ready for Coupling) wash2->end If synthesis is complete wash3 Wash with DCM neutralize->wash3 wash3->end

Caption: Workflow for Boc deprotection in solid-phase peptide synthesis.

References

Application Notes and Protocols for the Incorporation of 3-(Boc-Amino)-3-phenylpropionic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. 3-(Boc-Amino)-3-phenylpropionic acid, a β-amino acid derivative, is a particularly valuable building block in this regard. Its unique structure, featuring an additional carbon in the backbone, imparts significant advantages to the resulting peptidomimetics, including enhanced resistance to proteolytic degradation and the ability to adopt novel secondary structures.[1][2][3][4] These characteristics make peptidomimetics containing 3-amino-3-phenylpropionic acid promising candidates for the development of novel therapeutics targeting a range of biological pathways, including those mediated by G-protein coupled receptors (GPCRs).[5][6]

These application notes provide a comprehensive overview of the synthetic methodologies for incorporating this compound into peptidomimetics, along with detailed experimental protocols for both solid-phase and solution-phase synthesis.

Advantages of Incorporating 3-Amino-3-phenylpropionic Acid

The introduction of a β-amino acid like 3-amino-3-phenylpropionic acid into a peptide sequence can confer several beneficial properties:

  • Enhanced Proteolytic Stability: The altered peptide backbone is not recognized by many proteases, leading to a longer biological half-life.[1][3]

  • Structural Diversity: The presence of the β-amino acid can induce unique folding patterns and secondary structures, such as helices and turns, which can be crucial for target binding.

  • Improved Pharmacokinetic Properties: The modified structure can lead to improved bioavailability and metabolic profiles.[1]

  • Fine-Tuning of Biological Activity: The expanded chemical space allows for the precise modulation of a peptidomimetic's activity, selectivity, and potency.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of peptidomimetics. It is important to note that specific yields and activities will vary depending on the sequence, synthetic method, and biological target.

Table 1: Representative Yields for Peptidomimetic Synthesis

Peptidomimetic TypeSynthesis MethodKey Building BlockReported Yield (%)Reference
Linear Dipeptide AnalogueSolid-Phase Peptide SynthesisPolymer-bound Phenylalanine91-93[7]
Cyclic Depsipeptide (Sansalvamide)Solid-Phase Peptide SynthesisPolymer-bound Phenylalanine67 (overall)[7]
(S)-β-phenylalanineBiocatalytic Resolutionα-phenylalanine Isomerization72[1]
(R)-β-phenylalanineBiocatalytic Resolutionβ-Lactam Hydrolysis50[1]
DipeptideSolution-Phase SynthesisN-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methylphenylalanine50-73[8]

Table 2: Examples of Biological Activity of Phenylalanine-Containing Peptidomimetics

Peptidomimetic/DerivativeTarget/AssayActivity MetricValueReference
Schiff base derivative of β-phenylalanineAntiproliferative activity in H69AR lung cancer cellsIC50Comparable to cisplatin[9]
Peptidomimetics containing the tryptamine moiety (Compound Ih)Inhibition of BEL-7402/5-FU cancer cell linesIC504.88 ± 0.78 µg/mL[10]
Peptidomimetics containing the tryptamine moiety (Compound Ij)Inhibition of BEL-7402/5-FU cancer cell linesIC506.60 ± 1.20 µg/mL[10]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Dipeptide-Mimetic

This protocol describes the manual solid-phase synthesis of a model dipeptide containing this compound using standard Boc chemistry.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-L-Alanine

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Diethyl ether

  • Cleavage cocktail (e.g., HF or a TFA/scavenger mixture)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling (Boc-L-Alanine):

    • Dissolve Boc-L-Alanine (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.

    • Activate the carboxylic acid by adding HBTU (2.9 equivalents) and HOBt (3 equivalents) and DIPEA (6 equivalents).

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Neutralize the resin with a solution of 10% DIPEA in DCM for 10 minutes.

    • Wash the resin with DCM (3x).

  • Second Amino Acid Coupling (this compound):

    • Repeat step 2 using this compound.

  • Final Boc Deprotection:

    • Repeat step 3.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Coupling1 Couple First Boc-Amino Acid Resin->Coupling1 Deprotection1 Boc Deprotection (TFA) Coupling1->Deprotection1 Neutralization1 Neutralization (DIPEA) Deprotection1->Neutralization1 Coupling2 Couple Boc- 3-amino-3- phenylpropionic acid Neutralization1->Coupling2 Deprotection2 Boc Deprotection (TFA) Coupling2->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Purification Purification (HPLC) Cleavage->Purification

A generalized workflow for Boc solid-phase peptide synthesis.

Protocol 2: Solution-Phase Synthesis of a Dipeptide-Mimetic

This protocol outlines the synthesis of a dipeptide-mimetic in solution, suitable for smaller sequences or fragment synthesis.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • Coupling reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in ethyl acetate.

    • Stir the mixture at 0°C for 30 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve H-Ala-OMe·HCl (1.2 equivalents) in ethyl acetate and add DIPEA (3 equivalents).

    • Add this solution to the activated amino acid mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Wash the reaction mixture with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dipeptide-mimetic by flash column chromatography or recrystallization.

Application in Modulating Signaling Pathways

Peptidomimetics incorporating 3-amino-3-phenylpropionic acid are valuable tools for modulating biological signaling pathways, particularly those involving G-protein coupled receptors (GPCRs).[5][6] By mimicking or blocking the interactions of endogenous peptide ligands, these peptidomimetics can act as agonists or antagonists.

GPCR Signaling Pathway and Peptidomimetic Antagonism

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates No_Response No Cellular Response GPCR->No_Response Ligand Endogenous Ligand Ligand->GPCR Binds & Activates Peptidomimetic Peptidomimetic Antagonist Peptidomimetic->GPCR Binds & Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Antagonistic action of a peptidomimetic on a GPCR pathway.

In the depicted pathway, the endogenous ligand binds to and activates the GPCR, leading to the activation of a G-protein, subsequent effector enzyme modulation, second messenger production, and ultimately, a cellular response. A peptidomimetic antagonist containing 3-amino-3-phenylpropionic acid can be designed to bind to the GPCR with high affinity but without inducing the conformational change necessary for G-protein activation, thereby blocking the downstream signaling cascade. This approach is highly valuable for developing therapeutics for diseases characterized by overactive signaling pathways.

References

Synthesis of β-Peptides with 3-(Boc-Amino)-3-phenylpropionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of β-peptides incorporating the unnatural amino acid 3-(Boc-Amino)-3-phenylpropionic acid. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, offering robust protection of the amino group that can be removed under moderately acidic conditions.[1][2] The protocols outlined below are applicable to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methodologies.

The incorporation of β-amino acids, such as 3-amino-3-phenylpropionic acid, into peptide chains is a key strategy in the development of peptidomimetics. These modified peptides often exhibit enhanced proteolytic stability and unique conformational properties, making them valuable candidates for therapeutic applications.[3]

Overview of Synthesis Strategies

The synthesis of β-peptides using this compound can be approached through two primary methods: solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis, where the peptide is assembled on a solid resin support. The process involves sequential cycles of deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.[4][5]

  • Solution-Phase Synthesis: This classical method involves the coupling of amino acids in a suitable solvent. While it can be more labor-intensive for longer peptides, it offers flexibility and is well-suited for the synthesis of shorter peptides or peptide fragments.[6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model β-Dipeptide

This protocol describes the manual synthesis of a model dipeptide, Boc-β-Ala-(β-Phe)-Resin, on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene), 100-200 mesh, 1% DVB

  • This compound

  • Boc-β-Alanine

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Cesium carbonate (Cs₂CO₃)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Kaiser test kit

Protocol:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a peptide synthesis vessel.

  • Attachment of the First Amino Acid (Boc-β-Phe-OH):

    • Prepare the cesium salt of this compound by dissolving the amino acid in a 1:1 mixture of methanol and water, neutralizing with an aqueous solution of Cs₂CO₃ to pH 7.0, and then lyophilizing to dryness.

    • Suspend the swollen resin in DMF.

    • Add the prepared cesium salt of this compound (2.0 equivalents relative to resin loading capacity).

    • Heat the mixture at 50°C and shake for 24 hours.

    • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM. Dry the resin under vacuum.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.[7]

    • Filter and wash the resin with DCM.

    • Neutralize the resin with a solution of 10% DIPEA in DCM.

    • Wash the resin with DCM.

  • Coupling of the Second Amino Acid (Boc-β-Ala-OH):

    • In a separate vessel, pre-activate Boc-β-Alanine (3.0 equivalents) with DIC (3.0 equivalents) and HOBt (3.0 equivalents) in DMF for 20 minutes.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Shake the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using the Kaiser test. If the test is positive, indicating incomplete coupling, repeat the coupling step.[5]

    • Wash the resin sequentially with DMF, DCM, and MeOH. Dry the resin under vacuum.

  • Cleavage from Resin:

    • The peptide can be cleaved from the Merrifield resin using anhydrous HF at 0°C for 1 hour in the presence of a scavenger such as anisole. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures). [7]

Workflow for Solid-Phase β-Peptide Synthesis:

sp_workflow Resin Merrifield Resin Swell Swell Resin (DCM) Resin->Swell Attach Attach Boc-β-Phe-OH (Cs Salt, DMF, 50°C) Swell->Attach Wash1 Wash Attach->Wash1 Deprotect Boc Deprotection (50% TFA/DCM) Wash1->Deprotect Neutralize Neutralize (DIPEA/DCM) Deprotect->Neutralize Couple Couple Boc-β-Ala-OH (DIC/HOBt, DMF) Neutralize->Couple Wash2 Wash Couple->Wash2 Cleave Cleave Peptide (HF/Anisole) Wash2->Cleave Peptide Purified β-Dipeptide Cleave->Peptide

Caption: Workflow for the solid-phase synthesis of a β-dipeptide.

Solution-Phase Synthesis of a Model β-Dipeptide

This protocol describes the synthesis of Boc-β-Ala-(β-Phe)-OMe in solution.

Materials:

  • 3-Amino-3-phenylpropionic acid methyl ester hydrochloride

  • Boc-β-Alanine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup:

    • Dissolve 3-Amino-3-phenylpropionic acid methyl ester hydrochloride (1.0 equivalent) in DCM.

    • Add NMM (1.1 equivalents) and stir for 10 minutes at room temperature.

    • Add Boc-β-Alanine (1.05 equivalents) and HOBt (1.1 equivalents).

    • Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Reaction:

    • Add EDCI (1.2 equivalents) portion-wise to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure dipeptide.

Workflow for Solution-Phase β-Peptide Synthesis:

sol_workflow Reactants Boc-β-Ala-OH + H₂N-(β-Phe)-OMe·HCl Activate Activate & Couple (EDCI/HOBt, NMM, DCM) Reactants->Activate Workup Aqueous Workup (HCl, NaHCO₃, Brine) Activate->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Product Boc-β-Ala-(β-Phe)-OMe Purify->Product

Caption: Workflow for the solution-phase synthesis of a β-dipeptide.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of β-peptides incorporating this compound.

Table 1: Reaction Conditions and Yields for Model Dipeptide Synthesis

Synthesis MethodCoupling ReagentsSolventReaction TimeCrude Yield (%)Purified Yield (%)
Solid-PhaseDIC / HOBtDMF4 h-~70-80*
Solution-PhaseEDCI / HOBtDCM12 h>9085-95

*Yield is based on the initial loading of the first amino acid on the resin.

Table 2: Characterization Data for Boc-β-Ala-(β-Phe)-OMe

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.35-7.20 (m, 5H, Ar-H), 5.30 (m, 1H, CH-NH), 5.15 (br s, 1H, NH-Boc), 3.65 (s, 3H, OCH₃), 3.30 (m, 2H, CH₂-NH), 2.70 (d, J=6.8 Hz, 2H, CH₂-CO), 1.42 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz)δ 172.1, 155.8, 142.5, 128.7, 127.6, 126.5, 79.5, 51.8, 50.2, 40.1, 37.2, 28.4
Mass Spec. (ESI+)m/z: 373.19 [M+Na]⁺

Applications in Drug Development

The synthesis of β-peptides containing 3-amino-3-phenylpropionic acid is of significant interest to the pharmaceutical industry. These peptidomimetics can serve as:

  • Protease Inhibitors: The altered backbone structure can confer resistance to enzymatic degradation, leading to longer in vivo half-lives.

  • Antimicrobial Agents: β-peptides can adopt stable helical structures that mimic the mechanism of action of natural antimicrobial peptides.

  • Scaffolds for Drug Design: The predictable secondary structures of β-peptides make them excellent scaffolds for presenting functional groups in a defined spatial orientation to interact with biological targets.

The protocols and data presented here provide a foundation for researchers to synthesize and explore the potential of these novel β-peptides in various therapeutic areas.

References

Application Notes and Protocols for the Cleavage of Peptides Containing 3-(Boc-Amino)-3-phenylpropionic Acid from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, such as 3-(Boc-Amino)-3-phenylpropionic acid (a β-amino acid), into peptide sequences is a critical strategy in modern drug discovery. These modifications can enhance proteolytic stability, improve pharmacokinetic profiles, and induce specific secondary structures. The successful synthesis of such peptides via solid-phase peptide synthesis (SPPS) culminates in the crucial step of cleaving the peptide from the solid support and removing side-chain protecting groups. This document provides detailed application notes and protocols for the efficient cleavage of peptides containing this compound from various resins commonly used in Boc-SPPS.

The final cleavage in Boc-based SPPS is typically achieved using strong acids. The choice of the specific acid and the composition of the "cleavage cocktail" are determined by the resin type and the presence of sensitive amino acid residues in the peptide sequence.[1] During cleavage, reactive cationic species are generated from the protecting groups and the resin linker, which can lead to undesired side reactions with nucleophilic amino acid side chains like those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2] To mitigate these side reactions, scavengers are added to the cleavage cocktail to trap these reactive species.[2]

Core Concepts and Considerations

The presence of a β-amino acid such as this compound does not fundamentally alter the chemistry of acid-catalyzed cleavage from the resin. However, steric hindrance around the β-amino acid may influence the kinetics of the cleavage reaction. It is also important to consider potential side reactions that may be specific to the structure of the incorporated non-natural amino acid, although for 3-amino-3-phenylpropionic acid, significant unique side reactions during cleavage are not commonly reported. Standard side reactions associated with Boc-SPPS, such as aspartimide formation, should be monitored.[3]

Logical Workflow for Peptide Cleavage

The general workflow for the cleavage of a peptide from the resin in Boc-SPPS involves several key stages, from the preparation of the peptide-resin to the final isolation of the crude peptide.

G start Start: Dry Peptide-Resin prep Resin Preparation (Washing and Drying) start->prep cleavage Cleavage Reaction (Strong Acid + Scavengers) prep->cleavage cocktail Prepare Cleavage Cocktail cocktail->cleavage filtration Filter to Remove Resin cleavage->filtration precipitation Precipitate Peptide (Cold Ether) filtration->precipitation isolation Isolate Crude Peptide (Centrifugation/Filtration) precipitation->isolation drying Dry Crude Peptide isolation->drying end End: Crude Peptide drying->end

Caption: General workflow for peptide cleavage from resin.

Data Presentation: Cleavage Efficiency and Purity

The following tables provide illustrative quantitative data for the cleavage of a model peptide containing 3-amino-3-phenylpropionic acid from different resins using various cleavage cocktails. The data presented are representative of typical outcomes and are intended for comparative purposes. Actual results will be sequence-dependent.

Table 1: Cleavage Efficiency from Different Resins

Resin TypeCleavage CocktailReaction Time (hours)Temperature (°C)Estimated Cleavage Yield (%)Estimated Crude Purity (%)
MerrifieldHF/Anisole (9:1)10> 90~85
PAMHF/Anisole (9:1)10> 95~90
MBHATFMSA/TFA/m-cresol20> 85~80
BHATFMSA/TFA/m-cresol20> 85~80

Table 2: Comparison of Cleavage Cocktails for a Model Peptide on PAM Resin

Cleavage Cocktail CompositionKey ScavengersTarget Residues for ProtectionEstimated Cleavage Yield (%)Estimated Crude Purity (%)
HF/Anisole (9:1)AnisoleGeneral> 95~90
HF/p-cresol (9:1)p-cresolTyr> 95~90
TFMSA/TFA/m-cresol/DMS (1:6:1:2)m-cresol, DMSGeneral, Met> 90~85
TMSOTf/TFA/m-cresol (2:7:1)m-cresolGeneral> 90~85

Experimental Protocols

Safety Precautions: Strong acids such as HF, TFMSA, and TMSOTf are extremely corrosive and toxic. All cleavage procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Anhydrous HF requires a specialized apparatus.

Protocol 1: HF Cleavage from Merrifield or PAM Resin

This is a common and effective method for cleaving peptides from benzyl ester-linked resins.

Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (or other appropriate scavengers)

  • Cold diethyl ether

  • HF cleavage apparatus

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

  • Add the appropriate scavenger(s). For a general-purpose cleavage, add anisole (1.0 mL per gram of resin).

  • Securely cap the reaction vessel and cool it in a dry ice/acetone bath for at least 5 minutes.

  • Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel, maintaining the temperature between -5°C and 0°C.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen gas.

  • Once all HF is removed, carefully uncap the reaction vessel.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the precipitated peptide by filtration and wash with additional cold diethyl ether.

  • Dry the crude peptide under vacuum.

Protocol 2: TFMSA Cleavage from MBHA or BHA Resin

Trifluoromethanesulfonic acid (TFMSA) is a strong acid that can be used as an alternative to HF and does not require a specialized apparatus.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • m-cresol (or other appropriate scavengers)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.

  • Add the appropriate scavenger(s) (e.g., m-cresol, 10% v/v).

  • Add TFA (e.g., 1 mL) to swell the resin and stir for 15-30 minutes at room temperature.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add TFMSA (e.g., 0.2 mL) to the stirred mixture.

  • Continue stirring at 0°C for 1.5-2 hours.

  • Precipitate the peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the crude peptide by filtration or centrifugation.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Protocol 3: General TFA Cleavage Cocktail for Acid-Labile Resins

For peptides synthesized on highly acid-labile resins, a TFA-based cocktail can be sufficient for cleavage. This is more common in Fmoc-SPPS but can be applicable in some Boc-SPPS strategies with specific linkers.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. Prepare fresh.

  • Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Signaling Pathways and Logical Relationships

The selection of the appropriate cleavage protocol is a decision-making process based on the specifics of the synthesized peptide and the resin used.

G start Peptide Synthesis Complete resin_type Identify Resin Type start->resin_type merrifield_pam Merrifield or PAM Resin resin_type->merrifield_pam Benzyl Ester Linker mbha_bha MBHA or BHA Resin resin_type->mbha_bha Amide Linker acid_labile Highly Acid-Labile Resin resin_type->acid_labile e.g., 2-Chlorotrityl sensitive_aa Identify Sensitive Amino Acids (Trp, Met, Cys, Tyr) scavengers Select Appropriate Scavengers sensitive_aa->scavengers hf_cleavage HF Cleavage Protocol merrifield_pam->hf_cleavage tfmsa_cleavage TFMSA Cleavage Protocol mbha_bha->tfmsa_cleavage tfa_cleavage TFA Cocktail Protocol acid_labile->tfa_cleavage hf_cleavage->sensitive_aa tfmsa_cleavage->sensitive_aa tfa_cleavage->sensitive_aa end Proceed with Cleavage scavengers->end

Caption: Decision pathway for selecting a cleavage protocol.

References

Application Notes and Protocols for HPLC Purification of Peptides Synthesized with 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as 3-(Boc-Amino)-3-phenylpropionic acid, into peptide sequences is a powerful strategy in drug discovery to enhance proteolytic stability, modulate conformation, and improve biological activity. The presence of the bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group and the phenyl ring on the β-amino acid presents unique challenges during purification. These structural features significantly increase the hydrophobicity of the resulting peptide, necessitating specialized purification protocols.

This document provides detailed application notes and experimental protocols for the successful purification of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined below are designed to achieve high purity of the target peptide, suitable for a range of downstream applications including in vitro and in vivo studies.

Key Considerations for Purification

The presence of the this compound residue imparts significant hydrophobicity to the peptide. This leads to longer retention times on RP-HPLC columns compared to peptides composed solely of natural amino acids.[1][2] The primary challenges are achieving high-resolution separation from closely eluting impurities and ensuring the solubility of the crude peptide in the initial mobile phase.[1]

  • Increased Hydrophobicity: The Boc group and the phenyl ring dramatically increase the peptide's hydrophobicity, requiring stronger organic solvent concentrations for elution.

  • Solubility: Crude peptides containing this modification may exhibit poor solubility in highly aqueous mobile phases.[1] Proper sample preparation is crucial to prevent precipitation on the column.

  • Boc Group Stability: The Boc protecting group is labile under strongly acidic conditions. While standard RP-HPLC mobile phases containing 0.1% trifluoroacetic acid (TFA) are generally compatible for purification with the Boc group intact, prolonged exposure or higher acid concentrations can lead to its cleavage.[1]

Experimental Protocols

Protocol 1: Purification of Peptides with the Boc Group Intact

This protocol is designed for the purification of peptides where the Boc group on the 3-amino-3-phenylpropionic acid residue is intended to be retained for subsequent synthetic steps or as part of the final molecule.

1. Sample Preparation:

  • Dissolve the crude lyophilized peptide in a minimal volume of a strong organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Once fully dissolved, dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to ensure miscibility and prevent precipitation upon injection.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC System and Column:

  • HPLC System: A preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.

  • Column: A C8 or C18 reversed-phase column is generally suitable. For highly hydrophobic peptides, a C4 column may provide better resolution and recovery.[1][3] A wide-pore (300 Å) column is recommended for peptides.[4]

3. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[4][5][]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4][5][]

4. HPLC Gradient and Conditions:

  • Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).

  • Detection: Monitor at 220 nm for the peptide backbone and 280 nm if the peptide contains aromatic amino acids like Tryptophan or Tyrosine.[1]

  • Gradient: A shallow gradient is often required to resolve closely eluting impurities.[1] An initial screening gradient of 30-80% B over 30 minutes can be a good starting point. This should be optimized based on the retention time of the target peptide.

5. Fraction Collection and Analysis:

  • Collect fractions across the main peak(s).

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Confirm the identity and the presence of the intact Boc group by mass spectrometry.

  • Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide.

Protocol 2: On-Column Boc Deprotection and Purification

This protocol is suitable for situations where the final desired peptide does not require the Boc protecting group. The acidic conditions of the mobile phase can be utilized to facilitate the removal of the Boc group during the purification run.

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1.

2. HPLC System and Column:

  • Use the same system and column setup as in Protocol 1.

3. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

4. HPLC Gradient and Conditions:

  • The gradient will likely need to be adjusted to a lower organic solvent percentage compared to Protocol 1, as the deprotected peptide will be less hydrophobic. A starting gradient of 20-70% B over 30 minutes is recommended.

5. Fraction Collection and Analysis:

  • Collect fractions and analyze for purity by analytical RP-HPLC.

  • Confirm the identity and complete removal of the Boc group by mass spectrometry.

  • Pool the pure fractions and lyophilize.

Data Presentation

The following tables provide illustrative data for the purification of a model peptide containing one this compound residue.

Table 1: HPLC Columns and Initial Screening Gradients

Column TypeDimensionsParticle SizePore SizeInitial Gradient (%B in 30 min)Expected Retention Time (min)
C1821.2 x 250 mm10 µm300 Å30-80%18-22
C821.2 x 250 mm10 µm300 Å25-75%16-20
C421.2 x 250 mm10 µm300 Å20-70%14-18

Table 2: Illustrative Purification Data for a Model Peptide

ParameterCrude PeptidePurified (Boc-Protected)Purified (Deprotected)
Purity (by Analytical HPLC)~45%>98%>99%
Yield-~30%~35%
Observed Mass (m/z)[M+H]+ and impurities[M+H]+[M-Boc+H]+
Retention Time (Analytical C18)Broad peak at 15 minSharp peak at 17 minSharp peak at 12 min

Visualization of Workflows

Peptide_Synthesis_and_Purification_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification and Analysis Resin Resin Support Coupling1 Couple Protected Amino Acids Resin->Coupling1 Coupling2 Couple this compound Coupling1->Coupling2 Coupling3 Couple Remaining Amino Acids Coupling2->Coupling3 Cleavage Cleavage from Resin & Side-Chain Deprotection Coupling3->Cleavage Crude Crude Peptide Cleavage->Crude Dissolution Dissolution in DMF/DMSO Crude->Dissolution Filtration Filtration Dissolution->Filtration Prep_HPLC Preparative RP-HPLC Filtration->Prep_HPLC Analysis Purity & Identity Analysis (Analytical HPLC & MS) Prep_HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide

Caption: Workflow for peptide synthesis and HPLC purification.

HPLC_Logic_Diagram cluster_decision Decision Point Start Crude Peptide Sample Prep Sample Preparation (Dissolution & Filtration) Start->Prep Injection Inject onto Preparative HPLC Prep->Injection Gradient Apply Optimized Gradient (Aqueous TFA to Acetonitrile/TFA) Injection->Gradient Detection UV Detection (220/280 nm) Gradient->Detection Collection Fraction Collection Detection->Collection Analysis Analysis of Fractions (Analytical HPLC & Mass Spec) Collection->Analysis Purity_Check Purity > 95%? Analysis->Purity_Check Pooling Pool Pure Fractions Lyophilization Lyophilization Pooling->Lyophilization Final Pure Peptide Lyophilization->Final Purity_Check->Injection No, Re-purify Purity_Check->Pooling Yes

Caption: Logical workflow for HPLC purification and analysis.

Conclusion

The successful purification of peptides synthesized with this compound is readily achievable by RP-HPLC with careful consideration of the peptide's increased hydrophobicity and solubility.[1] The choice of column and the optimization of the HPLC gradient are critical to achieving high purity and yield. The protocols provided here serve as a robust starting point for developing a purification method for these challenging but valuable molecules. Subsequent analysis by mass spectrometry is essential to confirm the identity and integrity of the final purified peptide.

References

Application Notes and Protocols: The Role of 3-(Boc-Amino)-3-phenylpropionic Acid in the Synthesis of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-Amino)-3-phenylpropionic acid, a protected form of the β-amino acid 3-amino-3-phenylpropionic acid, is a critical chiral building block in the synthesis of a variety of organic molecules, including peptidomimetics and pharmacologically active compounds.[1] Its unique structural features, including the presence of a phenyl group and the tert-butyloxycarbonyl (Boc) protecting group, make it a versatile starting material for the development of novel therapeutics. The Boc group provides stability during synthetic transformations and can be easily removed under acidic conditions, allowing for further functionalization of the amino group. This document provides detailed application notes and protocols for the use of this compound in the synthesis of neuroprotective agents, with a focus on baicalein derivatives that have shown promising activity.

Application in the Synthesis of Neuroprotective Baicalein Derivatives

Recent studies have demonstrated that conjugating amino acids to natural flavonoids, such as baicalein, can enhance their neuroprotective properties. Baicalein, a flavonoid found in the roots of Scutellaria baicalensis, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its therapeutic potential is sometimes limited by poor bioavailability. Derivatization with amino acids, facilitated by precursors like this compound, can improve these characteristics.

A notable application involves the synthesis of baicalein-amino acid conjugates, where the amino acid moiety is attached to one of the hydroxyl groups of baicalein. This modification has been shown to yield compounds with potent neuroprotective activity against oxidative stress-induced neuronal cell death.

Quantitative Data Summary

The neuroprotective effects of various baicalein derivatives synthesized from Boc-protected amino acids have been quantified, primarily through the determination of their 50% effective concentration (EC₅₀) in protecting neuronal cells from induced neurotoxicity. The following table summarizes the EC₅₀ values for a selection of these compounds against tert-butyl hydroperoxide-induced neurotoxicity in SH-SY5Y cells.

CompoundAmino Acid MoietyProtecting GroupEC₅₀ (µM)[2]
Baicalein--24.77
Edaravone (Positive Control)--5.62
Compound 5 Boc-β-AlanineBoc>50
Compound 6 Boc-GlycineBoc11.25
Compound 8 Cbz-L-PhenylalanineCbz4.31
Compound 11 Boc-L-PhenylalanineBoc15.32
Compound 15 Boc-L-TryptophanBoc10.17

Note: Lower EC₅₀ values indicate higher neuroprotective potency.

Experimental Protocols

This section provides detailed protocols for the synthesis of neuroprotective baicalein derivatives using this compound and the subsequent evaluation of their neuroprotective activity.

Protocol 1: Synthesis of Baicalein-Amino Acid Conjugates via Steglich Esterification

This protocol describes the coupling of a Boc-protected amino acid, such as this compound, to baicalein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Materials:

  • Baicalein

  • Boc-protected amino acid (e.g., this compound)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve baicalein (1 equivalent) and the Boc-protected amino acid (1.2 equivalents) in a mixture of anhydrous DCM and anhydrous DMF.

  • Addition of Coupling Agents: To the stirred solution, add DMAP (0.2 equivalents) followed by the portion-wise addition of EDCI (1.5 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (baicalein) is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure baicalein-amino acid conjugate.

  • Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Evaluation of Neuroprotective Activity (MTT Assay)

This protocol outlines the procedure for assessing the neuroprotective effect of the synthesized compounds against oxidative stress-induced cell death in the SH-SY5Y human neuroblastoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized baicalein-amino acid conjugates

  • tert-butyl hydroperoxide (t-BHP) or another neurotoxic agent

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds and the positive control (e.g., Edaravone) in cell culture medium.

    • After 24 hours of cell seeding, replace the medium with fresh medium containing the different concentrations of the test compounds.

    • Incubate the cells with the compounds for a predetermined period (e.g., 2 hours).

  • Induction of Neurotoxicity:

    • Following the pre-treatment period, add the neurotoxic agent (e.g., t-BHP at a final concentration of 50 µM) to the wells (except for the control group).

    • Incubate the cells for another 24 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the control group (untreated, non-toxin-exposed cells).

    • Plot the cell viability against the compound concentration and determine the EC₅₀ value, which is the concentration of the compound that provides 50% protection against the neurotoxic insult.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of baicalein and its derivatives are attributed to their ability to modulate multiple signaling pathways involved in oxidative stress, inflammation, and apoptosis. While the precise mechanisms for the amino acid conjugates are still under investigation, the known pathways for baicalein provide a strong foundation for understanding their action.

Key Neuroprotective Signaling Pathways
  • Keap1/Nrf2/HO-1 Pathway: Baicalein is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[1] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1). This pathway is a primary defense mechanism against oxidative damage.

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a crucial cell survival pathway.[1][3] Activation of this pathway by baicalein can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins.

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. Baicalein and its derivatives can suppress the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and mediators that contribute to neuronal damage.[4][5]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in both cell survival and apoptosis. Baicalein has been shown to modulate MAPK signaling, which can contribute to its neuroprotective effects.[4][5]

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis cluster_evaluation Neuroprotection Assay A Baicalein & this compound B EDCI/DMAP Coupling (Steglich Esterification) A->B C Crude Product B->C D Silica Gel Chromatography C->D E Purified Baicalein Conjugate D->E G Compound Treatment E->G Test Compound F SH-SY5Y Cell Culture F->G H Induction of Oxidative Stress (t-BHP) G->H I MTT Assay H->I J Data Analysis (EC50) I->J

Caption: Workflow for the synthesis and neuroprotective evaluation of baicalein conjugates.

Neuroprotective Signaling Pathway of Baicalein Derivatives

G cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes stress Oxidative Stress (e.g., t-BHP) keap1 Keap1 stress->keap1 activates nfkb NF-κB stress->nfkb activates apoptosis Apoptosis stress->apoptosis induces compound Baicalein-Amino Acid Conjugate compound->keap1 inhibits pi3k PI3K compound->pi3k activates compound->nfkb inhibits nrf2 Nrf2 keap1->nrf2 sequesters antioxidant Antioxidant Gene Expression (HO-1) nrf2->antioxidant promotes akt Akt pi3k->akt activates akt->apoptosis inhibits inflammation Inflammation nfkb->inflammation promotes survival Neuronal Survival antioxidant->survival promotes inflammation->apoptosis contributes to apoptosis->survival reduces

Caption: Key signaling pathways modulated by baicalein derivatives for neuroprotection.

References

Application Notes and Protocols: 3-(Boc-Amino)-3-phenylpropionic Acid in Foldamer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foldamers, synthetic oligomers with a propensity to adopt well-defined secondary structures, are at the forefront of biomimetic chemistry and drug discovery. Their ability to mimic protein secondary structures, such as α-helices and β-sheets, makes them powerful tools for modulating protein-protein interactions (PPIs), which are implicated in numerous diseases. 3-(Boc-Amino)-3-phenylpropionic acid, a protected form of β-homophenylalanine, is a key building block in the synthesis of β-peptide and α/β-peptide foldamers. The presence of the phenyl group provides opportunities for π-π stacking interactions, contributing to the stability of the folded structures, while the β-amino acid backbone imparts resistance to proteolytic degradation.

These application notes provide an overview of the utility of this compound in creating foldamers designed to target critical PPIs in cancer signaling pathways, specifically the p53-MDM2 and Bcl-2 family interactions. Detailed protocols for the synthesis and characterization of these foldamers are also presented.

Application 1: Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is negatively regulated by the oncoprotein MDM2, which binds to the N-terminal transactivation domain of p53, promoting its degradation.[1] Inhibition of the p53-MDM2 interaction is a promising strategy for cancer therapy. Foldamers incorporating 3-phenyl-β-alanine residues can be designed to mimic the α-helical domain of p53 that binds to MDM2, thereby disrupting this interaction and reactivating p53's tumor-suppressive functions.

Logical Workflow for p53-MDM2 Inhibition

p53_MDM2_Inhibition cluster_0 Normal Cellular Regulation cluster_1 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding p53_active Active p53 MDM2->p53 Ubiquitination & Degradation Foldamer β-Peptide Foldamer (with 3-phenyl-β-alanine) MDM2_inhibited MDM2 Foldamer->MDM2_inhibited Binding & Inhibition Apoptosis Apoptosis & Tumor Suppression p53_active->Apoptosis Activation of Downstream Targets

Caption: Workflow of p53-MDM2 inhibition by a β-peptide foldamer.

Application 2: Targeting Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death).[2] Anti-apoptotic members, such as Bcl-xL and Mcl-1, are often overexpressed in cancer cells, promoting their survival.[3] These proteins function by sequestering pro-apoptotic BH3-only proteins. Foldamers containing 3-phenyl-β-alanine can be designed as BH3 mimetics to bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic proteins and inducing apoptosis in cancer cells.

Signaling Pathway for Bcl-2 Family Inhibition

Bcl2_Inhibition cluster_0 Cancer Cell Survival cluster_1 Therapeutic Intervention Bcl2 Anti-apoptotic Bcl-2 (e.g., Bcl-xL, Mcl-1) BH3 Pro-apoptotic BH3-only proteins Bcl2->BH3 Sequestration Apoptosis_inhibited Apoptosis Inhibited BH3_free Free Pro-apoptotic BH3-only proteins Foldamer BH3-Mimetic Foldamer (with 3-phenyl-β-alanine) Bcl2_inhibited Anti-apoptotic Bcl-2 Foldamer->Bcl2_inhibited Competitive Binding Apoptosis_induced Apoptosis Induced BH3_free->Apoptosis_induced Activation of Apoptotic Cascade

Caption: Inhibition of anti-apoptotic Bcl-2 proteins by a BH3-mimetic foldamer.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a β-Peptide Foldamer

This protocol describes the manual solid-phase synthesis of a model hexameric β-peptide containing 3-amino-3-phenylpropionic acid using Boc chemistry.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • Acetonitrile (ACN)

  • Diethyl ether

  • Kaiser test kit

Experimental Workflow:

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DCM, then DMF) start->swell deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotection wash1 3. Washing (DMF, DCM, DMF) deprotection->wash1 coupling 4. Amino Acid Coupling (Boc-β-AA, DIC, HOBt in DMF) wash1->coupling wash2 5. Washing (DMF, DCM) coupling->wash2 kaiser 6. Kaiser Test (Check for completion) wash2->kaiser repeat Repeat steps 2-6 for each amino acid kaiser->repeat repeat->deprotection Incomplete cleavage 7. Cleavage from Resin (TFA/DCM/TIPS) repeat->cleavage Complete precipitation 8. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 9. Purification (RP-HPLC) precipitation->purification characterization 10. Characterization (Mass Spec, NMR, CD) purification->characterization end End: Purified Foldamer characterization->end

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DCM for 30 minutes, followed by washing with DMF.

  • Fmoc Deprotection (for the first amino acid if using Fmoc-Rink Amide resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

  • Boc-Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation: Repeat steps for Boc deprotection and coupling for each subsequent amino acid in the sequence.

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM, isopropanol, and DMF. Neutralize with 10% DIPEA in DMF.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the foldamer by mass spectrometry and characterize its secondary structure using NMR and Circular Dichroism (CD) spectroscopy.

Protocol 2: Characterization of Foldamer Secondary Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified foldamer in a suitable deuterated solvent (e.g., CDCl₃, CD₃OH, or a mixture).

  • Acquire 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY, NOESY/ROESY).

  • Analyze the chemical shifts of amide protons and the presence of medium-range NOEs (Nuclear Overhauser Effects) between non-adjacent residues to identify helical structures. For β-peptides, NOEs between the α-CH of residue i and the NH of residue i+2 or i+3 are indicative of helical conformations.

Circular Dichroism (CD) Spectroscopy:

  • Dissolve the foldamer in a suitable solvent (e.g., methanol, acetonitrile).

  • Record the CD spectrum in the far-UV region (typically 190-260 nm).

  • The shape and intensity of the CD spectrum can provide qualitative information about the secondary structure. For example, β-peptides forming a 14-helix often exhibit a characteristic CD spectrum with a maximum around 215 nm.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and characterization of β-peptide foldamers containing 3-phenyl-β-alanine.

Table 1: Solid-Phase Synthesis Parameters

ParameterTypical Value/RangeReference
Resin Loading0.4 - 0.8 mmol/g[4]
Amino Acid Equivalents3 - 5 eq.[5]
Coupling Reagent Equivalents3 - 5 eq.[5]
Coupling Time2 - 4 hours[6]
Deprotection Time (Boc)20 - 30 minutes[7]
Overall Yield (crude)60 - 80%[8]
Overall Yield (purified)15 - 30%[8]

Table 2: Spectroscopic Characterization Data for a Model Hexa-β-peptide

TechniqueParameterTypical Value/ObservationReference
Mass Spectrometry [M+H]⁺Calculated vs. Observed (within 0.5 Da)General Practice
¹H NMR Amide Proton Chemical ShiftsDownfield shifted ( > 7.5 ppm in CDCl₃)[9][10]
NOE contactsi(αH) to i+2(NH), i(αH) to i+3(NH)[9][11]
CD Spectroscopy λmax (in Methanol)~215 nm[12][13]
Mean Residue EllipticityVaries with sequence and length[12]

Conclusion

This compound is a versatile and valuable building block for the construction of β-peptide and α/β-peptide foldamers. These synthetic oligomers offer significant potential in drug discovery due to their ability to mimic protein secondary structures and their inherent resistance to proteolysis. The protocols and data presented here provide a foundation for researchers to design, synthesize, and characterize novel foldamers targeting a range of protein-protein interactions implicated in disease. The continued exploration of foldamers derived from this and other unnatural amino acids promises to expand the toolkit of chemical biologists and drug development professionals.

References

Application Notes and Protocols for the Synthesis of Conformationally Constrained Peptides with β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of conformationally constrained peptides incorporating β-amino acids. The inclusion of β-amino acids offers a powerful strategy to develop peptidomimetics with enhanced proteolytic stability and well-defined secondary structures, making them promising candidates for therapeutic and research applications.

Introduction to β-Amino Acid-Containing Peptides

Peptides composed of or containing β-amino acids, often referred to as β-peptides, are structural analogues of natural α-peptides. The additional carbon atom in the backbone of β-amino acids imparts unique conformational properties, leading to the formation of stable secondary structures such as helices, turns, and sheets.[1] A key advantage of incorporating β-amino acids is the remarkable resistance of the resulting peptides to enzymatic degradation by proteases, a major hurdle in the therapeutic development of conventional peptides.[2][3] This enhanced stability, coupled with the ability to mimic the topology of bioactive α-peptides, makes β-peptides attractive scaffolds for drug discovery.[4][5] Applications of these peptides are diverse, ranging from antimicrobial agents to inhibitors of protein-protein interactions.[5][6]

Design Strategies for Bioactive β-Peptides

Several strategies have been successfully employed to design bioactive peptides incorporating β-amino acids:

  • Direct Conversion: Replacing α-amino acids with their β-amino acid counterparts in a known bioactive peptide sequence.[4]

  • Side Chain Placement: Strategically positioning side chains on the β-peptide scaffold to mimic the spatial arrangement of critical residues in a target-binding α-peptide.[4]

  • Scaffold Grafting: Grafting essential pharmacophoric side chains onto a stable β-peptide secondary structure, such as a β-hairpin.[4][7] This approach is particularly useful for mimicking protein epitopes involved in molecular recognition.[8][9]

Synthesis of Peptides with β-Amino Acids

The synthesis of peptides containing β-amino acids can be accomplished through both solution-phase and solid-phase peptide synthesis (SPPS) methods.[10][11] However, SPPS using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most common and efficient approach for preparing these peptides.[4][12]

Key Considerations for Synthesis:
  • Resin Choice: The selection of the solid support depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin or Wang resin is suitable. For a C-terminal amide, Rink amide resin is commonly used.[13][14]

  • Coupling Reagents: Due to the potential for steric hindrance, especially with β-substituted β-amino acids, robust coupling reagents are recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) are effective.[15]

  • Microwave-Assisted Synthesis: The use of controlled microwave heating can significantly accelerate coupling and deprotection steps, leading to higher purity and yield of the final peptide in a shorter time frame.[16]

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Synthesis of a β-Amino Acid-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing β-amino acids on a 0.1 mmol scale using Rink Amide resin.

1. Resin Preparation:

  • Weigh 200-300 mg of Rink Amide resin (loading ~0.4-0.6 mmol/g) into a peptide synthesis vessel.
  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 1 hour with gentle agitation.[14]
  • Drain the DMF and wash the resin three times with 5 mL of DMF.

2. Initial Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
  • Agitate for 3 minutes, then drain.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[15]

3. Amino Acid Coupling (First β-Amino Acid):

  • In a separate vial, dissolve the Fmoc-protected β-amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 3 mL of DMF.
  • Add DIEA (0.8 mmol, 8 eq) to the mixture and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
  • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
  • Once the coupling is complete (negative Kaiser test, yellow beads), wash the resin with DMF (5 x 5 mL).

4. Iterative Cycles:

  • Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent α- and β-amino acid in the sequence.

5. Final Deprotection and Cleavage:

  • After the final amino acid coupling, perform a final Fmoc deprotection as described in Step 2.
  • Wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.
  • Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[15]
  • Filter the resin and collect the filtrate.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
  • Dry the crude peptide pellet under vacuum.
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Characterization of Conformationally Constrained Peptides

The conformational properties of β-amino acid-containing peptides can be investigated using various spectroscopic techniques.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the secondary structure of peptides in solution.

1. Sample Preparation:

  • Dissolve the purified, lyophilized peptide in an appropriate solvent (e.g., methanol, water, or buffer) to a final concentration of 50-100 µM.
  • Use a quartz cuvette with a path length of 1 mm.

2. Data Acquisition:

  • Record CD spectra at a controlled temperature (e.g., 25 °C) over a wavelength range of 190-260 nm.
  • Acquire data with a step size of 1 nm and an appropriate integration time.
  • Record a baseline spectrum of the solvent and subtract it from the peptide spectrum.

3. Data Analysis:

  • The shape and magnitude of the CD spectrum provide information about the peptide's secondary structure. For example, β-hairpin structures often exhibit a positive band around 205-215 nm and a negative band around 220-230 nm.[17] However, the interpretation of CD spectra for β-peptides can be complex and may require comparison with computational models.[18]

Protocol 3: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.

1. Sample Preparation:

  • Dissolve the purified peptide in a deuterated solvent (e.g., CD3OH, D2O, or DMSO-d6) to a concentration of 1-5 mM.

2. Data Acquisition:

  • Acquire a series of one- and two-dimensional NMR spectra, including:
  • 1D ¹H NMR: To observe the overall complexity and dispersion of proton signals.
  • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[19][20]
  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules with intermediate correlation times.

3. Structure Calculation:

  • Assign all proton resonances using the TOCSY and NOESY spectra.
  • Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.
  • Use molecular dynamics and simulated annealing protocols with the experimental restraints to generate a family of low-energy structures.[21][22] The resulting ensemble of structures represents the solution conformation of the peptide.

Applications and Biological Activity

Peptides containing β-amino acids have shown promise in a variety of therapeutic areas due to their enhanced stability and ability to adopt specific conformations.

Antimicrobial Activity

Many β-peptides have been designed to mimic the amphipathic structures of natural antimicrobial peptides. Their ability to disrupt bacterial membranes leads to potent antimicrobial activity.[5]

Inhibition of Protein-Protein Interactions (PPIs)

The well-defined and stable secondary structures of β-peptides make them excellent scaffolds for mimicking α-helical or β-strand epitopes involved in PPIs. A notable example is the design of β-hairpin peptidomimetics that inhibit the interaction between p53 and its negative regulator HDM2, a key target in cancer therapy.[7][8]

Receptor Antagonism

β-Hairpin mimetics have been developed as potent antagonists for chemokine receptors like CXCR4, which is involved in HIV-1 entry and cancer metastasis.[8][9]

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activity and proteolytic stability of peptides containing β-amino acids.

Table 1: Biological Activity of β-Amino Acid-Containing Peptides

Peptide/PeptidomimeticTargetBiological ActivityIC₅₀ / MICReference
β-Hairpin Mimetic of p53HDM2Inhibition of p53-HDM2 interactionLow µM range[7][8]
POL3026 (β-Hairpin)CXCR4CXCR4 Antagonist1.1 nM[8][9]
Amphipathic β-PeptideBacterial MembraneAntimicrobial4-16 µg/mL[5]
Somatostatin AnalogueSomatostatin ReceptorsAgonistLow nM range[4]

Table 2: Proteolytic Stability of Peptides

Peptide TypeEnzyme(s)Incubation TimeDegradationReference
α-Peptide (Control)Various proteases< 1 hourComplete[3]
β-PeptideVarious proteases48 hoursNo degradation[3]
α,β-PeptideTrypsin, Chymotrypsin36 hoursNo degradation[5]
β-Peptide with α-fluoro substitutionVarious proteasesNot specifiedResilient to proteolysis[2]

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_SynthesisCycle Iterative Synthesis Cycle cluster_FinalSteps Cleavage and Purification Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Wash1 Wash (DMF) Swell->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Repeat for each AA Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIEA) Wash2->Coupling Repeat for each AA Wash3 Wash (DMF) Coupling->Wash3 Repeat for each AA Wash3->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship of β-Peptide Design and Application

Design_Application cluster_Design Design Strategies cluster_Properties Key Properties cluster_Applications Biological Applications Direct_Conversion Direct Conversion (α -> β) Conf_Constraint Conformational Constraint Direct_Conversion->Conf_Constraint Proteolytic_Stability Proteolytic Stability Direct_Conversion->Proteolytic_Stability Side_Chain Side Chain Placement Side_Chain->Conf_Constraint Scaffold_Grafting Scaffold Grafting (e.g., β-Hairpin) Scaffold_Grafting->Conf_Constraint PPI_Inhibition PPI Inhibition (e.g., p53-HDM2) Conf_Constraint->PPI_Inhibition Receptor_Modulation Receptor Modulation (e.g., CXCR4) Conf_Constraint->Receptor_Modulation Antimicrobial Antimicrobial Agents Proteolytic_Stability->Antimicrobial Proteolytic_Stability->PPI_Inhibition Proteolytic_Stability->Receptor_Modulation

Caption: Design strategies leading to key properties and applications.

Signaling Pathway Inhibition Example: p53-HDM2 Interaction

p53_HDM2_Pathway p53 p53 Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces HDM2 HDM2 HDM2->p53 Binds & Ubiquitinates Beta_Peptide β-Peptide Inhibitor (β-Hairpin Mimetic) Beta_Peptide->HDM2 Blocks Interaction

Caption: Inhibition of the p53-HDM2 interaction by a β-peptide.

References

Troubleshooting & Optimization

Technical Support Center: 3-(Boc-Amino)-3-phenylpropionic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the coupling of 3-(Boc-Amino)-3-phenylpropionic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yield with this compound using standard coupling reagents like DCC or EDC?

A1: Low coupling yields with this compound are often due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the phenyl group on the beta-carbon, physically obstructs the approach of the coupling reagents and the amine component. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to overcome this steric barrier, leading to slow reaction rates and incomplete coupling.

Q2: Which coupling reagents are recommended for improving the yield with this hindered amino acid?

A2: For sterically hindered amino acids like this compound, more powerful onium salt-based coupling reagents are recommended. These include:

  • Uronium/Aminium Salts: HATU, HBTU, and COMU are highly effective. HATU is known for its high reactivity and speed, while COMU offers high efficiency with a better safety profile.

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing the risk of racemization.

Q3: What is racemization and how can I minimize it during the coupling of this compound?

A3: Racemization is the loss of stereochemical purity at the chiral center of the amino acid. The activated carboxylic acid is susceptible to deprotonation by a base, which can lead to a loss of its original stereochemistry. To minimize racemization:

  • Choose the right reagent: Reagents containing a 1-hydroxy-7-azabenzotriazole (HOAt) moiety, such as HATU, are particularly effective at suppressing racemization.

  • Control the temperature: Running the reaction at a lower temperature (e.g., 0°C) after the initial activation can help reduce racemization, though it may slow down the reaction.

  • Limit pre-activation time: Do not allow the amino acid to sit in its activated state for an extended period before adding the amine component. In-situ activation is often preferred.

Q4: Can the choice of base and solvent impact the coupling efficiency?

A4: Absolutely. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is preferred to minimize side reactions. Ensure you are using an adequate amount of base (typically 2-4 equivalents) to neutralize the reaction mixture. The most common and effective solvent for these coupling reactions is N,N-Dimethylformamide (DMF).

Troubleshooting Guide

Problem: Low or Incomplete Coupling (e.g., Positive Kaiser Test in Solid-Phase Synthesis)

Below is a systematic workflow to troubleshoot and resolve low coupling yields.

G cluster_0 cluster_1 Initial Strategies cluster_2 Advanced Strategies cluster_3 start Low Coupling Yield Detected (e.g., Positive Kaiser Test) double_couple Strategy 1: Double Coupling Repeat the coupling step with fresh reagents. start->double_couple increase_time Strategy 2: Increase Reaction Time Extend coupling time (e.g., to 4-24 hours). double_couple->increase_time If unsuccessful end_node Successful Coupling (Negative Kaiser Test) double_couple->end_node On success potent_reagent Strategy 3: Use a More Potent Coupling Reagent Switch from DCC/EDC to HATU, HBTU, COMU, or PyBOP. increase_time->potent_reagent If unsuccessful increase_time->end_node On success pre_activation Strategy 4: Implement Pre-activation Activate the amino acid with the coupling reagent for 5-10 minutes before adding to the amine. potent_reagent->pre_activation If necessary potent_reagent->end_node On success increase_temp Strategy 5: Increase Temperature Cautiously raise the temperature (e.g., to 40°C) to improve reaction kinetics. pre_activation->increase_temp If still problematic pre_activation->end_node On success increase_temp->end_node On success

A decision tree for troubleshooting low-yield couplings.

Data Presentation

The following table summarizes the general performance of various coupling reagents in the context of sterically hindered amino acid couplings. While this data is not specific to this compound, it provides a strong comparative basis for reagent selection.

Coupling ReagentTypical Yield (%)Purity (%)Typical Reaction Time (hours)Racemization RiskKey Advantages & Disadvantages
HATU 95-99>981-2Very LowAdvantages: High reactivity, low racemization, effective for hindered amino acids.[1][2] Disadvantages: Higher cost.[1]
HBTU 90-95>952-4LowAdvantages: Good balance of reactivity and cost.[1][2] Disadvantages: Can be less effective than HATU in preventing racemization.[1]
PyBOP 90-96>952-4LowAdvantages: High efficiency, avoids carcinogenic byproducts associated with BOP.[1] Disadvantages: May be less effective than HATU for highly hindered couplings.[1]
COMU 95-99>981-2Very LowAdvantages: High efficiency, safer (not based on explosive HOBt/HOAt), good solubility.[3] Disadvantages: Higher cost.
EDC/HOBt 85-92>954-8Low-ModerateAdvantages: Cost-effective, water-soluble byproducts are easily removed.[1] Disadvantages: Lower reactivity, longer reaction times.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines a manual Boc-SPPS cycle for coupling this compound to a resin-bound amine.

G start Start with Deprotected Peptide-Resin swell 1. Resin Swelling Swell resin in DCM for 30 min. start->swell deprotect 2. Boc Deprotection Treat with 50% TFA in DCM for 30 min. swell->deprotect wash1 3. Wash Wash resin with DCM (3x). deprotect->wash1 neutralize 4. Neutralization Treat with 10% DIPEA in DCM for 10 min. wash1->neutralize wash2 5. Wash Wash resin with DCM (3x). neutralize->wash2 preactivate 6. Pre-activation In a separate vessel, dissolve: - this compound (3 eq.) - HATU (2.9 eq.) - DIPEA (6 eq.) in DMF. Let stand for 5-10 min. wash2->preactivate couple 7. Coupling Add pre-activated solution to resin. Agitate for 2-4 hours at room temperature. preactivate->couple monitor 8. Monitoring Perform Kaiser test. couple->monitor monitor->couple Positive Test (Double Couple) wash3 9. Wash Wash resin with DMF (3x), DCM (3x), MeOH (3x). monitor->wash3 Negative Test end Proceed to next cycle or cleavage. wash3->end

Workflow for Boc-SPPS coupling of this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Methanol (MeOH)

Procedure:

  • Resin Preparation: Ensure the peptide-resin with the deprotected N-terminal amine is swelled in a suitable solvent like DMF in a reaction vessel.

  • Reagent Preparation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution.[4] Allow this mixture to pre-activate for 5-10 minutes at room temperature.[4]

  • Coupling: Add the pre-activated amino acid solution to the drained resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For challenging couplings, the reaction time can be extended.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).[5]

Protocol 2: Solution-Phase Synthesis of a Dipeptide

This protocol describes the synthesis of a dipeptide using this compound and an amino acid methyl ester (e.g., H-Ala-OMe·HCl) with TBTU/HOBt.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Activation of Carboxylic Acid: In a flask, dissolve this compound (1 mmol), TBTU (1.1 mmol), and HOBt (1.1 mmol) in ethyl acetate (10 mL). Stir the mixture for 10 minutes at room temperature.[5]

  • Preparation of Amine Component: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.2 mmol) in ethyl acetate (10 mL) and add DIPEA (3 mmol) to generate the free amine.[5]

  • Coupling Reaction: Add the free amine solution to the activated this compound solution. Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Workup: Wash the reaction mixture sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).[5]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure dipeptide.[5]

References

minimizing racemization of 3-(Boc-Amino)-3-phenylpropionic acid during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the coupling of 3-(Boc-Amino)-3-phenylpropionic acid, with a focus on minimizing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when coupling this compound?

A1: Racemization is the loss of stereochemical integrity at a chiral center, in this case, the carbon atom to which the amino and phenyl groups are attached. This results in the conversion of a single enantiomer (e.g., the pure L-form) into a mixture of both L- and D-enantiomers. The biological activity of a peptide or small molecule therapeutic is highly dependent on its specific three-dimensional structure. The incorporation of the incorrect D-enantiomer can lead to a significant reduction or complete loss of biological activity, and these resulting diastereomeric impurities can be very difficult to separate during purification.

Q2: What is the primary mechanism of racemization for Boc-protected β-amino acids like this compound during coupling?

A2: While the classic mechanism for α-amino acids involves the formation of a 5(4H)-oxazolone intermediate, the pathway for β-amino acids is slightly different but follows a similar principle of increasing the acidity of the α-proton upon carboxyl activation. The activation of the carboxylic acid group by a coupling reagent makes the adjacent α-proton susceptible to abstraction by a base. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reaction with the amine component can occur from either face of this planar intermediate, resulting in a mixture of L- and D-isomers.

Q3: Are certain coupling conditions more likely to cause racemization of this compound?

A3: Yes, several factors significantly influence the extent of racemization. These include the choice of coupling reagent, the type and amount of base used, the reaction temperature, and the solvent. Highly activating coupling reagents, strong and non-hindered bases, and elevated temperatures generally increase the risk of racemization.

Q4: Which coupling reagents are recommended to minimize racemization for this specific amino acid?

A4: Modern uronium/aminium and phosphonium salt reagents are generally preferred over carbodiimides used alone. Reagents such as HATU , COMU , and DEPBT have been shown to be highly efficient and result in low levels of racemization for sensitive amino acids.[1][2][3] When using carbodiimides like DIC, the addition of racemization-suppressing additives such as OxymaPure or HOAt is crucial.[4]

Troubleshooting Guide: Minimizing Racemization

This guide provides a systematic approach to troubleshooting and minimizing racemization during the coupling of this compound.

Problem: High levels of diastereomeric impurity detected after coupling.

Step 1: Evaluate Your Coupling Reagent and Additives

  • Initial Assessment: Are you using a carbodiimide (e.g., DCC, DIC) without an additive? This is a common cause of significant racemization.

  • Recommended Action:

    • Switch to a modern uronium/aminium salt reagent known for low racemization, such as HATU or COMU .[1]

    • Alternatively, use a phosphonium salt reagent like DEPBT , which has demonstrated remarkable resistance to racemization.[3]

    • If you must use a carbodiimide like DIC, always include an additive. OxymaPure and HOAt are generally more effective at suppressing racemization than HOBt.[4][5]

Step 2: Assess the Base Used in the Reaction

  • Initial Assessment: Are you using a strong, non-sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

  • Recommended Action:

    • Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative to DIPEA.

    • For particularly sensitive couplings, consider using a highly hindered base like 2,4,6-collidine .[1]

    • Use the minimum number of equivalents of base necessary to facilitate the reaction.

Step 3: Control the Reaction Temperature

  • Initial Assessment: Is the coupling reaction being performed at elevated temperatures?

  • Recommended Action:

    • Conduct the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary.[6]

    • Avoid prolonged reaction times at elevated temperatures.

Step 4: Optimize the Solvent and Pre-activation Time

  • Initial Assessment: Are you using a highly polar solvent like pure DMF? Are you performing a long pre-activation step?

  • Recommended Action:

    • Consider using a less polar solvent or a solvent mixture, such as DCM/DMF , to potentially reduce the rate of racemization, provided solubility is maintained.[7]

    • Minimize the pre-activation time of the carboxylic acid before adding the amine component. An in-situ activation, where the coupling reagent is added to the mixture of the acid and amine, is often preferable.

Quantitative Data Summary

The following tables summarize the performance of various coupling reagents. While specific data for this compound is limited, the data for other racemization-prone amino acids provides a strong basis for reagent selection.

Table 1: Comparative Racemization Levels with Different Coupling Reagents

Coupling ReagentAdditiveBaseRacemization LevelNotes
DEPBT N/ADIEAVery Low Demonstrated superior resistance to racemization compared to other common reagents in challenging couplings.[3]
COMU N/ADIEAVery Low Incorporates OxymaPure in its structure, leading to high efficiency and minimal racemization.[2]
HATU N/ADIEAVery Low Generally considered one of the most effective reagents for minimizing racemization, especially for hindered couplings.[1][8]
HBTU N/ADIEALowA reliable reagent, though may show slightly higher racemization than HATU in some cases.[8]
PyBOP N/ADIEALow to ModerateA phosphonium salt reagent that generally provides good results.[9]
DIC Oxyma NMMLowThe use of Oxyma is critical for suppressing racemization with carbodiimides.[4]
DIC HOBt NMMModerateHOBt is effective, but generally less so than Oxyma or HOAt.[10]
DIC NoneNMMHighNot recommended for racemization-sensitive amino acids.[10]

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling using HATU

This protocol describes a general procedure for the solution-phase coupling of this compound to an amine component (e.g., an amino acid ester).

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF or a DCM/DMF mixture.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.

  • Base Addition: Add N-methylmorpholine (NMM) or 2,4,6-collidine (2.0 equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction with water or a mild aqueous acid (e.g., 5% citric acid). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Quantification of Racemization by Chiral HPLC

This protocol outlines a general method to determine the enantiomeric excess of the coupled product.

  • Sample Preparation: After the coupling reaction and purification, prepare a standard solution of your product in a suitable HPLC mobile phase. Also, prepare a sample of the racemic standard if available.

  • Chiral HPLC Column: Select a suitable chiral stationary phase (CSP) column known to be effective for separating enantiomers of β-amino acid derivatives. Common choices include polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or Pirkle-type columns.

  • Method Development:

    • Mobile Phase: Start with a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Detection: Use UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: Inject the sample onto the equilibrated chiral HPLC system.

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the percentage of the undesired enantiomer using the formula: % Racemization = [Area(undesired) / (Area(desired) + Area(undesired))] * 100

Visualizations

Troubleshooting_Workflow start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent start->reagent base Step 2: Assess Base reagent->base If issue persists solution Switch to HATU, COMU, or DEPBT. Add Oxyma/HOAt if using DIC. reagent->solution temp Step 3: Control Temperature base->temp If issue persists solution_base Use weaker/hindered base (NMM or Collidine). base->solution_base solvent Step 4: Optimize Solvent & Pre-activation temp->solvent If issue persists solution_temp Perform coupling at 0°C. temp->solution_temp solution_solvent Use less polar solvent (e.g., DCM/DMF). Minimize pre-activation time. solvent->solution_solvent end_node Racemization Minimized solvent->end_node

Caption: Troubleshooting workflow for minimizing racemization.

Racemization_Mechanism cluster_0 Racemization Pathway Boc_Acid Boc-β-Amino Acid (Chiral) Activated_Intermediate Activated Intermediate Boc_Acid->Activated_Intermediate + Coupling Reagent Enolate Planar Enolate (Achiral) Activated_Intermediate->Enolate + Base - H+ L_Product Desired L-Product Enolate->L_Product + Amine D_Product Undesired D-Product Enolate->D_Product + Amine

References

challenges in the synthesis of hydrophobic peptides with beta-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis of hydrophobic peptides containing β-amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing hydrophobic peptides with β-amino acids?

Synthesizing peptides rich in hydrophobic and β-amino acid residues presents a multi-faceted challenge. The core issues stem from the peptide's tendency to aggregate and adopt stable secondary structures directly on the solid-phase resin.[1][2][3] This on-resin aggregation can lead to:

  • Poor Solvation: The growing peptide chain becomes poorly solvated, hindering the access of reagents to the N-terminus.[1]

  • Incomplete Reactions: Both the Fmoc-deprotection and the subsequent amino acid coupling steps can be incomplete, resulting in low yields and the formation of deletion sequences.[1][4]

  • Steric Hindrance: β-amino acids, especially those with bulky side chains, introduce significant steric hindrance, which slows down reaction kinetics and makes peptide bond formation more difficult.[5]

  • Low Solubility: Once cleaved from the resin, these peptides are often poorly soluble in standard aqueous buffers and HPLC solvents, complicating purification and analysis.[6][7][8]

Q2: How do β-amino acids specifically impact the peptide's structure and synthesis?

β-amino acids introduce an extra carbon into the peptide backbone, which has significant structural consequences. This modification can increase the backbone's flexibility.[9] While this can be used to design peptides with stable, predictable secondary structures (foldamers), it also contributes to the synthetic difficulty by creating sterically hindered environments for coupling reactions.[5][10] The combination of hydrophobicity and the unique conformational constraints of β-amino acids can enhance the propensity for on-resin aggregation.[9]

Q3: What are the initial signs of on-resin aggregation during synthesis?

Several indicators during solid-phase peptide synthesis (SPPS) can suggest aggregation is occurring:

  • Poor Resin Swelling: The peptide-resin may fail to swell properly or may appear to shrink in the synthesis solvents.[1]

  • Altered Deprotection Monitoring: In automated synthesizers, the UV monitoring profile of Fmoc deprotection may become flattened and broadened.[1]

  • Unreliable Tests: The Kaiser test, used to detect free primary amines, may give false-negative results because the aggregated chains block access to the N-terminus.[1]

  • Clumping: The resin beads may physically clump together, impeding proper mixing and reagent flow.

Troubleshooting Guide: Synthesis & Purification

This guide addresses specific problems encountered during the synthesis and handling of hydrophobic β-peptides.

Problem 1: Low Coupling Efficiency & Incomplete Reactions

Symptoms:

  • Positive Kaiser test after a coupling step.

  • Mass spectrometry (MS) analysis of the crude product reveals significant deletion sequences (missing amino acids).[1]

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)Key Considerations
On-Resin Aggregation 1. Switch Solvents: Replace DMF with N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences.[11] 2. Elevate Temperature: Perform the coupling at a higher temperature (50-75°C) or use a microwave peptide synthesizer to disrupt secondary structures.[1] 3. Incorporate Structure-Disrupting Elements: Strategically introduce pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb) to break up aggregation-prone sequences.[1][3]Heating should be used with caution for residues prone to racemization, such as Histidine.[1] Pseudoproline dipeptides are temporary modifications that revert to the native structure during final cleavage.
Steric Hindrance 1. Use Potent Coupling Reagents: Employ high-efficiency uronium/aminium or phosphonium salt reagents like HATU, HCTU, or COMU.[5][12][13] 2. Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1] 3. Extend Reaction Time: Increase the coupling reaction time to allow for the slower kinetics.[14]Pre-activating the amino acid before adding it to the resin can prevent guanidinylation of the N-terminus, a side reaction common with some uronium reagents.[15]

The choice of coupling reagent is critical for overcoming steric hindrance. The following table summarizes the performance of common reagents in difficult coupling scenarios.

ReagentReagent TypeYieldRacemizationKey Advantages & Disadvantages
HATU Aminium/Uronium SaltHighLowHighly efficient for hindered couplings.[5][12] Based on potentially explosive HOAt and can cause N-terminal guanidinylation.[5][15]
HBTU Aminium/Uronium SaltHighLowVery popular and efficient; byproducts are generally soluble.[12][16]
COMU Aminium/Uronium SaltHighLowEfficiency is comparable to HATU but is non-explosive and has reduced allergenic potential.[5][13]
PyBOP Phosphonium Salt>90% ConversionLowEfficient and avoids the carcinogenic byproduct (HMPA) associated with the original BOP reagent.[5][16]

Note: Data is synthesized from multiple sources; specific reaction conditions may vary.[5]

Problem 2: Poor Solubility of the Cleaved Peptide

Symptoms:

  • The lyophilized peptide powder does not dissolve in aqueous buffers (e.g., water, PBS).

  • The peptide precipitates when diluted from an organic stock solution into an aqueous buffer.[6]

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)Key Considerations
High Hydrophobicity 1. Use Organic Solvents: Attempt to dissolve the peptide first in a small amount of 100% organic solvent like DMSO, DMF, or acetonitrile.[6][7] 2. Stepwise Dilution: Slowly add the aqueous buffer to the organic stock solution while vortexing. If precipitation occurs, the peptide may need to be re-lyophilized and dissolved at a lower concentration.[6] 3. Use Co-solvents: For HPLC, consider using stronger organic modifiers like isopropanol or n-propanol, or adding trifluoroethanol (TFE) to the mobile phase.[17][18]DMSO is generally preferred for biological assays due to its low toxicity but should not be used if Met residues are present due to oxidation risk.[7][17] Always test solubility on a small aliquot first.[6]
Peptide Charge 1. Acidic Peptides (Net Charge < 0): Try dissolving in a basic buffer or add a small amount of 10% ammonium hydroxide (NH₄OH).[6] 2. Basic Peptides (Net Charge > 0): Try dissolving in an acidic solution, such as 10% acetic acid or 0.1% TFA.[6][17]Calculating the theoretical net charge at a given pH can guide solvent selection.
Problem 3: Difficult HPLC Purification

Symptoms:

  • The peptide does not elute from the C18 column or elutes as a very broad peak.[19]

  • Poor resolution and peak tailing.[20]

  • Irreversible adsorption of the peptide onto the column.[19]

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)Key Considerations
Strong Hydrophobic Interactions 1. Change Stationary Phase: Switch from a C18 column to a less hydrophobic column, such as C8, C4, or Phenyl.[20][21] 2. Modify Mobile Phase: Replace acetonitrile with a stronger organic solvent like n-propanol or isopropanol.[8] A blend of acetonitrile and n-propanol can also be effective.[8] 3. Alternative Purification: For extremely difficult cases, consider a non-chromatographic method like precipitation in water followed by washing with diethyl ether to remove scavengers.[22]Always run a blank gradient after each injection to check for peptide carryover ("memory effects").[8]
On-Column Aggregation 1. Use Chaotropic Agents: Add guanidine hydrochloride (GuHCl) directly to the solubilized sample to disrupt aggregation before injection.[17] 2. Add Hydrophilic Tags: During synthesis, add a temporary, cleavable hydrophilic tag (e.g., containing Arg or Lys residues) to the C-terminus to improve solubility during purification.[19]Chaotropic agents can affect column longevity and must be compatible with the HPLC system.

Experimental Protocols & Workflows

Protocol 1: Difficult Coupling for Sterically Hindered Residues

This protocol is recommended when coupling a sterically hindered amino acid (e.g., a β-amino acid) or when a standard coupling protocol fails (indicated by a positive Kaiser test).

  • Reagent Preparation: Prepare a 0.5 M solution of the Fmoc-β-amino acid, a 0.5 M solution of a coupling reagent (e.g., HATU), and a 2 M solution of a base (e.g., DIEA) in NMP.

  • Pre-activation: In a separate vessel, mix the Fmoc-β-amino acid (4 eq.), HATU (3.9 eq.), and DIEA (6 eq.) relative to the resin loading. Allow the mixture to pre-activate for 5-15 minutes.[12]

  • First Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with NMP (3 x 1 min).

  • Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test.

  • Double Coupling (If Necessary): If the Kaiser test is positive, repeat steps 3-5 using a fresh solution of activated amino acid.

  • Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP (3x) and DCM (3x) and proceed to the next deprotection step.[23]

Protocol 2: Solubilization of a Highly Hydrophobic Peptide

This protocol provides a systematic approach to dissolving a challenging peptide for analysis or purification.

  • Initial Test: Place a small, known amount of the lyophilized peptide into a microcentrifuge tube.

  • Add Organic Solvent: Add a minimal volume of pure DMSO to the tube (e.g., 20 µL). Vortex and sonicate briefly (3 x 10 seconds) to aid dissolution.[6] If the peptide dissolves, proceed to step 4.

  • Alternative Solvents: If the peptide is insoluble in DMSO, repeat step 2 on a new aliquot using alternative solvents in this order: DMF, 100% Acetonitrile, Trifluoroethanol (TFE), or Hexafluoroisopropanol (HFIP).[6][18][19]

  • Aqueous Dilution: Once the peptide is dissolved in an organic solvent, add your desired aqueous buffer (e.g., water with 0.1% TFA for HPLC) dropwise while continuously vortexing.

  • Observe for Precipitation: If the peptide begins to precipitate, stop adding the aqueous buffer. The current ratio of organic to aqueous solvent is the maximum tolerated. This solution can be used for injection, ensuring the mobile phase starting conditions are compatible to prevent on-column precipitation.[8]

  • Re-solubilization: If the peptide fully precipitates, centrifuge the sample, remove the supernatant, re-lyophilize the pellet, and attempt to dissolve it again at a lower final concentration.[6]

Visualizations: Workflows & Logic Diagrams

The following diagrams illustrate key processes and troubleshooting logic for synthesizing hydrophobic β-peptides.

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated) Deprotection 1. Fmoc Deprotection (e.g., Piperidine/DMF) Wash1 2. Wash (DMF/NMP) Problem1 High Aggregation Risk: Incomplete Reaction Deprotection->Problem1 Coupling 3. Amino Acid Coupling (AA, Reagent, Base) Wash2 4. Wash (DMF/NMP) Problem2 Steric Hindrance: Slow/Failed Coupling Coupling->Problem2 next_cycle Wash2->next_cycle To next cycle FinalCleavage Final Step: Cleavage & Global Deprotection (TFA) next_cycle->FinalCleavage After final AA Start Start: Swell Resin Start->Deprotection Purification Purification (HPLC) & Analysis (MS) FinalCleavage->Purification Problem3 Solubility & Purification Challenges Purification->Problem3

Caption: SPPS workflow highlighting steps prone to failure.

Troubleshooting_Low_Yield Start Problem Identified: Low Yield of Target Peptide CheckMS Analyze Crude Product by MS: Identify Major Impurities Start->CheckMS Deletion Deletion Sequences (-1 AA, -2 AA, etc.) CheckMS->Deletion Predominant? Truncation Truncation at Specific Point CheckMS->Truncation Predominant? Modification Unexpected Mass Adducts CheckMS->Modification Predominant? Cause_Incomplete Cause: Incomplete Coupling or Deprotection Deletion->Cause_Incomplete Cause_Aggregation Cause: Severe On-Resin Aggregation at a 'Difficult' Sequence Truncation->Cause_Aggregation Cause_SideReaction Cause: Side Reactions (e.g., Guanidinylation, Aspartimide Formation) Modification->Cause_SideReaction Solution_Coupling Solution 1: Use Stronger Coupling Reagent (HATU/COMU) Cause_Incomplete->Solution_Coupling Solution_Temp Solution 2: Increase Temperature or Use Microwave Cause_Incomplete->Solution_Temp Solution_Solvent Solution 3: Change Solvent (DMF -> NMP) Cause_Incomplete->Solution_Solvent Solution_Pseudo Solution: Incorporate Pseudoproline Dipeptides or Hmb Backbone Protection Cause_Aggregation->Solution_Pseudo Solution_Preactivate Solution: Pre-activate AA to avoid Guanidinylation. Modify deprotection for Asp. Cause_SideReaction->Solution_Preactivate

Caption: Troubleshooting logic for low peptide synthesis yield.

References

avoiding diketopiperazine formation in Boc-based peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Avoiding Diketopiperazine (DKP) Formation

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding diketopiperazine (DKP) formation during Boc-based solid-phase peptide synthesis (Boc-SPPS).

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem in Boc-SPPS?

A1: Diketopiperazine (DKP) is a stable, six-membered cyclic dipeptide that can form as a significant byproduct during the initial stages of peptide synthesis. The mechanism involves the nucleophilic attack of the deprotected N-terminal amine of the second amino acid on the ester linkage of the first amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, leading to a truncated peptide and a substantial reduction in the yield of the desired full-length peptide.[1]

Q2: Which amino acid sequences are most susceptible to DKP formation?

A2: Peptide sequences are highly prone to DKP formation when the second amino acid (from the C-terminus) is a secondary amino acid like Proline.[2][3] Glycine at this position also increases susceptibility. The unique conformational properties of Proline make the peptide backbone particularly favorable for the intramolecular cyclization reaction.

Q3: How does the Boc-SPPS workflow influence DKP formation compared to Fmoc-SPPS?

A3: In Boc-SPPS, the Nα-Boc protecting group is removed with an acid like trifluoroacetic acid (TFA), leaving the terminal amine as a protonated salt (R-NH₃⁺TFA⁻).[1][4] This protonated amine is not nucleophilic. DKP formation can only occur after the subsequent neutralization step, which generates the free, nucleophilic amine.[1] The time between neutralization and the next coupling is a critical window for DKP formation. In Fmoc-SPPS, deprotection is done with a base (like piperidine), which immediately generates the free amine, making DKP formation a risk during the deprotection step itself.[2][5]

Q4: What is the most effective strategy to minimize DKP formation in Boc-SPPS?

A4: The single most effective method is implementing an in situ neutralization protocol.[1] This technique minimizes the time the deprotected N-terminal amine exists in its free, nucleophilic state before the next coupling reaction begins, thereby suppressing the cyclization side reaction.[1]

Troubleshooting Guide

ProblemPotential CauseRecommended Actions
Low peptide yield after synthesis, especially for short peptides. Formation of DKP has led to the cleavage of the dipeptide from the resin, reducing the overall yield.[1]1. Implement in situ neutralization: This is the most effective way to minimize the time the free amine is available to initiate DKP formation.[1]2. Couple a pre-formed dipeptide: Synthesize the first two amino acids as a dipeptide in solution and then couple it to the resin. This bypasses the vulnerable dipeptide-resin intermediate.[1]3. Ensure complete protonation: After Boc deprotection with TFA, ensure the N-terminal amine is fully protonated. Insufficient acid can lead to a partially deprotected, reactive amine.[1]
Major impurity peak in crude product with a mass corresponding to the cyclic dipeptide. This is a direct confirmation of DKP formation. The N-terminal dipeptide has cyclized and cleaved from the resin.[1]1. Optimize the neutralization step: Immediately switch from a standard pre-neutralization protocol to an in situ neutralization protocol.[1]2. Reduce process time: Minimize the time between the deprotection, neutralization, and coupling steps.3. Lower the temperature: Performing the coupling step at a lower temperature can help reduce the rate of the cyclization reaction.
Inconsistent synthesis results for sequences containing Proline or Glycine at the second position. These sequences are highly susceptible to DKP formation, and minor variations in reaction time, temperature, or reagent stoichiometry can lead to significant differences in DKP levels.1. Strictly adhere to an optimized protocol: Use in situ neutralization for all syntheses involving these residues.2. Consider alternative coupling reagents: While carbodiimides like DIC are common, phosphonium salt-based reagents like BOP, when used with DIPEA, have been shown to inhibit DKP formation.[2][6]3. Use a pre-formed dipeptide: For particularly difficult sequences, using a pre-formed dipeptide is the most robust solution.[1]

Mechanism of Diketopiperazine Formation

The formation of DKP in Boc-SPPS is a two-stage process that occurs after the coupling of the second amino acid. First, the Boc protecting group is removed with acid. The critical step is the subsequent neutralization, which creates a free N-terminal amine. This amine can then act as a nucleophile, attacking the ester bond linking the first amino acid to the resin, causing the dipeptide to cyclize and cleave off the support.

DKP_Formation Resin Dipeptide-Resin (Boc-AA2-AA1-Resin) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Protonated Protonated Dipeptide-Resin (H₂N⁺-AA2-AA1-Resin) Deprotection->Protonated Neutralization Neutralization (e.g., DIEA) Protonated->Neutralization FreeAmine Free Amine Intermediate (H₂N-AA2-AA1-Resin) Neutralization->FreeAmine Coupling Coupling of Next AA (Boc-AA3) FreeAmine->Coupling Desired Pathway Attack Intramolecular Nucleophilic Attack FreeAmine->Attack Side Reaction (DKP Formation) Peptide Desired Product (Boc-AA3-AA2-AA1-Resin) Coupling->Peptide DKP DKP Byproduct (cleaved from resin) Attack->DKP

Caption: Mechanism of diketopiperazine (DKP) formation during Boc-SPPS.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Neutralization (Prone to DKP)

This protocol involves separate deprotection and neutralization steps, which leaves the N-terminal amine free and susceptible to DKP formation.

  • Swell Resin: Swell the peptide-resin in Dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[4]

  • Wash: Wash the resin thoroughly with DCM (3-5 times) and then Isopropanol (IPA) (2 times) to remove residual acid.

  • Neutralization: Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin. Agitate for 2 minutes and drain. Repeat this step.[1]

  • Post-Neutralization Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

  • Coupling: Proceed immediately with the coupling of the next activated Boc-amino acid.

Protocol 2: In Situ Neutralization/Coupling (Recommended)

This protocol minimizes the time the free amine is available and is highly effective at preventing DKP formation.

  • Swell Resin: Swell the peptide-resin in DCM.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.

  • Wash: Wash the resin thoroughly with DCM (3-5 times) and then IPA (2 times), followed by several DMF washes.

  • Prepare Coupling Solution: In a separate vessel, dissolve the Boc-amino acid (3 eq.) and an activating agent (e.g., HBTU, 2.9 eq.) in DMF.

  • In Situ Neutralization & Coupling: Add the neutralizing base (e.g., DIEA, 6 eq.) directly to the activated amino acid solution. Immediately add this complete mixture to the protonated peptide-resin and agitate for 1-2 hours.

  • Final Wash: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

Protocol_Comparison Protocol Workflow Comparison cluster_0 Standard Protocol cluster_1 In Situ Neutralization Protocol S_Deprotect 1. Boc Deprotection (TFA) S_Wash1 2. Wash (DCM/IPA) S_Deprotect->S_Wash1 S_Neutralize 3. Neutralize (DIEA) S_Wash1->S_Neutralize S_Wash2 4. Wash (DCM) S_Neutralize->S_Wash2 S_Risk High DKP Risk Window S_Couple 5. Couple Next AA S_Wash2->S_Couple I_Deprotect 1. Boc Deprotection (TFA) I_Wash 2. Wash (DCM/IPA/DMF) I_Deprotect->I_Wash I_Couple 3. In Situ Neutralize & Couple I_Wash->I_Couple I_FinalWash 4. Final Wash I_Couple->I_FinalWash I_Risk DKP Risk Minimized

Caption: Workflow comparison of standard vs. in situ neutralization protocols.

Quantitative Data Summary

The choice of neutralization protocol has a significant impact on the level of DKP formation, especially for susceptible sequences like X-Pro.

Sequence ExampleNeutralization ProtocolCoupling ReagentDKP Formation (%)Yield Impact
H-Ala-Pro-ResinStandard Pre-neutralizationDIC/HOBt10-50%High
H-Ala-Pro-ResinIn Situ NeutralizationDIC/HOBt< 2%Low
H-Phe-Pro-ResinStandard Pre-neutralizationHBTU/DIEA8-40%High
H-Phe-Pro-ResinIn Situ NeutralizationHBTU/DIEA< 1%Low

Note: Data is compiled and representative of typical results found in peptide synthesis literature. Actual percentages can vary based on specific reaction conditions, resin type, and sequence.

References

improving yield of difficult peptide sequences containing beta-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of difficult peptide sequences containing β-amino acids, with a focus on improving final peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my peptide containing β-amino acids unexpectedly low?

Low yields in solid-phase peptide synthesis (SPPS) of β-amino acid-containing peptides often stem from two primary issues: on-resin aggregation and steric hindrance. β-amino acids can alter the peptide backbone's conformation, promoting the formation of stable secondary structures like β-sheets or helices.[1][2] These structures can lead to intermolecular aggregation, where peptide chains clump together on the resin, physically blocking reactive sites and preventing efficient solvent and reagent diffusion.[2][3] Additionally, the bulkier nature of β-amino acids, especially those with side chains on the β-carbon, can cause significant steric hindrance during the coupling step, leading to incomplete reactions.[3]

Q2: I suspect on-resin aggregation is occurring. What are the initial steps to overcome this?

When aggregation is suspected, the primary goal is to disrupt the intermolecular hydrogen bonds causing the peptide chains to associate.[4] Effective initial strategies include:

  • Elevating the reaction temperature: Increasing the temperature during coupling and deprotection steps can provide the necessary energy to break up aggregates.[4] Microwave-assisted peptide synthesis (MAPS) is a highly effective method for this, as it allows for rapid and uniform heating.[5][6]

  • Changing the solvent: Switching from the standard N,N-dimethylformamide (DMF) to a more effective solvating agent like N-methylpyrrolidone (NMP) can improve results.[7][8] Adding a small amount of dimethyl sulfoxide (DMSO) or chaotropic salts such as LiCl to the reaction mixture can also effectively disrupt secondary structures.[4]

  • Using stronger coupling reagents: More reactive coupling reagents can help drive difficult reactions to completion before aggregation becomes severe.

Q3: Which coupling reagents are most effective for sterically hindered β-amino acids?

For difficult couplings involving sterically hindered residues, standard carbodiimide reagents like DIC may be insufficient. More potent in-situ activating reagents are recommended. Reagents that form highly reactive OAt or O-6-ClBt esters, such as HATU, HCTU, and PyAOP, are particularly effective. Oxyma-based reagents like COMU have also been shown to perform better than HOBt-based ones (HBTU, PyBOP) for challenging sequences. Phosphonium salt-based reagents (e.g., PyBOP, PyAOP) are often preferred as they can result in cleaner reactions compared to aminium/uronium-based reagents, which carry a risk of chain termination.

Q4: What are "structure-disrupting elements" and how can they improve my synthesis?

Structure-disrupting elements are chemical modifications introduced into the peptide backbone to prevent the formation of stable secondary structures that lead to aggregation.[4] Two common strategies are:

  • Pseudoproline Dipeptides: These are dipeptides where a serine or threonine residue is cyclized into a proline-like oxazolidine ring. Inserting these units at regular intervals (every 6-7 residues) introduces a "kink" in the peptide backbone, effectively breaking up β-sheet formation.[4] The native peptide sequence is restored during the final acid cleavage step.

  • Backbone Protecting Groups: Attaching a temporary protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to the backbone amide nitrogen physically blocks hydrogen bond formation.[4] This prevents the peptide chains from aggregating. These groups are also removed during final cleavage.

Q5: When is the right time to switch to microwave-assisted peptide synthesis (MAPS)?

Microwave-assisted synthesis is particularly advantageous for "difficult sequences," including those that are long, hydrophobic, or prone to aggregation.[5] If you are experiencing low purity or failed synthesis with conventional room-temperature methods, MAPS is a powerful alternative. The microwave energy significantly accelerates both coupling and deprotection steps, often reducing a 15-minute deprotection to just 3 minutes and a standard coupling to 5 minutes.[5] This speed and the associated rapid heating help to minimize contact time and prevent the formation of stable aggregates, leading to higher purity and yield.[5][6]

Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Yield

Low peptide yield can originate from multiple stages of the synthesis process. Use this workflow to systematically identify and address the root cause.

G start_node Low Crude Yield or Purity process_node Analyze Crude Product by LC-MS start_node->process_node decision_node decision_node process_node->decision_node Identify Major Impurities solution_node_1 Problem: Incomplete Coupling/Deprotection Solution: 1. Use stronger coupling reagents (HATU, COMU). 2. Increase coupling time or perform double coupling. 3. Use stronger deprotection (e.g., add DBU). 4. Increase reaction temperature (Microwave). decision_node->solution_node_1 Deletion Sequences (Mass = M - AA) solution_node_2 Problem: Severe On-Resin Aggregation Solution: 1. Switch solvent to NMP or add DMSO. 2. Add chaotropic salts (e.g., LiCl). 3. Incorporate pseudoproline dipeptides. 4. Use backbone protection (Hmb/Dmb). 5. Use a lower loading or PEG-based resin. decision_node->solution_node_2 Truncation Sequences (Synthesis Stopped) solution_node_3 Problem: Protecting Group Side Reactions Solution: 1. Add HOBt to deprotection solution to reduce aspartimide. 2. Use optimized cleavage cocktails with appropriate scavengers. 3. For Trp-containing peptides with Dmb/Hmb, use Fmoc-Trp(Boc) and TIS in cleavage. decision_node->solution_node_3 Side Reaction Products (e.g., Aspartimide) solution_node solution_node G cluster_0 cluster_1 start_node Start Cycle: Peptide-Resin process_node_1 Fmoc Deprotection start_node->process_node_1 Add 20% Piperidine/DMF process_node process_node wash_node wash_node end_node End Cycle: Peptide-Resin (n+1) mw_label mw_label wash_node_1 Wash (DMF/NMP) process_node_1->wash_node_1 mw_label_1 Microwave (75°C, 3 min) process_node_2 Amino Acid Coupling wash_node_1->process_node_2 Add Activated β-Amino Acid wash_node_2 Wash (DMF/NMP) process_node_2->wash_node_2 mw_label_2 Microwave (70°C, 5 min) wash_node_2->end_node G start_node Severe Aggregation Detected (Resin Shrinking, Failed Coupling) wash_node_1 Wash with Chaotropic Salt (e.g., 0.5M LiCl in DMF) start_node->wash_node_1 process_node process_node wash_node wash_node end_node Proceed with Standard Coupling wash_node_2 Wash with Pure DMF (CRITICAL STEP) wash_node_1->wash_node_2 Disrupts H-Bonds wash_node_2->end_node Removes Salt

References

Technical Support Center: Custom Peptide Synthesis with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the custom synthesis of peptides containing unnatural amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when incorporating unnatural amino acids into peptides?

The incorporation of unnatural amino acids (UAAs) into peptides via Solid-Phase Peptide Synthesis (SPPS) can present several challenges that are less common with natural amino acids.[1] These primarily include:

  • Steric Hindrance: Bulky side chains or α,α-disubstituted UAAs can physically impede coupling reactions.[1][2][3][4]

  • Altered Solubility: The unique physicochemical properties of UAAs can lead to poor solubility of the growing peptide chain in standard synthesis solvents.[5][6]

  • Peptide Aggregation: Hydrophobic UAAs or sequences prone to forming secondary structures can cause the peptide chains to aggregate on the solid support, hindering further reactions.[5][7][8][9][10]

  • Racemization: The activation of amino acids during coupling can sometimes lead to the loss of stereochemical purity (racemization), especially with certain UAAs or under specific reaction conditions.[11][12][13][14]

  • Undesired Side Reactions: The unique functionalities of some UAA side chains may be incompatible with standard SPPS chemistry, leading to unwanted side reactions.[5][11]

  • Purification Difficulties: The final purification of the crude peptide can be more complex due to the presence of deletion sequences, isomers, or other by-products arising from the challenges mentioned above.[7][15]

Q2: How do I choose the right coupling reagent for a sterically hindered unnatural amino acid?

For sterically hindered residues, standard coupling reagents may be insufficient.[4] More potent activating reagents are often required to achieve efficient coupling.[16] Uronium/aminium salts and phosphonium salts are generally more effective than carbodiimides.[4]

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassAdvantagesConsiderations
HATU, HBTU Uronium/Aminium SaltHigh reactivity, effective for hindered couplings.[4][16]Can cause racemization, especially with sensitive amino acids.
PyBOP, PyAOP Phosphonium SaltHigh reactivity, often lower racemization than uronium salts.[16]Can be more expensive.
COMU Uronium SaltHigh efficiency, safer handling (non-explosive byproducts).[17]
DIC/Oxyma Carbodiimide/AdditiveCost-effective, low racemization.May have lower efficiency for severely hindered couplings compared to phosphonium or uronium reagents.

Q3: What strategies can I use to improve the solubility of my peptide during synthesis?

Poor solubility and aggregation are major hurdles, especially with hydrophobic sequences.[6][7][8] Several strategies can be employed to mitigate these issues:

  • Solvent Choice: Switching from dimethylformamide (DMF) to N-methylpyrrolidone (NMP) can improve solvation.[11][18] Adding chaotropic salts or using "magic mixtures" (e.g., with ethylene carbonate) can also disrupt aggregation.[11]

  • Structure-Disrupting Moieties: Incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids can break up secondary structures that lead to aggregation.[16]

  • Elevated Temperature/Microwave: Performing couplings at a higher temperature or using microwave-assisted SPPS can enhance reaction kinetics and disrupt aggregation.[2][11]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of peptides with unnatural amino acids.

Issue 1: Low Coupling Efficiency or Incomplete Reactions

Symptoms:

  • Positive Kaiser test (blue beads) after a coupling step, indicating free primary amines.[19]

  • Presence of significant deletion sequences in the final mass spectrometry analysis.

Troubleshooting Workflow:

G start Low Coupling Efficiency Detected check_sterics Is the UAA sterically hindered? start->check_sterics stronger_reagent Switch to a more potent coupling reagent (e.g., HATU, PyAOP). check_sterics->stronger_reagent Yes check_solubility Are there signs of aggregation (resin clumping)? check_sterics->check_solubility No extend_time Increase coupling time and/or temperature. stronger_reagent->extend_time double_couple Perform a double coupling. extend_time->double_couple end Re-evaluate Synthesis Protocol double_couple->end change_solvent Switch to NMP or add a chaotropic agent. check_solubility->change_solvent Yes check_solubility->end No disrupt_structure Incorporate pseudoproline dipeptides. change_solvent->disrupt_structure disrupt_structure->end G start Low Final Peptide Yield test_cleavage Perform a small-scale test cleavage and analyze by MS. start->test_cleavage target_mass_present Is the target mass present? test_cleavage->target_mass_present optimize_synthesis Focus on optimizing on-resin synthesis (see Issue 1). target_mass_present->optimize_synthesis No/Very Weak optimize_cleavage Optimize cleavage conditions (scavengers, time). target_mass_present->optimize_cleavage Yes end Improved Yield optimize_synthesis->end check_precipitation Review peptide precipitation and work-up protocol. optimize_cleavage->check_precipitation optimize_purification Optimize HPLC purification (gradient, column). check_precipitation->optimize_purification optimize_purification->end

References

Technical Support Center: Optimizing T3P Concentration for Efficient Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 1-Propanephosphonic acid cyclic anhydride (T3P®) concentration in peptide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for achieving efficient and high-purity peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is T3P® and why is it used in peptide coupling?

A1: T3P® (Propanephosphonic acid anhydride) is a versatile and efficient coupling reagent used to facilitate the formation of amide bonds between amino acids in peptide synthesis.[1][2][3] It is favored for its ability to provide high yields, minimize racemization (loss of stereochemical integrity), and simplify the purification process due to its water-soluble byproducts.[1][2][3][4][5] Compared to other coupling reagents, T3P® offers a better safety profile, being non-toxic, non-allergenic, and thermally stable.[1][2]

Q2: What is the recommended starting concentration of T3P® for a standard peptide coupling reaction?

A2: A common starting point for T3P® concentration is a molar ratio of 1.15 to 1.5 equivalents relative to the carboxylic acid component.[1][6] However, the optimal amount can vary depending on the specific amino acids being coupled, with some protocols suggesting a range of 1.5 to 3.0 equivalents.[6] For difficult couplings, such as those involving sterically hindered amino acids, a higher excess of T3P® may be necessary.

Q3: What are the most common solvents and bases used with T3P®?

A3: T3P® is typically supplied as a 50% (w/w) solution in solvents like ethyl acetate (EtOAc), N,N-dimethylformamide (DMF), or 2-methyltetrahydrofuran (2-MeTHF).[2][7] The choice of solvent can be critical and should be optimized for your specific reaction.[6] Common bases used to facilitate the reaction include tertiary amines such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or pyridine.[1][4] The selection of the base can be crucial, and optimizations should generally start with at least two equivalents of base.[1]

Q4: How does T3P® help in minimizing epimerization?

A4: Epimerization, the change in configuration at a stereocenter, is a significant concern in peptide synthesis as it can lead to impurities that are difficult to separate. T3P® is known to be an excellent reagent for minimizing this side reaction, particularly when used in combination with a suitable base like pyridine under mild reaction conditions.[1][4][5] This makes it a preferred choice for coupling epimerization-prone amino acid residues.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during peptide coupling reactions using T3P®.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

  • Possible Cause: Insufficient T3P® concentration.

    • Solution: Increase the equivalents of T3P® incrementally, for example, from 1.2 to 1.5 or 2.0 equivalents. For sterically hindered amino acids, even higher excesses may be required.

  • Possible Cause: Suboptimal base or insufficient amount of base.

    • Solution: Ensure at least two equivalents of base are used.[1] Screen different bases such as DIPEA, TEA, or pyridine, as the choice of base can be critical.[1]

  • Possible Cause: Poor solubility of reactants.

    • Solution: T3P® is more effective in polar aprotic solvents like DMF or NMP.[6] Ensure your amino acids and the growing peptide chain are fully dissolved. Consider switching to a solvent with better solubilizing properties for your specific sequence.

  • Possible Cause: Reaction temperature is too low.

    • Solution: While many T3P® couplings proceed efficiently at room temperature (0°C to 25°C), some difficult couplings may benefit from mild heating.[1][6] Monitor the reaction closely for any increase in side products if the temperature is raised.

Issue 2: Presence of Side Products or Impurities

  • Possible Cause: Excess T3P® leading to side reactions.

    • Solution: While a certain excess of T3P® is necessary, a large excess can sometimes lead to side reactions. If you suspect this is the case, try reducing the T3P® concentration back towards the lower end of the recommended range (e.g., 1.2 equivalents).

  • Possible Cause: Water contamination.

    • Solution: T3P® is sensitive to moisture.[8] Ensure all your reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause: Inefficient removal of byproducts.

    • Solution: The byproducts of T3P® are highly water-soluble.[1][2][3][7] An aqueous workup with water or a mild acidic solution (e.g., dilute HCl) should effectively remove them.[5][9] Ensure thorough extraction to prevent contamination in subsequent steps.

Issue 3: Epimerization of Amino Acid Residues

  • Possible Cause: Inappropriate base selection.

    • Solution: The choice of base can significantly impact the level of epimerization. Pyridine has been shown to be particularly effective at suppressing epimerization when used with T3P®.[4][5]

  • Possible Cause: Elevated reaction temperature.

    • Solution: Perform the coupling at a lower temperature (e.g., 0°C) to minimize the risk of epimerization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes when optimizing T3P® concentration. Note that optimal conditions are sequence-dependent and should be determined empirically.

ParameterCondition 1 (Standard)Condition 2 (Difficult Coupling)Condition 3 (Epimerization-Prone)
T3P® (equivalents) 1.2 - 1.51.5 - 3.01.15 - 1.5
Base (equivalents) 2.0 - 3.0 (DIPEA/TEA)3.0 - 4.0 (DIPEA)2.0 - 3.0 (Pyridine)
Solvent DMF, EtOAc, 2-MeTHFDMF, NMPDCM, 2-MeTHF
Temperature 0°C to Room TemperatureRoom Temperature to 40°C-10°C to 0°C
Reaction Time 1 - 4 hours4 - 12 hours2 - 6 hours
Expected Yield >95%>90%>95%
Expected Purity >98%>95%>98% (with <1% epimerization)

Experimental Protocol: General Procedure for Peptide Coupling using T3P®

This protocol provides a general methodology for a solution-phase peptide coupling reaction.

  • Preparation:

    • Dissolve the N-protected amino acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or EtOAc).

    • Add the amine component (amino acid ester or peptide) (1.0 equivalent) to the solution.

    • Add the base (e.g., DIPEA, 2.0-3.0 equivalents) to the reaction mixture.

  • Coupling Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., 0°C).

    • Slowly add the T3P® solution (1.2-1.5 equivalents) to the stirred reaction mixture.

    • Allow the reaction to proceed at the chosen temperature, monitoring its progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water, brine, and then dry over an anhydrous salt (e.g., Na₂SO₄).

    • Concentrate the organic phase under reduced pressure to obtain the crude peptide.

    • Purify the crude product by a suitable method, such as flash chromatography or recrystallization.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues during T3P®-mediated peptide coupling.

T3P_Troubleshooting start Start: Peptide Coupling with T3P® check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete check_purity Check Purity (LC-MS, NMR) complete->check_purity pure Product is Pure check_purity->pure Yes impure Impurities Detected check_purity->impure No end End: Successful Coupling pure->end troubleshoot_purity Troubleshoot Purity Issues impure->troubleshoot_purity increase_t3p Increase T3P® Equivalents troubleshoot_incomplete->increase_t3p check_base Check Base Equivalents (>= 2 eq.) troubleshoot_incomplete->check_base change_solvent Change Solvent for Better Solubility troubleshoot_incomplete->change_solvent increase_temp Increase Temperature troubleshoot_incomplete->increase_temp check_epimerization Epimerization Detected? troubleshoot_purity->check_epimerization increase_t3p->check_completion check_base->check_completion change_solvent->check_completion increase_temp->check_completion troubleshoot_epimerization Troubleshoot Epimerization check_epimerization->troubleshoot_epimerization Yes check_workup Optimize Aqueous Workup check_epimerization->check_workup No epimerization_yes Yes epimerization_no No use_pyridine Use Pyridine as Base troubleshoot_epimerization->use_pyridine lower_temp Lower Reaction Temperature troubleshoot_epimerization->lower_temp use_pyridine->check_completion lower_temp->check_completion check_workup->check_completion

Caption: Troubleshooting workflow for T3P® peptide coupling.

References

Validation & Comparative

A Comparative Guide to Boc and Fmoc Solid-Phase Synthesis of β-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the synthesis of β-peptides, the choice between tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that influences yield, purity, and scalability. This guide provides an objective comparison of these two seminal approaches, tailored to the unique challenges presented by β-peptide assembly, and is supported by established experimental principles.

The fundamental difference between the two strategies lies in the lability of the α-amino protecting group. The Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), while the Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent.[] This core distinction dictates the entire synthetic methodology, from the selection of orthogonal side-chain protecting groups to the final cleavage from the solid support.

Quantitative Performance Comparison

While direct head-to-head comparative data for the synthesis of the same β-peptide sequence using both Boc and Fmoc strategies is not extensively documented in a single study, the following table summarizes the expected performance characteristics based on the synthesis of challenging peptide sequences, including those prone to aggregation like β-peptides.[2]

ParameterBoc StrategyFmoc Strategy
Nα-Protection tert-butoxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20% Piperidine in Dimethylformamide (DMF)
Side-Chain Protection Benzyl (Bzl)-basedtert-Butyl (tBu)-based
Final Cleavage Reagent Strong acids (e.g., HF, TFMSA)Trifluoroacetic Acid (TFA)
Orthogonality Partial (Graduated Acid Lability)Fully Orthogonal
Typical Yield per Step High, but can be affected by aggregation>99%
Automation Friendliness Less common in modern automated synthesizersHighly amenable
Safety Considerations Requires specialized apparatus for highly corrosive HFAvoids highly corrosive HF
Cost of Amino Acids Generally less expensiveCan be more expensive
Aggregation Proneness Can be advantageous for aggregating sequences due to protonation of the N-terminus after deprotection, which can disrupt interchain hydrogen bonding.[]Aggregation can be a significant challenge, sometimes requiring the use of pseudoproline dipeptides or other specialized techniques.[2]
Crude Purity for Difficult Sequences Often yields higher crude purity for hydrophobic and aggregation-prone peptides.[]Can be lower for difficult sequences without optimization. For example, standard Fmoc synthesis of Aβ1-42 (an aggregation-prone α-peptide) yielded 33% crude product, which was improved to 87% with microwave assistance and HCTU coupling, achieving a purity of 67%.[2]

Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis of a β-peptide using both Boc and Fmoc strategies. These may require optimization based on the specific β-amino acid sequence and its properties.

Boc Solid-Phase β-Peptide Synthesis Protocol

This protocol outlines the cyclical process for elongating a peptide chain using the Boc strategy.

  • Resin Swelling:

    • Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.

    • Add dichloromethane (DCM) and allow the resin to swell for at least 30-60 minutes with gentle agitation.

    • Drain the solvent.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes (pre-wash).

    • Drain and add a fresh solution of 50% TFA in DCM.

    • Agitate for 20-30 minutes.

    • Drain the TFA solution.

    • Wash the resin with DCM (3x), isopropanol (IPA) (1x), and DCM (3x).

  • Neutralization:

    • Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • β-Amino Acid Coupling:

    • In a separate vessel, dissolve 3-4 equivalents of the Nα-Boc protected β-amino acid and a coupling agent (e.g., HBTU, HATU, or HCTU are recommended for the more sterically hindered β-amino acids) in DMF or a DCM/DMF mixture.

    • Add the activated β-amino acid solution to the resin.

    • Add 5-6 equivalents of DIEA to initiate coupling.

    • Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative Kaiser test is observed. Due to the reduced reactivity of β-amino acids, longer coupling times or double coupling may be necessary.

    • Drain the coupling solution and wash the resin with DCM (3x) and DMF (3x).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent β-amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After assembly of the full peptide, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a strong acid cocktail, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), containing scavengers (e.g., anisole, thioanisole) at 0°C for 1-2 hours.

    • Evaporate the strong acid.

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by filtration or centrifugation and wash with cold ether.

    • Purify the peptide by HPLC.

Fmoc Solid-Phase β-Peptide Synthesis Protocol

This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Fmoc strategy.

  • Resin Swelling:

    • Place the appropriate resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30-60 minutes with gentle agitation.

    • Drain the solvent.

  • Nα-Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes.

    • Drain and add a fresh solution of 20% piperidine in DMF.

    • Agitate for 15-20 minutes.

    • Drain the piperidine solution.

    • Wash the resin with DMF (5x) and DCM (3x).

  • β-Amino Acid Coupling:

    • In a separate vessel, dissolve 3-4 equivalents of the Nα-Fmoc protected β-amino acid and a coupling agent (e.g., HBTU, HATU, or HCTU) in DMF. Additives such as HOBt or HOAt can also be included to improve efficiency and reduce racemization.

    • Add the activated β-amino acid solution to the resin.

    • Add 5-6 equivalents of DIEA to initiate coupling.

    • Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative Kaiser test is observed. As with the Boc strategy, longer coupling times or double coupling may be required for β-amino acids.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-3 for each subsequent β-amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After assembly of the full peptide, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), for 2-4 hours at room temperature.

    • Filter to collect the cleavage solution containing the peptide.

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by filtration or centrifugation and wash with cold ether.

    • Purify the peptide by HPLC.

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase synthesis strategies for β-peptides.

Boc_SPPS_Workflow Start Start: Boc-β-AA-Resin Deprotection Nα-Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash_D Wash Deprotection->Wash_D Neutralization Neutralization (10% DIEA/DCM) Wash_N Wash Neutralization->Wash_N Coupling Coupling of next Boc-β-AA Wash_C Wash Coupling->Wash_C Wash_D->Neutralization Wash_N->Coupling Wash_C->Deprotection Repeat for next cycle Final Final Peptide-Resin Wash_C->Final Final cycle

Caption: The cyclical workflow of Boc-based Solid-Phase β-Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow Start Start: Fmoc-β-AA-Resin Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_D Wash Deprotection->Wash_D Coupling Coupling of next Fmoc-β-AA Wash_C Wash Coupling->Wash_C Wash_D->Coupling Wash_C->Deprotection Repeat for next cycle Final Final Peptide-Resin Wash_C->Final Final cycle

Caption: The cyclical workflow of Fmoc-based Solid-Phase β-Peptide Synthesis (SPPS).

Conclusion

The choice between Boc and Fmoc strategies for β-peptide synthesis is nuanced and depends on the specific requirements of the project. The Fmoc/tBu strategy has become the more prevalent method in modern SPPS due to its milder deprotection conditions, true orthogonality, and high suitability for automation.[2] However, the Boc/Bzl strategy remains a powerful and relevant technique, particularly for the synthesis of long or hydrophobic β-peptides that are prone to aggregation during assembly.[] Careful consideration of the target β-peptide's sequence, desired purity, scale of synthesis, and available laboratory equipment is paramount in selecting the most appropriate synthetic route.

References

Unlocking Enhanced Bioactivity: A Comparative Guide to Peptides Synthesized with 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a constant endeavor. The incorporation of non-natural amino acids presents a promising avenue to overcome the limitations of native peptides, such as susceptibility to proteolytic degradation. This guide provides an objective comparison of the bioactivity of peptides synthesized with 3-(Boc-Amino)-3-phenylpropionic acid, a β-amino acid, against their natural α-peptide counterparts. By presenting supporting experimental data and detailed protocols, we aim to illuminate the potential of these modified peptides in drug discovery and development.

The introduction of β-amino acids, such as 3-amino-3-phenylpropionic acid, into a peptide backbone induces significant conformational changes and enhances resistance to enzymatic degradation.[1] This structural alteration can lead to improved biological activity, including antimicrobial and enzyme inhibitory functions. This guide will delve into a comparative analysis of these properties, offering a quantitative and methodological framework for evaluation.

Comparative Bioactivity: A Quantitative Look

To illustrate the potential advantages of incorporating 3-amino-3-phenylpropionic acid, this section presents a comparative summary of bioactivity data. While direct side-by-side studies are often proprietary or specific to a particular drug development program, we can draw valuable insights by comparing the bioactivity of peptides containing aromatic β-amino acids with their α-amino acid analogs in two key areas: Angiotensin-Converting Enzyme (ACE) inhibition and antimicrobial activity.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key regulator of blood pressure, making it a prime target for antihypertensive drugs. The inhibitory activity of peptides is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Peptides containing aromatic residues, particularly at the C-terminus, have been shown to be effective ACE inhibitors.[2][3]

Peptide TypePeptide Sequence/DescriptionIC50 (µM)Reference
α-Peptide GEF13[2]
α-Peptide VEF23[2]
α-Peptide VRF5[2]
α-Peptide VKF11[2]
β-Peptide Analog (Conceptual) Peptides containing β-homophenylalaninePotentially lower due to increased stability and altered binding conformation[4]

Note: The β-peptide data is conceptual, highlighting the expected trend based on the enhanced stability and modified structural presentation of the pharmacophore.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics. The inclusion of β-amino acids can enhance the proteolytic stability of AMPs, a critical factor for their in vivo efficacy. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency, with lower values indicating greater effectiveness.

Peptide TypePeptide DescriptionTarget OrganismMIC (µg/mL)Reference
α-Peptide KFFKFFKFFKE. coli30-100[5]
β-Peptide Enantiomeric block co-beta-peptideS. aureus (including MRSA)8[6]
β-Peptide Enantiomeric block co-beta-peptideB. subtilis4[6]

Experimental Protocols

To facilitate the replication and validation of bioactivity studies, this section provides detailed methodologies for key experiments.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines the in vitro determination of ACE inhibitory activity using a spectrophotometric method.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Prepare a solution of the test peptide in the sodium borate buffer.

  • In a microcentrifuge tube, mix 25 µL of the ACE solution (80 mU/mL) with 25 µL of the test peptide solution (or buffer for control).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 25 µL of the HHL substrate solution (9 mM in borate buffer).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 1 M HCl.

  • Extract the hippuric acid (HA) formed by adding 500 µL of ethyl acetate and vortexing.

  • Centrifuge the mixture and carefully transfer the upper ethyl acetate layer to a new tube.

  • Evaporate the ethyl acetate and redissolve the HA in deionized water.

  • Measure the absorbance of the solution at 228 nm.

  • The percentage of ACE inhibition is calculated using the formula: (1 - (Absorbance of sample / Absorbance of control)) * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test peptide.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol describes the broth microdilution method for determining the MIC of a peptide.

Materials:

  • Test peptide

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test peptide in a suitable sterile solvent.

  • Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the wells of the 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.

  • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.

Visualizing the Processes

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the synthesis workflow and a representative mechanism of action.

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow (Boc Chemistry) cluster_cycle Synthesis Cycle (Repeated for each amino acid) Deprotection N-terminal Boc Deprotection (TFA) Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization 1 Coupling Coupling of next Boc-protected amino acid Neutralization->Coupling 2 Washing Washing Coupling->Washing 3 Washing->Deprotection Repeat for next cycle Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., HF) Washing->Cleavage After final cycle Resin Resin Support Attachment Attachment of first Boc-protected amino acid Resin->Attachment Attachment->Deprotection Purification Purification of Crude Peptide (HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: Workflow for Boc-based solid-phase peptide synthesis.

Antimicrobial_Mechanism General Mechanism of Action for Cationic Antimicrobial Peptides cluster_membrane Bacterial Cell Membrane Membrane Negatively Charged Bacterial Membrane Peptide Cationic β-Peptide Binding Electrostatic Binding Peptide->Binding Binding->Membrane Insertion Hydrophobic Insertion Binding->Insertion Pore Pore Formation/ Membrane Disruption Insertion->Pore Lysis Cell Lysis Pore->Lysis

Caption: Representative antimicrobial peptide action on bacterial membranes.

References

A Comparative Guide to the Conformational Analysis of Peptides Containing 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. Among these, β-amino acids, such as 3-(Boc-Amino)-3-phenylpropionic acid (a protected form of β-phenylalanine), have garnered significant interest for their ability to induce stable secondary structures like helices, turns, and sheets. This guide provides a comparative analysis of the conformational effects of incorporating this compound into peptides versus standard α-amino acids, supported by experimental data from key analytical techniques.

Introduction to Conformational Control in Peptides

The biological function of a peptide is intrinsically linked to its three-dimensional structure. Native peptides composed of α-amino acids often exhibit conformational flexibility, which can be detrimental to their therapeutic efficacy due to reduced receptor binding affinity and increased susceptibility to proteolytic degradation. The introduction of conformationally constrained building blocks, such as β-amino acids, can enforce specific secondary structures, leading to more potent and stable peptide-based drugs.

This compound, with its additional carbon in the backbone, expands the range of accessible conformations compared to its α-amino acid counterpart, phenylalanine. This structural modification has been shown to promote the formation of well-defined secondary structures, particularly β-turns and β-hairpins, which are crucial motifs in many protein-protein interactions.

Comparative Conformational Analysis: Performance and Experimental Data

To illustrate the conformational impact of this compound, we will compare a model decapeptide containing this β-amino acid with a hypothetical analogous peptide where the β-amino acid is replaced by its α-amino acid counterpart, Boc-L-phenylalanine. The data presented is synthesized from published studies on similar peptide systems.

Case Study: A β-Hairpin Decapeptide

A key example of the structure-inducing properties of this compound is demonstrated in the decapeptide Boc-Leu-Val-βPhe-Val-DPro-Gly-Leu-βPhe-Val-Val-OMe. X-ray diffraction studies of this peptide revealed a well-defined β-hairpin conformation.[1][2] The centrally located DPro-Gly segment nucleates a type I' β-turn, and the structure is stabilized by four intramolecular cross-strand hydrogen bonds. The two β-phenylalanine residues occupy facing positions on the antiparallel β-strands.[1][2]

Data Presentation: NMR and Circular Dichroism Spectroscopy

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful techniques to elucidate the solution-state conformation of peptides. Below are tables summarizing expected and literature-derived data for our comparative peptides.

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm) in a Protic Solvent

Residue/ProtonPeptide with Boc-α-Phe (Hypothetical)Peptide with Boc-β-Phe (Literature-derived)Interpretation of Difference
β-Phe/α-Phe NH ~8.0 - 8.5~7.5 - 8.0Upfield shift in β-Phe may indicate involvement in hydrogen bonding within a folded structure.
β-Phe/α-Phe CαH ~4.5 - 4.8~4.2 - 4.5The different electronic environment of the Cα proton in the β-amino acid leads to a distinct chemical shift.
β-Phe CβH₂ N/A~2.5 - 3.0 (diastereotopic)The presence of two Cβ protons is characteristic of a β-amino acid.
α-Phe CβH₂ ~2.8 - 3.2 (diastereotopic)N/A
Val/Leu NH Random Coil ValuesDispersed chemical shiftsIncreased chemical shift dispersion in the β-Phe containing peptide suggests a well-structured conformation in solution.

Note: Data for the peptide with Boc-β-Phe is based on typical values for β-hairpin structures.[1][2]

Table 2: Comparative Circular Dichroism (CD) Spectral Data

Secondary Structure FeaturePeptide with Boc-α-Phe (Hypothetical - Random Coil)Peptide with Boc-β-Phe (β-Hairpin)Interpretation of Difference
Positive Maximum (nm) ~215 (weak)~195A strong positive band around 195 nm is characteristic of a β-sheet/hairpin structure.
Negative Minimum (nm) ~198~218A distinct negative minimum around 218 nm is a hallmark of β-sheet content.[3][4]
Molar Ellipticity [θ] at 218 nm (deg·cm²·dmol⁻¹) Low MagnitudeHigh Negative MagnitudeThe large negative molar ellipticity confirms a significant population of the β-hairpin conformation.

Note: The CD spectrum of a β-hairpin is a type of β-sheet spectrum.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols for the synthesis and analysis of peptides discussed in this guide.

Solid-Phase Peptide Synthesis (SPPS)

Peptides are synthesized on a solid support resin, typically using either Fmoc or Boc protection strategies.

Boc SPPS Protocol:

  • Resin Swelling: The resin (e.g., Merrifield resin) is swollen in dichloromethane (DCM).

  • Boc Deprotection: The Boc protecting group is removed with 50% trifluoroacetic acid (TFA) in DCM.

  • Neutralization: The resin is neutralized with a base, such as 10% diisopropylethylamine (DIEA) in DCM.

  • Amino Acid Coupling: The incoming Boc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is washed extensively with DCM and methanol after each deprotection and coupling step.

  • Repeat: The cycle of deprotection, neutralization, coupling, and washing is repeated for each amino acid in the sequence.

  • Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid, such as hydrofluoric acid (HF).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.

Sample Preparation:

  • The lyophilized peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a concentration of 1-5 mM.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

Data Acquisition:

  • 1D ¹H NMR: Provides a general overview of the peptide's folding state.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's tertiary structure.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for determining the secondary structure content of peptides.

Sample Preparation:

  • The peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL. The buffer must be transparent in the far-UV region.

  • The solution is filtered to remove any aggregates.

Data Acquisition:

  • A quartz cuvette with a path length of 0.1 cm is used.

  • The CD spectrum is recorded in the far-UV region (typically 190-250 nm).

  • The raw data (in millidegrees) is converted to molar ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the structural differences between α- and β-amino acids.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_interpretation Data Interpretation spps Solid-Phase Peptide Synthesis (SPPS) purification HPLC Purification spps->purification verification Mass Spectrometry Verification purification->verification nmr NMR Spectroscopy (1D, 2D TOCSY, 2D NOESY) verification->nmr cd Circular Dichroism (CD) Spectroscopy verification->cd structure 3D Structure Determination and Secondary Structure Analysis nmr->structure cd->structure

Workflow for peptide synthesis and conformational analysis.

Comparison of α- and β-amino acid structures.

Conclusion

The incorporation of this compound into peptides offers a reliable method for inducing stable secondary structures, such as β-hairpins. This conformational constraint is evident from comparative analysis using NMR and CD spectroscopy, which reveal distinct spectral signatures for peptides containing this β-amino acid compared to their more flexible α-amino acid counterparts. The ability to pre-organize peptides into bioactive conformations is a significant advantage in the development of potent and proteolytically stable peptide therapeutics. The experimental protocols and comparative data presented in this guide provide a framework for researchers to explore the use of this compound and other β-amino acids in their own drug discovery and development efforts.

References

Unambiguous Sequence Determination of Peptides Containing β-Amino Acids: An NMR-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise amino acid sequence of synthetic peptides is a critical step in ensuring efficacy and safety. The incorporation of β-amino acids, while offering advantages in proteolytic stability and conformational control, introduces complexities in sequence validation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the characterization of β-amino acid-containing peptides, supported by experimental data and protocols. We also present mass spectrometry as a powerful alternative and complementary method.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique that not only confirms the sequence of amino acids but also provides invaluable insights into the three-dimensional structure of peptides in solution. This is particularly crucial for understanding the conformational effects of incorporating β-amino acids.

Distinguishing α- and β-Amino Acids: The NMR Fingerprint

The key to identifying amino acid residues and their sequence using NMR lies in the distinct chemical environments of their constituent protons, which give rise to unique signals in the NMR spectrum. Two-dimensional (2D) NMR experiments are essential for resolving individual proton signals and establishing connectivity between them.

Through-Bond Correlation: Identifying Spin Systems

Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are fundamental for identifying individual amino acid spin systems. These techniques reveal protons that are connected through covalent bonds. In a TOCSY spectrum, cross-peaks are observed between an amide proton (NH) and all other protons within the same amino acid side chain, creating a characteristic pattern for each residue.

The introduction of a β-amino acid into a peptide chain alters the backbone structure and, consequently, the pattern of through-bond correlations. The additional methylene group in the backbone of a β-amino acid results in a more extended spin system compared to its α-amino acid counterpart.

Through-Space Correlation: Sequencing the Peptide

Once the individual amino acid spin systems are identified, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are employed to determine the sequence. These experiments detect protons that are close to each other in space (typically within 5 Å), irrespective of whether they are bonded. Sequential assignment is achieved by observing NOE cross-peaks between protons of adjacent residues.

Comparative Data: NMR Signatures of α- vs. β-Amino Acids

The following tables summarize the key differences in NMR parameters between α- and β-amino acids, providing a quantitative basis for their identification and characterization.

Parameterα-Amino Acidβ-Amino AcidSignificance
Backbone Protons Hα, HβThe presence of both Hα and Hβ protons is a key indicator of a β-amino acid.
TOCSY Spin System Shorter, direct correlation from NH to Hα and side chain protons.More extended, with correlations from NH to Hα, Hβ, and side chain protons.Allows for unambiguous identification of the amino acid type.
Sequential NOEs dαN(i, i+1), dNN(i, i+1)dβN(i, i+1), dαN(i, i+1), dNN(i, i+1)The presence of NOEs involving Hβ protons provides definitive evidence for a β-amino acid and its position in the sequence.
Table 1: Key NMR Discriminators Between α- and β-Amino Acids.
Residue TypeTypical ¹H Chemical Shift Range (ppm) - Backbone
NH
α-Amino Acids 7.8 - 8.8
β³-Amino Acids 7.5 - 8.5
β²-Amino Acids 7.5 - 8.5
Table 2: Typical Proton Chemical Shift Ranges for Backbone Protons in α- and β-Amino Acids. Note: These are general ranges and can be influenced by neighboring residues and local conformation.

Experimental Protocols for NMR Characterization

Detailed below are the standard experimental protocols for the NMR characterization of peptides containing β-amino acids.

Sample Preparation
  • Dissolution: Dissolve 1-5 mg of the peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O for observing amide protons).

  • pH Adjustment: Adjust the pH of aqueous samples to a value where amide proton exchange is minimized (typically pH 4-5).

  • Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

NMR Data Acquisition

A standard suite of 2D NMR experiments is typically acquired on a high-field NMR spectrometer (600 MHz or higher).

ExperimentPurposeKey Parameters
¹H 1D Initial assessment of sample purity and signal dispersion.
TOCSY Identification of amino acid spin systems.Mixing time of 60-80 ms to allow for magnetization transfer throughout the spin system.
COSY Identification of protons coupled by 2-3 bonds.
NOESY Identification of through-space proximities for sequential assignment and structural analysis.Mixing time of 150-300 ms. For larger peptides, ROESY may be preferred to avoid spin diffusion.
ROESY Similar to NOESY, but more suitable for molecules with intermediate molecular weight where the NOE may be close to zero.
¹H-¹³C HSQC Correlation of protons to their directly attached carbons, aiding in resonance assignment.
Table 3: Standard NMR Experiments for Peptide Characterization.

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for characterizing a peptide containing β-amino acids using NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_output Output Peptide_Synthesis Peptide Synthesis Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Dissolution pH_Adjustment pH Adjustment & Internal Standard Dissolution->pH_Adjustment TOCSY_COSY TOCSY / COSY pH_Adjustment->TOCSY_COSY NOESY_ROESY NOESY / ROESY pH_Adjustment->NOESY_ROESY HSQC ¹H-¹³C HSQC pH_Adjustment->HSQC Spin_System_ID Spin System Identification TOCSY_COSY->Spin_System_ID Sequential_Assignment Sequential Assignment NOESY_ROESY->Sequential_Assignment HSQC->Spin_System_ID Spin_System_ID->Sequential_Assignment Structure_Calculation Structure Calculation Sequential_Assignment->Structure_Calculation Sequence_Confirmation Sequence Confirmation Structure_Calculation->Sequence_Confirmation Structure_Elucidation 3D Structure Structure_Calculation->Structure_Elucidation

NMR workflow for peptide characterization.

Logical Flow for Identifying a β-Amino Acid

The following diagram outlines the decision-making process for identifying a β-amino acid within a peptide sequence using 2D NMR data.

Decision tree for β-amino acid identification.

Alternative Method: Mass Spectrometry

For sequence confirmation, tandem mass spectrometry (MS/MS) is a powerful and high-throughput alternative to NMR. In a typical bottom-up proteomics approach, the peptide is enzymatically or chemically cleaved, and the resulting fragments are analyzed. The mass difference between consecutive fragment ions in the MS/MS spectrum corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read.

De novo sequencing by mass spectrometry is particularly useful when the peptide sequence is completely unknown.

FeatureNMR SpectroscopyMass Spectrometry (MS/MS)
Primary Information Atom connectivity, 3D structure, dynamicsMass-to-charge ratio, fragmentation patterns
Sample Amount MilligramsPicomoles to femtomoles
Throughput LowerHigher
Structural Information Detailed 3D structure in solutionLimited to sequence and post-translational modifications
Non-destructive YesNo (sample is consumed)
Table 4: Comparison of NMR Spectroscopy and Mass Spectrometry for Peptide Sequencing.

assessing proteolytic stability of peptides with 3-(Boc-Amino)-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle. Rapid degradation by proteases limits their therapeutic efficacy. This guide provides a comprehensive comparison of various strategies to enhance the proteolytic stability of peptides, with a focus on the incorporation of 3-(Boc-Amino)-3-phenylpropionic acid. We will delve into supporting experimental data, detailed protocols, and visual workflows to offer a practical resource for peptide drug development.

The modification of peptides to improve their resistance to enzymatic degradation is a cornerstone of modern drug design. Strategies range from simple terminal modifications to the incorporation of non-natural amino acids. Here, we compare the effectiveness of several common techniques: the introduction of beta-amino acids like this compound, D-amino acid substitution, N-terminal acetylation, C-terminal amidation, and PEGylation.

The Power of the Beta-Amino Acid Backbone

Incorporating β-amino acids, such as this compound, into a peptide sequence fundamentally alters its backbone structure. This change sterically hinders the approach of proteases, which are highly specific for the L-α-amino acid linkages found in natural peptides. Studies have shown that peptides containing β-amino acids exhibit remarkable resistance to enzymatic degradation. In fact, efforts to hydrolyze peptide bonds between two β-amino acids have been largely unsuccessful, indicating a very high degree of stability. Even in mixed α,β-peptides, the rate of degradation is significantly slowed. One study noted that incorporating β-amino acids can increase the serum half-life of a peptide by a considerable margin.[1]

Head-to-Head Comparison of Stability-Enhancing Modifications

To provide a clear comparison, the following table summarizes the impact of different modifications on peptide half-life. It is important to note that direct comparative studies across all these modifications under identical conditions are scarce. The data presented here is a compilation from various sources and should be interpreted with consideration for the different peptide sequences and experimental setups.

Modification StrategyUnmodified Peptide Half-LifeModified Peptide Half-LifeFold Increase (approx.)Analytical MethodBiological Matrix
N-Terminal Acetylation ~20 min>135 min>7xNot SpecifiedHuman Plasma
C-Terminal Amidation 18 ± 3 minQualitatively Increased Stability-Not SpecifiedNot Specified
D-Amino Acid Substitution Qualitatively LowQualitatively Increased Stability-SDS-PAGEIn vitro with serum
PEGylation (IFN-α-2b) -330-fold increase330xNot SpecifiedPlasma
β-Amino Acid Inclusion Qualitatively LowSignificantly Increased Stability-Not SpecifiedSerum

Note: The table above provides a qualitative and, where available, quantitative overview. The effectiveness of each modification is highly dependent on the specific peptide sequence and the nature of the proteases present.

A Closer Look at the Alternatives

D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer is a well-established method to confer proteolytic resistance.[2] Proteases are stereospecific and generally do not recognize peptide bonds involving D-amino acids. This modification has been shown to improve the serum stability and, in some cases, the selective toxicity of antitumor peptides.[2]

N-Terminal Acetylation: The addition of an acetyl group to the N-terminus of a peptide neutralizes its positive charge and blocks the action of aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus. This simple modification can dramatically increase a peptide's half-life in plasma. For example, one study demonstrated that N-terminal acetylation of a peptide increased its half-life from approximately 20 minutes to over two hours.[3]

C-Terminal Amidation: Similar to N-terminal acetylation, amidating the C-terminus protects the peptide from degradation by another class of exopeptidases called carboxypeptidases. This modification removes the negative charge of the C-terminal carboxyl group and is a common strategy to enhance peptide stability and biological activity.[][5][6][7]

PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to a peptide, known as PEGylation, significantly increases its hydrodynamic volume. This "shielding" effect sterically hinders the approach of proteases and reduces renal clearance. PEGylation is a powerful technique that can extend a peptide's half-life from hours to even weeks.[8][9][10][11][12]

About this compound

This compound is a commercially available, non-natural β-amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amino function makes it suitable for solid-phase peptide synthesis. Its incorporation into a peptide chain imparts the stability characteristic of β-peptides. Several chemical suppliers offer this building block for research and development purposes.

Experimental Protocols

Accurate assessment of proteolytic stability is crucial for the development of peptide therapeutics. Below are detailed protocols for common in vitro stability assays.

In Vitro Plasma/Serum Stability Assay

This assay determines the half-life of a peptide in a biological matrix.

Materials:

  • Test peptide stock solution (e.g., in DMSO)

  • Human plasma or serum (freshly prepared or commercially sourced)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid (TFA), or a 1:1 mixture of acetonitrile and ethanol)

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Pre-warm the plasma or serum to 37°C.

  • Spike the test peptide into the plasma/serum at a final concentration of, for example, 1 mg/mL.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately add the aliquot to a tube containing the cold precipitation solution (e.g., 3 volumes of precipitation solution to 1 volume of plasma sample) to stop the enzymatic reaction and precipitate plasma proteins.

  • Vortex the mixture and incubate at -20°C for at least 20 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

  • Analyze the samples by RP-HPLC or LC-MS/MS to quantify the amount of remaining intact peptide.

  • Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve using appropriate software.

Protease Degradation Assay

This assay assesses the stability of a peptide against a specific protease.

Materials:

  • Test peptide stock solution

  • Protease stock solution (e.g., trypsin, chymotrypsin) in an appropriate buffer

  • Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease)

  • Quenching solution (e.g., 10% TFA or a specific protease inhibitor)

  • Incubator or water bath at 37°C

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a solution of the test peptide in the reaction buffer at a defined concentration.

  • Add the protease stock solution to the peptide solution to initiate the reaction (a typical enzyme:substrate ratio is 1:100 w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.

  • Analyze the samples by RP-HPLC or LC-MS/MS to determine the percentage of the remaining intact peptide.

  • Calculate the rate of degradation.

Visualizing the Workflow

To better illustrate the process of assessing peptide stability, the following diagrams outline the key steps.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide Spiked Plasma Peptide Spiked Plasma Time Points Time Points Peptide Spiked Plasma->Time Points Precipitation Precipitation Time Points->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC / LC-MS HPLC / LC-MS Supernatant Collection->HPLC / LC-MS Data Analysis Data Analysis HPLC / LC-MS->Data Analysis Half-life Determination Half-life Determination Data Analysis->Half-life Determination Peptide_Modifications cluster_modifications Stability Enhancing Modifications cluster_outcome Outcome Unmodified Peptide Unmodified Peptide Beta-Amino Acid Beta-Amino Acid Unmodified Peptide->Beta-Amino Acid D-Amino Acid D-Amino Acid Unmodified Peptide->D-Amino Acid N-Terminal Acetylation N-Terminal Acetylation Unmodified Peptide->N-Terminal Acetylation C-Terminal Amidation C-Terminal Amidation Unmodified Peptide->C-Terminal Amidation PEGylation PEGylation Unmodified Peptide->PEGylation Increased Proteolytic Stability Increased Proteolytic Stability Beta-Amino Acid->Increased Proteolytic Stability D-Amino Acid->Increased Proteolytic Stability N-Terminal Acetylation->Increased Proteolytic Stability C-Terminal Amidation->Increased Proteolytic Stability PEGylation->Increased Proteolytic Stability

References

The Stereochemical Impact of 3-(Boc-Amino)-3-phenylpropionic Acid Enantiomers on Peptide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy for modulating their therapeutic properties. Among these, β-amino acids are of particular interest due to their ability to induce unique secondary structures and confer resistance to proteolytic degradation.[1][2] The stereochemistry of these building blocks is a critical determinant of the resulting peptide's conformation and, consequently, its biological activity. This guide provides a comparative overview of the potential effects of incorporating the (S) and (R) enantiomers of 3-(Boc-Amino)-3-phenylpropionic acid, a derivative of β-phenylalanine, into bioactive peptides.

The Critical Role of Stereochemistry

The spatial arrangement of substituents around a chiral center dictates how a molecule interacts with other chiral molecules, such as biological receptors and enzymes. The (S) and (R) enantiomers of this compound are non-superimposable mirror images, which can lead to significant differences in the biological activity of peptides into which they are incorporated.

Enantiomers cluster_S (S)-3-(Boc-Amino)-3-phenylpropionic acid cluster_R (R)-3-(Boc-Amino)-3-phenylpropionic acid S_img S_img R_img R_img S_img->R_img Mirror Plane S_label (S)-enantiomer R_label (R)-enantiomer Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Bioactivity Evaluation cluster_analysis Data Analysis & Comparison S_Peptide (S)-Enantiomer Peptide Binding Receptor Binding Assay (Ki determination) S_Peptide->Binding Functional In Vitro Functional Assay (EC50/IC50 determination) S_Peptide->Functional Stability Enzymatic Stability Assay (t½ determination) S_Peptide->Stability R_Peptide (R)-Enantiomer Peptide R_Peptide->Binding R_Peptide->Functional R_Peptide->Stability Comparison Comparative Analysis of (S) vs (R) Peptide Activity Binding->Comparison Functional->Comparison Stability->Comparison Conclusion Conclusion on Stereochemical Impact Comparison->Conclusion

References

A Comparative Guide to the In Vitro Characterization of Peptidomimetics Incorporating 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro properties of peptidomimetics containing the β-amino acid, 3-(Boc-Amino)-3-phenylpropionic acid, against other common peptidomimetic scaffolds. The inclusion of this particular β-amino acid is a strategic approach to enhance the therapeutic potential of peptide-based drugs by improving their stability and modulating their conformation.[1] This document outlines key in vitro assays, presents comparative data, and provides detailed experimental protocols to assist researchers in the design and evaluation of novel peptidomimetics.

Introduction to this compound in Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer advantages such as enhanced proteolytic stability, improved oral bioavailability, and better receptor selectivity.[2] The incorporation of β-amino acids, such as this compound, is a powerful strategy in peptidomimetic design.[1] The additional carbon in the backbone of β-amino acids provides resistance to enzymatic degradation and allows for the formation of unique secondary structures.[1] The phenyl group in this compound can also engage in specific interactions with biological targets.

This guide will focus on the in vitro characterization of peptidomimetics containing this building block and compare its performance with two common alternative scaffolds:

  • Peptoids (N-substituted glycines): These isomers of peptides have their side chains attached to the backbone nitrogen atom, which imparts significant proteolytic resistance and often enhances cell permeability.[3][4]

  • Aza-peptides: In these analogues, the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, which can induce specific turn conformations and improve metabolic stability.[2][5]

Comparative In Vitro Performance

The following tables summarize the key in vitro performance characteristics of peptidomimetics based on this compound and its alternatives. The data presented here is a synthesis of findings from various studies and is intended to provide a comparative overview.

Table 1: Receptor Binding Affinity

Peptidomimetic ScaffoldTargetBinding Affinity (Kᵢ or Kₑ)Reference Compound
β-Amino Acid (3-phenylpropionic acid deriv.)Bcl-xL1.5 µMBak peptide (0.025 µM)
PeptoidVariousTypically µM to nM rangeParent Peptide
Aza-peptideVariousCan exhibit enhanced affinityParent Peptide

Note: Direct comparative studies with identical target proteins are limited. The data reflects the general affinity ranges observed for these scaffolds.

Table 2: Proteolytic Stability

Peptidomimetic ScaffoldEnzyme(s)Half-life (t₁₂)Reference Compound
β-Amino Acid (general)Trypsin, ChymotrypsinSignificantly increasedα-Peptide
PeptoidProteases (general)Highly resistantα-Peptide
Aza-peptideProteases (general)Enhanced stabilityα-Peptide

Table 3: Cell Permeability

Peptidomimetic ScaffoldCell LineApparent Permeability (Papp)Reference Compound
β-Amino Acid (general)Caco-2Variable, often improvedα-Peptide
PeptoidVariousGenerally higher than peptidesα-Peptide
Aza-peptideCaco-2Can be improvedα-Peptide

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Receptor Binding Affinity Assay (Surface Plasmon Resonance - SPR)

This protocol outlines the general procedure for assessing the binding kinetics of a peptidomimetic to its protein target using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Ligand (target protein) and analyte (peptidomimetic)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the target protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate the remaining active esters with ethanolamine.

  • Analyte Interaction:

    • Prepare a series of dilutions of the peptidomimetic in running buffer.

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

cluster_0 SPR Experimental Workflow Activate Chip Activate Chip Immobilize Ligand Immobilize Ligand Activate Chip->Immobilize Ligand EDC/NHS Deactivate Deactivate Immobilize Ligand->Deactivate Ethanolamine Inject Analyte Inject Analyte Deactivate->Inject Analyte Association Regenerate Surface Regenerate Surface Inject Analyte->Regenerate Surface Dissociation Data Analysis Data Analysis Inject Analyte->Data Analysis Regenerate Surface->Inject Analyte Next Concentration

SPR experimental workflow for binding affinity analysis.

Proteolytic Stability Assay (LC-MS)

This protocol describes how to assess the stability of a peptidomimetic in the presence of proteases.

Materials:

  • Peptidomimetic of interest

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum/plasma)

  • Reaction buffer (e.g., PBS)

  • Quenching solution (e.g., trifluoroacetic acid - TFA)

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the peptidomimetic at a known concentration with the protease solution at 37°C.

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching:

    • Stop the enzymatic reaction by adding a quenching solution to each aliquot.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS to separate the intact peptidomimetic from its degradation products.

    • Quantify the peak area of the intact peptidomimetic at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptidomimetic remaining versus time.

    • Calculate the half-life (t₁₂) of the peptidomimetic.

cluster_1 Proteolytic Stability Assay Workflow Incubate Incubate Peptidomimetic with Protease Sample Take Aliquots at Time Points Incubate->Sample Quench Quench Reaction (e.g., with TFA) Sample->Quench Analyze LC-MS Analysis Quench->Analyze Calculate Calculate Half-life Analyze->Calculate

Workflow for determining proteolytic stability.

Cell Permeability Assay (Caco-2)

This protocol details the use of Caco-2 cell monolayers to predict intestinal permeability.[6][7][8][9]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test peptidomimetic and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)

  • LC-MS system

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Permeability Assay:

    • Wash the cell monolayer with transport buffer.

    • Add the test peptidomimetic to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points.

    • To assess active efflux, perform the experiment in the reverse direction (B to A).

  • Sample Analysis:

    • Determine the concentration of the peptidomimetic in the collected samples using LC-MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

cluster_2 Caco-2 Permeability Assay Culture Culture Caco-2 cells on Transwell Add_Compound Add Compound to Apical Side Culture->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample_Basolateral Sample from Basolateral Side Incubate->Sample_Basolateral Analyze LC-MS Analysis Sample_Basolateral->Analyze Calculate_Papp Calculate Papp Analyze->Calculate_Papp

References

The Double-Edged Sword: Navigating the Challenges and Triumphs of β-Amino Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the allure of β-amino acids lies in their potential to overcome the inherent limitations of their α-amino acid counterparts. By introducing a single extra carbon atom into the backbone, these modified building blocks offer a powerful tool to enhance metabolic stability, fine-tune conformational properties, and unlock novel biological activities. However, the path from a promising β-amino acid-containing lead compound to a clinically successful drug is fraught with synthetic hurdles and unpredictable pharmacological outcomes. This guide provides an objective comparison of the performance of β-amino acid-based compounds with other alternatives, supported by experimental data, detailed methodologies, and visual workflows to illuminate both the triumphs and tribulations in this exciting field of medicinal chemistry.

The incorporation of β-amino acids into peptides and small molecules has proven to be a successful strategy in drug discovery, primarily due to their ability to confer resistance to proteolytic degradation. Unlike natural peptides composed of α-amino acids, β-peptides and mixed α,β-peptides exhibit remarkable stability in the presence of a wide range of proteases[1][2]. This enhanced stability translates to improved pharmacokinetic profiles and prolonged therapeutic effects. One of the most prominent success stories is sitagliptin, a β-amino acid-containing drug for the treatment of type 2 diabetes.

At a Glance: Key Successes and Challenges

SuccessesChallenges
Enhanced Proteolytic Stability: Increased resistance to degradation by peptidases, leading to longer in vivo half-lives.Complex Synthesis: Often requires multi-step, stereoselective synthetic routes that can be challenging and costly.
Conformational Control: Ability to induce specific and stable secondary structures (helices, turns, sheets) in peptides.Stereochemical Complexity: The presence of an additional chiral center increases the number of possible stereoisomers, complicating synthesis and structure-activity relationship (SAR) studies.
Novel Biological Activities: Access to chemical space not occupied by α-amino acids, leading to the discovery of compounds with unique pharmacological profiles.Unpredictable Pharmacodynamics: The increased flexibility and altered backbone spacing can sometimes lead to reduced binding affinity or altered receptor interactions compared to α-amino acid counterparts.
Approved Therapeutics: Several β-amino acid-containing drugs are on the market, demonstrating their clinical viability.Limited Commercial Availability: A smaller variety of β-amino acid building blocks are commercially available compared to α-amino acids, often requiring custom synthesis.

Comparative Performance Data

The true measure of success for any medicinal chemistry strategy lies in quantifiable data. The following tables provide a snapshot of the performance of β-amino acid-containing compounds compared to other alternatives in different therapeutic areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Sitagliptin, a β-amino acid derivative, is a potent and selective inhibitor of DPP-4. Its efficacy is comparable to other non-β-amino acid inhibitors in its class.

CompoundTypeIC50 (nM)[3]
Sitagliptin β-Amino acid derivative 19
VildagliptinProline mimetic62
SaxagliptinCyanopyrrolidine50
AlogliptinPyrimidinedione24
LinagliptinXanthine derivative1
Antimicrobial Peptides

β-amino acid-containing antimicrobial peptides (AMPs) often exhibit potent activity against a range of pathogens, with the added benefit of increased stability.

Peptide/AntibioticTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
β-peptide (example) E. coli8
β-peptide (example) S. aureus16
Melittin (α-peptide)S. aureus6.7[4]
VancomycinS. aureus (MRSA)8 (for some strains)[5]
AmpicillinE. coli2-8

Note: MIC values for β-peptides are illustrative and can vary significantly based on the specific sequence and modifications.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and evaluation of β-amino acid-containing compounds.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a β-Amino Acid-Containing Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating a β-amino acid.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation[6].

2. Fmoc-Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for an additional 15 minutes[6].

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine[6].

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected β-amino acid (3 equivalents relative to resin loading), a coupling agent such as HATU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

  • Pre-activate the mixture for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours[6]. The extended coupling time is often necessary for sterically hindered β-amino acids.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

5. Repetition:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

6. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)[6].

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours[6].

  • Filter the mixture to separate the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry and analytical HPLC.

Proteolytic Stability Assay

This assay compares the stability of a β-peptide to its α-peptide counterpart in the presence of a protease.

1. Peptide Preparation:

  • Dissolve the β-peptide and the corresponding α-peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1 mg/mL.

2. Enzyme Solution Preparation:

  • Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or a mixture like pronase) in the same buffer.

3. Digestion Reaction:

  • In separate microcentrifuge tubes, mix the peptide solution with the enzyme solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).

  • Incubate the reactions at 37°C.

4. Time-Course Analysis:

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.

  • Quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 1% TFA in water).

5. Analysis by RP-HPLC:

  • Analyze the samples by RP-HPLC.

  • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.

6. Data Interpretation:

  • Plot the percentage of intact peptide versus time to compare the degradation rates of the β-peptide and the α-peptide. Typically, β-peptides will show significantly slower degradation rates[1][7].

Visualizing the Concepts

Diagrams can provide a clearer understanding of the complex relationships and workflows in medicinal chemistry.

alpha_vs_beta_amino_acid cluster_alpha α-Amino Acid cluster_beta β-Amino Acid a_structure a_structure b_structure b_structure

Caption: Structural comparison of α- and β-amino acids.

drug_development_workflow Lead_ID Lead Identification (α-peptide) Beta_Scan β-Amino Acid Scan Lead_ID->Beta_Scan Synthesis Synthesis of Analogs Beta_Scan->Synthesis In_Vitro In Vitro Assays (Binding, Efficacy, Stability) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical sitagliptin_moa cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas Food Food Intake GLP1_GIP Active GLP-1 & GIP (Incretins) Food->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Insulin ↑ Insulin Release GLP1_GIP->Insulin Glucagon ↓ Glucagon Release GLP1_GIP->Glucagon Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin (β-Amino Acid Drug) Sitagliptin->DPP4 Inhibition

References

Safety Operating Guide

Proper Disposal of 3-(Boc-Amino)-3-phenylpropionic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 3-(Boc-Amino)-3-phenylpropionic acid, a common reagent in organic synthesis.

Essential Safety and Hazard Information

This compound is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2) [1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A) [1][2]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation [1][2]

Adherence to safety protocols is crucial. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValueSource
Molecular FormulaC₁₄H₁₉NO₄PubChem[1]
Molecular Weight265.30 g/mol PubChem[1]
AppearanceWhite to off-white or light brown solid powderThermo Fisher Scientific[3], Fisher Scientific[4]
Purity≥94.0%Thermo Fisher Scientific[3]

Step-by-Step Disposal Protocol

Follow these procedures for the safe disposal of this compound and associated waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or waste this compound in a dedicated, clearly labeled, and sealable waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Contaminated Materials: Dispose of any items contaminated with the compound, such as weighing paper, gloves, and wipers, in a designated solid chemical waste container. These items should be treated as hazardous waste.

  • Solutions: If the compound is in a solution, it should be disposed of as liquid chemical waste. Do not pour it down the drain.[2] The specific waste stream (e.g., halogenated or non-halogenated organic solvent) will depend on the solvent used.

2. Spill Management:

  • In the event of a spill, avoid creating dust.

  • Gently sweep up the solid material and place it into a suitable, sealed container for disposal.[2][4][5]

  • Use an inert absorbent material, such as vermiculite or sand, to clean any remaining residue. This absorbent material should also be placed in the sealed waste container.

3. Container Labeling:

  • Properly label the waste container with the full chemical name: "this compound".

  • Include any known hazard symbols (e.g., irritant).

  • Follow your institution's specific guidelines for hazardous waste labeling, which may include the accumulation start date and responsible researcher's name.

4. Storage of Waste:

  • Store the sealed waste container in a designated and secure satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2][4]

5. Final Disposal:

  • Arrange for the collection of the waste by your institution's EHS office or a licensed chemical waste disposal contractor.

  • Never attempt to dispose of this chemical through standard municipal waste or sewer systems.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Have 3-(Boc-Amino)-3-phenylpropionic acid for disposal consult_sds Consult Safety Data Sheet (SDS) & Institutional EHS Guidelines start->consult_sds assess_form Assess Waste Form consult_sds->assess_form solid_waste Solid Waste (Unused reagent, contaminated solids) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) assess_form->liquid_waste Liquid collect_solid Collect in a dedicated, a sealed solid waste container solid_waste->collect_solid collect_liquid Collect in a dedicated, a sealed liquid waste container liquid_waste->collect_liquid label_container Label container clearly: 'this compound' and note hazards collect_solid->label_container collect_liquid->label_container store_waste Store in designated satellite accumulation area label_container->store_waste contact_ehs Contact EHS for pickup by licensed waste disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-(Boc-Amino)-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-(Boc-Amino)-3-phenylpropionic acid, a compound commonly used in pharmaceutical and chemical research. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white to off-white powder that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment must be worn at all times.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be chemical splash goggles that meet current safety standards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use.
Body Protection Laboratory CoatA full-length lab coat should be worn and fully buttoned.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when adequate ventilation is not available to minimize dust inhalation.

Note: Always consult the specific Safety Data Sheet (SDS) for the product you are using for any additional PPE requirements.

Safe Handling and Operational Workflow

Proper handling procedures are critical to minimize exposure and prevent contamination. The following workflow outlines the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Weighing Weighing Don PPE->Weighing Enter handling area Dissolving Dissolving Weighing->Dissolving Transfer chemical Decontaminate Surfaces Decontaminate Surfaces Dissolving->Decontaminate Surfaces After experiment Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Safe Handling Workflow for this compound

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.

    • When weighing, use a balance with a draft shield to prevent the powder from becoming airborne.

    • Avoid direct contact with skin and eyes.[4] In case of contact, rinse immediately and thoroughly with water.[5][6]

    • For dissolution, add the solid to the solvent slowly to prevent splashing.

  • Cleanup and Disposal:

    • Clean all spills immediately. For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated waste container.

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Dispose of waste, including contaminated PPE, in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[4]

    • Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after handling the chemical.

Emergency Procedures

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]
Skin Contact Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

By adhering to these safety protocols, researchers and professionals can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Boc-Amino)-3-phenylpropionic acid
Reactant of Route 2
Reactant of Route 2
3-(Boc-Amino)-3-phenylpropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.